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  • Product: Spr741 (tfa)

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of Spr741 (TFA) on Gram-Negative Bacteria

Executive Summary Spr741 (TFA) is a potentiator peptide derived from Polymyxin B (PMB) that addresses the critical bottleneck in Gram-negative drug development: the impermeability of the Outer Membrane (OM).[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spr741 (TFA) is a potentiator peptide derived from Polymyxin B (PMB) that addresses the critical bottleneck in Gram-negative drug development: the impermeability of the Outer Membrane (OM).[1][2] Unlike traditional polymyxins, Spr741 lacks intrinsic bactericidal activity at clinical doses.[3][4] Instead, it functions as a "molecular key," selectively disrupting the lipopolysaccharide (LPS) layer to permit the entry of large-scaffold or hydrophobic partner antibiotics (e.g., macrolides, rifamycins) that are otherwise excluded. This guide details the molecular mechanics, structure-activity relationships, and validation protocols for Spr741.

Molecular Architecture: The Structural Shift

The design of Spr741 represents a deliberate medicinal chemistry effort to decouple membrane permeabilization from cytotoxicity .

Structural Comparison: PMB vs. Spr741

Polymyxin B consists of a cyclic heptapeptide ring and a linear tripeptide tail capped with a fatty acid (FA) chain. The FA tail is responsible for inserting into the bacterial Inner Membrane (IM), causing fatal depolarization, but also drives mammalian nephrotoxicity.

  • Polymyxin B (PMB): Cationic (+5 charge). Contains a hydrophobic FA tail.[1] Targets both OM (permeabilization) and IM (lysis).

  • Spr741: Cationic (+3 charge).[5] Lacks the FA tail. The N-terminus is acetylated, and a diaminobutyric acid (DAB) residue is substituted with serine.[1]

    • Result: Retention of LPS binding affinity (OM interaction) but loss of ability to insert into and depolarize the IM.

FeaturePolymyxin BSpr741Impact of Change
Net Charge +5+3Reduced nephrotoxicity; sufficient for LPS binding.
Hydrophobic Tail Fatty Acyl ChainAbsent (Acetylated)Eliminates IM depolarization and intrinsic killing.
Primary Target OM & IMOM Only Pure potentiator mechanism.
Toxicity High (Nephrotoxic)LowImproved safety window for combination therapy.

Mechanism of Action: Selective OM Permeabilization

Spr741 acts as a "gatekeeper" antagonist. Its mechanism is strictly confined to the bacterial surface, avoiding the cytoplasmic membrane interactions that cause toxicity.[1]

The Molecular Sequence
  • Electrostatic Attraction: The cationic residues of Spr741 interact with the anionic phosphate groups of the Lipid A moiety within the LPS layer.

  • Cation Displacement: Spr741 competitively displaces divalent cations (

    
    , 
    
    
    
    ) that normally bridge adjacent LPS molecules to stabilize the OM.
  • LPS Perturbation: The removal of stabilizing cations causes charge repulsion between LPS molecules.

  • Transient Fissures: This repulsion creates transient disordered regions ("cracks" or undulations) in the OM.

  • Partner Entry: The compromised barrier allows co-administered antibiotics (the "partner" drugs) to traverse the OM and reach their intracellular targets (e.g., ribosomes).

Visualization: The Potentiation Pathway

The following diagram illustrates the mechanistic flow from Spr741 binding to partner drug entry.

Spr741_MoA Spr741 Spr741 (Cationic Peptide) LPS LPS Layer (Anionic Lipid A) Spr741->LPS Electrostatic Binding MgCa Divalent Cations (Mg++/Ca++) Spr741->MgCa Competes With Displacement Cation Displacement Spr741->Displacement Induces LPS->MgCa Normally Stabilized By MgCa->Displacement Released Repulsion LPS-LPS Charge Repulsion Displacement->Repulsion OM_Disorder Outer Membrane Disorder (Transient Fissures) Repulsion->OM_Disorder IM_Integrity Inner Membrane Integrity (Maintained) OM_Disorder->IM_Integrity Does NOT Affect Partner_Drug Partner Antibiotic (e.g., Rifampin, Clarithromycin) OM_Disorder->Partner_Drug Permits Entry Target Intracellular Target Access (Ribosome/RNAP) Partner_Drug->Target Cell_Death Bacterial Cell Death Target->Cell_Death

Caption: Spr741 displaces stabilizing cations from LPS, creating OM fissures that allow partner drugs to enter without damaging the inner membrane.[6]

Synergistic Potentiation

Spr741 is ineffective as a monotherapy.[5] Its value lies in synergy .[7] It expands the spectrum of Gram-positive antibiotics (which are usually too large or hydrophobic to cross the Gram-negative OM) to cover Gram-negative pathogens.

Key Synergistic Partners:

  • Rifamycins (Rifampin): Synergy observed in A. baumannii, E. coli, K. pneumoniae.

  • Macrolides (Clarithromycin, Erythromycin): Effective against Enterobacteriaceae when OM is permeabilized.

  • Fusidic Acid & Mupirocin: Normally excluded by the OM, rendered active by Spr741.

Experimental Validation Protocols

To validate the mechanism and efficacy of Spr741, researchers employ specific assays. These protocols are designed to confirm OM permeabilization and quantify synergistic relationships.

Protocol A: NPN Uptake Assay (Membrane Permeabilization)

Objective: Quantify the extent of OM disruption. 1-N-phenylnaphthylamine (NPN) is a hydrophobic dye that fluoresces strongly only when it enters the phospholipid layer, which is normally blocked by an intact LPS layer.

Methodology:

  • Preparation: Harvest mid-log phase bacteria (E. coli or A. baumannii). Wash and resuspend in 5 mM HEPES buffer (pH 7.2).

  • NPN Addition: Add NPN to a final concentration of 10 µM.

  • Baseline: Measure fluorescence (Excitation 350 nm / Emission 420 nm) to establish background.

  • Treatment: Add Spr741 at varying concentrations (e.g., 1, 2, 4, 8, 16, 32 µg/mL). Use Polymyxin B as a positive control.

  • Measurement: Monitor fluorescence increase. A dose-dependent increase indicates successful OM permeabilization.

  • Validation: Fluorescence should plateau; lack of fluorescence indicates failure to disrupt the OM.

Protocol B: Checkerboard Assay (Synergy Quantification)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to prove synergy.

Methodology:

  • Matrix Setup: Use a 96-well microtiter plate.

    • X-axis: Serial dilution of Spr741 (e.g., 0 to 64 µg/mL).

    • Y-axis: Serial dilution of Partner Antibiotic (e.g., Rifampin).[8]

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Determine the MIC for each drug alone and in combination.

  • Calculation:

    
    
    
    • Interpretation: FICI

      
       = Synergy; 0.5 < FICI 
      
      
      
      = Indifference; FICI > 4.0 = Antagonism.
Visualization: Checkerboard Workflow

Checkerboard_Workflow Prep Prepare 96-Well Plate Dilution_A Spr741 Dilution (X-Axis) Prep->Dilution_A Dilution_B Partner Drug Dilution (Y-Axis) Prep->Dilution_B Inoculate Inoculate Bacteria (5x10^5 CFU/mL) Dilution_A->Inoculate Dilution_B->Inoculate Incubate Incubate 18-24h @ 37°C Inoculate->Incubate Read Read Turbidity (OD600) Incubate->Read Calc Calculate FICI Read->Calc Result Synergy Decision (≤ 0.5) Calc->Result

Caption: Standard workflow for determining synergistic interactions between Spr741 and partner antibiotics.

References

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: SPR741." Antimicrobial Agents and Chemotherapy, 61(8). Link

  • Zurawski, D. V., et al. (2017). "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[8] Antimicrobial Agents and Chemotherapy, 61(12).[8] Link[8]

  • Vaara, M. (2019). "Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics."[3] Molecules, 24(2), 255. Link

  • Eckburg, P. B., et al. (2019). "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects." Antimicrobial Agents and Chemotherapy, 63(9). Link

  • Mendes, R. E., et al. (2020). "Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane."[6] ACS Infectious Diseases, 6(7). Link

Sources

Exploratory

Technical Guide: The Role of Spr741 as a Potentiator Molecule

Executive Summary Spr741 (formerly NAB741) represents a paradigm shift in antimicrobial development: a potentiator molecule designed not to kill bacteria directly, but to dismantle the defensive barriers that render them...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spr741 (formerly NAB741) represents a paradigm shift in antimicrobial development: a potentiator molecule designed not to kill bacteria directly, but to dismantle the defensive barriers that render them resistant to existing drugs.[1] Developed by Spero Therapeutics, Spr741 is a cationic peptide derivative of Polymyxin B (PMB) that selectively disrupts the outer membrane (OM) of Gram-negative bacteria.

This guide analyzes the mechanistic role of Spr741, quantifying its ability to sensitize multidrug-resistant (MDR) Enterobacteriaceae and Acinetobacter baumannii to large-scaffold antibiotics (e.g., rifamycins, macrolides) that are typically excluded by the OM.

Mechanistic Foundation: The "Gatekeeper" Strategy

Structural Modification & Toxicity Profile

Polymyxin B (PMB) is effective but nephrotoxic.[2][3] Its toxicity stems from the fatty acyl tail and high net positive charge (+5), which facilitate interaction with mammalian renal tubule cells.

Spr741 retains the cyclic heptapeptide core of PMB but undergoes critical modifications:

  • Removal of the Fatty Acyl Tail: This drastically reduces lipophilicity, eliminating the detergent-like lysis of the cytoplasmic membrane (CM) and significantly lowering nephrotoxicity.

  • Charge Reduction: The net charge is reduced to +3.

Mechanism of Action (MoA)

Spr741 functions as a permeabilizer . It binds to the anionic Lipid A component of Lipopolysaccharide (LPS) via electrostatic displacement of divalent cations (


, 

). Unlike PMB, Spr741 does not penetrate the inner membrane to cause cell death.[4] Instead, it induces a transient disordered state in the OM, creating "cracks" or pores that allow the passive diffusion of co-administered antibiotics.[1]
Visualization: Mechanism of Action

The following diagram illustrates the differential action of Spr741 versus Polymyxin B.

Spr741_Mechanism cluster_bacteria Gram-Negative Cell Envelope LPS LPS (Lipid A) OM Outer Membrane (Barrier) LPS->OM Disruption LPS->OM Disordering / Fissures IM Inner Membrane OM->IM PMB Translocates OM->IM Spr741 Excluded CoDrug Co-Drug (e.g., Rifampin) OM->CoDrug Permeability Increased Periplasm Periplasm Lysis Cell Death (Direct) IM->Lysis Pore Formation Spr741 Spr741 (Potentiator) Spr741->LPS Electrostatic Binding PMB Polymyxin B (Antibiotic) PMB->LPS High Affinity Binding CoDrug->Periplasm IntracellularTarget Target Inhibition (Ribosome/RNA Pol) CoDrug->IntracellularTarget Access Gained

Caption: Spr741 selectively disrupts the Outer Membrane without permeabilizing the Inner Membrane, enabling co-drug entry.[3]

Synergy Profile & Quantitative Data

Spr741 is most effective when paired with hydrophobic, large-scaffold antibiotics that are intrinsically active against Gram-positive bacteria but excluded by the Gram-negative OM.

Table 1: Potentiation of Antibiotics by Spr741 (Key Pathogens)

Data summarized from Eckburg et al. and Zurawski et al.

Antibiotic ClassSpecific DrugTarget OrganismMIC Alone (µg/mL)MIC + Spr741 (µg/mL)*Fold Reduction
Rifamycins RifampinA. baumannii (XDR)4.00.58x
RifampinE. coli>1280.06>2000x
Macrolides ClarithromycinK. pneumoniae>640.016>4000x
ErythromycinE. coli>1280.03>4000x
Pleuromutilins RetapamulinE. coli160.532x
Fusidanes Fusidic AcidA. baumannii>1284>32x

*Spr741 concentration typically fixed at 2–8 µg/mL for these assays.

Experimental Protocols

To validate Spr741's activity, researchers must distinguish between direct killing and potentiation . The following protocols are designed to isolate these variables.

Protocol A: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to prove synergy.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5][6]

  • 96-well polypropylene microplates.

  • Spr741 stock (dissolved in water/saline).

  • Partner antibiotic stock (e.g., Rifampin in DMSO).

Workflow:

  • Matrix Setup:

    • X-axis (Rows): Serial 2-fold dilution of Spr741 (Range: 0 to 64 µg/mL).

    • Y-axis (Columns): Serial 2-fold dilution of Partner Antibiotic (Range: 0 to MIC_alone).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to all wells.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600. Define MIC for each well as

    
     inhibition.
    
  • Calculation:

    
    
    
    • Interpretation: FICI

      
       = Synergy.[5][6][7]
      
Protocol B: NPN Uptake Assay (Membrane Permeability)

Objective: Quantify the extent of OM destabilization in real-time. Principle: 1-N-phenylnaphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly in phospholipid environments. It cannot penetrate an intact OM.

Step-by-Step:

  • Preparation: Grow E. coli or A. baumannii to mid-log phase (OD600 ~0.5).

  • Wash: Centrifuge and wash cells 2x in 5 mM HEPES buffer (pH 7.2). Resuspend to OD 0.5.

  • Baseline Measurement:

    • Add 1 mL cell suspension to cuvette.[8]

    • Add NPN to final concentration of 10 µM.[8][9]

    • Measure fluorescence (Excitation: 350 nm, Emission: 420 nm). Wait for stabilization.

  • Challenge:

    • Add Spr741 (various concentrations: 1, 2, 4, 8 µg/mL).

    • Control: Add Polymyxin B (positive control) and Buffer (negative control).

  • Data Capture: Record fluorescence increase over 5 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A sharp increase indicates OM permeabilization.

Visualization: Experimental Logic Flow

Experimental_Workflow cluster_assays Validation Assays Start Compound Library (Spr741 + Antibiotics) MIC Standard MIC (Spr741 alone) Start->MIC Checkerboard Checkerboard Assay (Synergy FICI) MIC->Checkerboard If MIC > 32 µg/mL (Non-toxic) Decision Is FICI <= 0.5? Checkerboard->Decision NPN NPN Uptake (OM Permeability) Result_Synergy Valid Potentiator NPN->Result_Synergy High Fluorescence Mechanism Confirm Mechanism (OM vs IM) Decision->Mechanism Yes Result_Fail No Interaction Decision->Result_Fail No Mechanism->NPN Test OM Integrity

Caption: Logical workflow for validating Spr741 as a potentiator. Note that high intrinsic MIC is desirable for a pure potentiator.

Critical Analysis: Clinical & Translational Context

Why was Spr741 Discontinued?

While Spr741 demonstrated potent in vitro and in vivo efficacy (e.g., murine thigh infection models), Spero Therapeutics shifted focus to SPR206 around 2020. This decision highlights a critical drug development insight:

  • Regulatory Complexity: Developing a fixed-dose combination (FDC) where one agent (Spr741) has no intrinsic activity requires complex clinical trial designs to prove the contribution of the potentiator.

  • Single-Agent Efficacy: SPR206 acts as a "next-generation polymyxin" that retains the low toxicity of Spr741 but possesses direct antibacterial activity . This dual-action profile (direct killing + potentiation) offers a more straightforward regulatory path and broader clinical utility as a monotherapy if needed.

Current Utility

Spr741 remains a vital research tool compound . It is the gold standard "pure potentiator" for studying OM permeability and screening novel antibiotic scaffolds that are currently limited to Gram-positive spectrums.

References

  • Eckburg, P. B., et al. (2019).[10] "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects." Antimicrobial Agents and Chemotherapy.[6][11]

  • Zurawski, D. V., et al. (2017).[12][6][13] "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[5] Antimicrobial Agents and Chemotherapy.[6][11]

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741." Antimicrobial Agents and Chemotherapy.[6][11]

  • Vaara, M. (2019).[10] "Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics." Molecules.

  • Spero Therapeutics. (2017).[1][12][6] "Spero Announces Positive Phase I Clinical Data From Potentiator Platform."[14][15] BioSpace.

Sources

Foundational

Spr741 (tfa) and its interaction with the bacterial outer membrane

[1] Executive Summary SPR741 (tfa) is a third-generation polymyxin B (PMB) derivative designed as a potentiator.[1] Unlike its parent molecule, SPR741 lacks significant direct antibacterial activity but retains the abili...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

SPR741 (tfa) is a third-generation polymyxin B (PMB) derivative designed as a potentiator.[1] Unlike its parent molecule, SPR741 lacks significant direct antibacterial activity but retains the ability to destabilize the Gram-negative outer membrane (OM).[2][3][4] By acting as a "molecular wedge," it permits the entry of large-scaffold or hydrophobic antibiotics (e.g., rifamycins, macrolides) that are otherwise excluded by the lipopolysaccharide (LPS) barrier.[1] This guide details the physicochemical interaction of SPR741 with the OM, quantifies its synergistic potential, and provides validated protocols for assessing membrane permeabilization.

Molecular Identity & Structural Logic

SPR741 is typically supplied as a trifluoroacetate (TFA) salt for research purposes to ensure solubility and stability.

  • Parent Scaffold: Polymyxin B (PMB).[1][5][6][7]

  • Critical Modification: Removal of the N-terminal fatty acyl tail and reduction of the net positive charge from +5 to +3.

  • Physicochemical Consequence: The removal of the fatty acid tail abolishes the detergent-like disruption of the cytoplasmic membrane (the primary driver of eukaryotic toxicity and nephrotoxicity), while the cationic cyclic peptide core retains high affinity for the anionic phosphate groups of Lipid A in the OM.

Mechanism of Action: The "Molecular Wedge"

The Gram-negative OM is an asymmetric bilayer stabilized by divalent cations (


 and 

) that cross-link the phosphate groups of LPS molecules.[1] This structure creates a formidable barrier to hydrophobic and large-molecular-weight compounds.[1]
The Interaction Cascade
  • Electrostatic Attraction: The cationic residues of SPR741 (Dab, diaminobutyric acid) are attracted to the anionic phosphate groups of Lipid A.

  • Cation Displacement: SPR741 competes with and displaces divalent cations (

    
    ) bridging adjacent LPS molecules.[1]
    
  • Membrane Undulation: Unlike PMB, which inserts a hydrophobic tail to cause lysis, SPR741 binds superficially, causing transient expansion and disordering of the LPS leaflet (observed as 10–15 nm undulations via Atomic Force Microscopy).

  • Permeability Gate: This disorder creates transient fissures or "pores" through which co-administered antibiotics can diffuse into the periplasm.

Pathway Visualization[1]

SPR741_Mechanism SPR741 SPR741 (Cationic Peptide) LPS LPS (Lipid A Phosphates) SPR741->LPS Electrostatic Binding Mg2 Divalent Cations (Mg2+/Ca2+) SPR741->Mg2 Competes With Toxicity Cytoplasmic Membrane Lysis (Nephrotoxicity) SPR741->Toxicity NO Interaction (Lacks Fatty Tail) OM_Stability Outer Membrane Integrity LPS->OM_Stability Stabilized by Displacement Cation Displacement LPS->Displacement SPR741 Binding Mg2->OM_Stability Bridging Effect Mg2->Displacement Release Permeability Increased OM Permeability (Transient Fissures) Displacement->Permeability Destabilization Periplasm Periplasmic Entry Permeability->Periplasm Antibiotic Co-Drug (e.g., Rifampin) Antibiotic->Permeability Passes Through Target Intracellular Target (Ribosome/RNA Pol) Periplasm->Target

Figure 1: Mechanistic pathway of SPR741.[1] The molecule selectively disrupts the Outer Membrane (OM) by displacing stabilizing cations, facilitating antibiotic entry without compromising the cytoplasmic membrane (low toxicity).[1]

Synergistic Potentiation Data

SPR741 is ineffective as a monotherapy but highly potent as an adjuvant. The table below summarizes the fold-reduction in Minimum Inhibitory Concentration (MIC) for various antibiotics when combined with SPR741.

Antibiotic ClassSpecific DrugTarget OrganismMIC Alone (µg/mL)MIC + SPR741 (8 µg/mL)Fold Reduction
Rifamycins RifampinA. baumannii160.0028,000x
RifampinE. coli>640.016>4,000x
Macrolides ClarithromycinE. coli>640.016>4,000x
ErythromycinK. pneumoniae>1280.25>512x
Pleuromutilins RetapamulinE. coli>640.03>2,000x
Tetracyclines MinocyclineA. baumannii0.50.1254x
Fusidanes Fusidic AcidE. coli>1280.5>256x

Data aggregated from Corbett et al. (2017) and Zurawski et al. (2017).[1]

Experimental Protocols

NPN Outer Membrane Permeabilization Assay

This assay uses 1-N-phenylnaphthylamine (NPN) , a hydrophobic fluorescent probe.[1] NPN fluorescence is weak in aqueous environments but increases significantly when it partitions into the hydrophobic interior of the bacterial membrane. An intact OM excludes NPN; SPR741 facilitates its entry.

Reagents:

  • Buffer: 5 mM HEPES (pH 7.2). Note: Avoid PBS; high salt concentrations can interfere with peptide binding.

  • NPN Stock: 500 µM in acetone (Store at -20°C in dark).

  • SPR741 Stock: 1 mg/mL in water or saline.

  • Positive Control: Polymyxin B (PMB).[1][5][6]

Protocol:

  • Culture Prep: Grow E. coli (or target strain) to mid-log phase (

    
    ).
    
  • Wash: Centrifuge cells (3000 x g, 10 min) and resuspend in 5 mM HEPES to

    
    . Repeat wash twice to remove media salts.
    
  • Baseline Setup: Aliquot 190 µL of cell suspension into a black 96-well plate (flat bottom).

  • NPN Addition: Add 10 µL of NPN stock (Final concentration: 10 µM).

  • Equilibration: Incubate for 30 seconds. Measure background fluorescence (

    
    ).[1]
    
    • Settings: Excitation 350 nm / Emission 420 nm.[8]

  • Treatment: Add SPR741 at varying concentrations (e.g., 0, 1, 2, 4, 8, 16 µg/mL). Include PMB (1 µg/mL) as a positive control.[1]

  • Measurement: Measure fluorescence immediately and every 30 seconds for 10 minutes.

  • Calculation:

    
    [1]
    
Checkerboard Synergy Assay

To determine the Fractional Inhibitory Concentration Index (FICI).

Protocol:

  • Matrix: Use a 96-well plate.

    • X-axis: Antibiotic (e.g., Rifampin) in 2-fold dilutions (0.001 to 4 µg/mL).[1]

    • Y-axis: SPR741 in 2-fold dilutions (0 to 32 µg/mL).[1]

  • Inoculum: Add

    
     CFU/mL of bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Identify the well with no visible growth containing the lowest concentration of both agents.

  • FICI Calculation:

    
    
    
    • Interpretation: FICI

      
       = Synergy.
      

Safety & Toxicity Profile

A critical advantage of SPR741 over Polymyxin B is its reduced nephrotoxicity.[2][5][9][10] The lack of the fatty acyl tail prevents the molecule from inserting into and disrupting the mammalian renal tubular cell membranes.

ParameterPolymyxin B (PMB)SPR741
Cytotoxicity (

HK-2 Cells)
~50 µg/mL>500 µg/mL
Nephrotoxicity (Monkey) Observed at 12 mg/kg/dayNOAEL > 60 mg/kg/day
Mechanism of Toxicity Direct membrane lysis / Oxidative stressMinimal membrane interaction

References

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741."[10] Antimicrobial Agents and Chemotherapy, 61(8), e00200-17.[1][10] Link[1]

  • Eckburg, P. B., et al. (2019). "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with

    
    -Lactam Antibiotics in Healthy Subjects."[1][10] Antimicrobial Agents and Chemotherapy, 63(9), e00892-19.[1][10] Link[1]
    
  • French, S., et al. (2019). "Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane."[11] ACS Infectious Diseases, 6(6), 1405–1412.[1] Link[1]

  • Zurawski, D. V., et al. (2017). "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[12][13] Antimicrobial Agents and Chemotherapy, 61(12), e01239-17.[1][13] Link[1]

  • Vaara, M. (2019). "Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics." Molecules, 24(2), 249.[1] Link[1]

Sources

Exploratory

Technical Whitepaper: The Discovery and Development of Spr741 (tfa)

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly in Gram-negative bacteria (GNB), has necessitated a paradigm shift from discovering new bactericidal classes to rescuing existing on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly in Gram-negative bacteria (GNB), has necessitated a paradigm shift from discovering new bactericidal classes to rescuing existing ones.[1] Spr741 (tfa) —the trifluoroacetate salt of the peptide SPR741 (formerly NAB741)—represents a pivotal advancement in this "adjuvant" strategy.

Unlike its parent molecule Polymyxin B (PMB), Spr741 is engineered to lack intrinsic bactericidal activity at clinically relevant doses.[1][2][3] Instead, it functions as a potentiator , selectively permeabilizing the outer membrane (OM) of GNB.[1] This "molecular doorman" mechanism allows large-scaffold antibiotics (e.g., rifamycins, macrolides), which are typically excluded by the OM, to reach their intracellular targets.[1] This guide details the chemical evolution, mechanism of action (MoA), and validated experimental protocols for Spr741.

Chemical Genesis: From Polymyxin B to Spr741[3][4][5][6][7]

The development of Spr741 was driven by the need to dissociate the membrane-permeabilizing properties of polymyxins from their dose-limiting nephrotoxicity.

Structural Optimization

Polymyxin B consists of a cyclic heptapeptide ring and a linear tripeptide side chain capped with a fatty acid tail. This tail is crucial for the bactericidal insertion into the cytoplasmic membrane (CM) but is also implicated in mammalian tubule toxicity.

  • Parent Molecule: Polymyxin B (Five positive charges, Fatty acid tail).[1][4][5]

  • Intermediate: Polymyxin B Nonapeptide (PMBN) – Formed by enzymatic cleavage of the fatty acid tail. Reduced toxicity but insufficient potency/stability.

  • Spr741 Optimization:

    • Tail Removal: Complete excision of the N-terminal fatty acid tail to prevent CM depolarization and reduce mammalian cytotoxicity.

    • Charge Reduction: The net positive charge was reduced from +5 (PMB) to +3. This reduction lowers the affinity for renal megalin receptors, thereby mitigating nephrotoxicity, while retaining sufficient affinity for bacterial Lipopolysaccharide (LPS).[1]

    • Salt Form (tfa): The trifluoroacetate (TFA) salt is utilized to enhance solubility and stability during purification and lyophilization processes.

Chemical Structure Comparison[1][7][9]
FeaturePolymyxin B (PMB)Spr741 (tfa)Consequence
Fatty Acid Tail Present (Lipophilic)Absent Loss of intrinsic bactericidal activity; reduced toxicity.[1][2][4][6]
Net Charge +5+3 Reduced renal accumulation; maintained LPS binding.
Target Outer & Inner MembraneOuter Membrane Only Pure permeabilization without cell lysis.
Nephrotoxicity High (Dose-limiting)Low Wider therapeutic window.[1]

Mechanism of Action (MoA)

Spr741 operates via a non-lytic, permeabilization mechanism.[7][6] It interacts electrostatically with the anionic phosphate groups of the Lipid A component of LPS.

The "Doorman" Hypothesis
  • Binding: Spr741 binds to LPS on the Gram-negative surface.

  • Displacement: It displaces divalent cations (

    
    , 
    
    
    
    ) that stabilize the LPS leaflet.[1]
  • Disordering: This displacement causes transient "cracks" or undulations in the OM.

  • Influx: Co-administered partner antibiotics (the "cargo") passively diffuse through these perturbations.

  • No Lysis: Unlike PMB, Spr741 does not span the periplasm to disrupt the inner cytoplasmic membrane, preserving cell viability if administered alone.

MoA Visualization

Spr741_MoA Spr741 Spr741 (tfa) LPS LPS (Lipid A) Spr741->LPS Electrostatic Binding OM_Disorder Outer Membrane Disorder/Undulations Spr741->OM_Disorder Induces Inner_Membrane Inner Cytoplasmic Membrane Spr741->Inner_Membrane No Interaction Cations Divalent Cations (Ca++, Mg++) LPS->Cations Displaces Partner_Abx Partner Antibiotic (e.g., Rifampin) OM_Disorder->Partner_Abx Allows Influx Target Intracellular Target (Ribosome/RNA Pol) Partner_Abx->Target Binds Cell_Death Bacterial Cell Death Target->Cell_Death Causes

Figure 1: Mechanism of Action for Spr741 demonstrating selective OM permeabilization without cytoplasmic membrane disruption.[1]

Preclinical & Clinical Validation[12]

In Vitro Synergy

Spr741 has demonstrated the ability to lower the Minimum Inhibitory Concentration (MIC) of partner antibiotics by orders of magnitude.

Table 1: Representative MIC Reduction (Potentiation) Data Strain: Klebsiella pneumoniae (MDR isolates)

Partner AntibioticClassMIC Alone (

g/mL)
MIC + Spr741 (8

g/mL)
Fold Reduction
Rifampin Rifamycin> 640.06> 1000x
Clarithromycin Macrolide> 640.5> 128x
Mupirocin Carboxylic Acid> 1282> 64x
Fusidic Acid Fusidane> 2564> 64x
Safety Profile (Phase 1)

Clinical trials (NCT03022175) confirmed the safety hypothesis.[1]

  • Renal Clearance: Spr741 is excreted unchanged in urine.

  • Tolerability: Single doses up to 800 mg and multiple doses (600 mg q8h) were well-tolerated.[1]

  • Comparison: No evidence of the nephrotoxic biomarkers typically associated with therapeutic doses of Polymyxin B or Colistin.

Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols utilize Spr741 (tfa) in synergy assays.

Protocol: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) for Spr741 + Candidate Antibiotic.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][7]

  • Spr741 (tfa) stock solution (dissolved in water or saline).[1]

  • Partner antibiotic stock.[8][9]

  • 96-well polypropylene microplates.[1]

Workflow:

  • Matrix Preparation:

    • Rows (A-H): Serial 2-fold dilution of Partner Antibiotic (e.g., Rifampin).

    • Columns (1-12): Serial 2-fold dilution of Spr741 (Range: 0 to 64

      
      g/mL).
      
  • Inoculum: Prepare bacterial suspension to

    
     CFU/mL.
    
  • Incubation: Add 100

    
    L inoculum to wells. Incubate at 35°C 
    
    
    
    2°C for 16-20 hours.
  • Readout: Visual inspection or OD600 absorbance.

  • Calculation:

    
    
    
    • Interpretation: FICI ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       0.5 indicates Synergy .
      
Protocol: Time-Kill Kinetics

Objective: Verify bactericidal activity of the combination over time.

  • Setup: Four flasks containing CAMHB:

    • Control (Growth)[1]

    • Spr741 alone (at fixed concentration, e.g., 8

      
      g/mL)[1]
      
    • Partner Antibiotic alone (at sub-MIC)[1]

    • Combination (Spr741 + Partner)[1][3][10]

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution plating on agar to count Log10 CFU/mL.

  • Success Criteria: Synergy is defined as a

    
     decrease in CFU/mL by the combination compared to the most active single agent after 24 hours.
    

Development Pipeline Visualization

Development_Pipeline Discovery Discovery (Northern Antibiotics) Optimization Lead Optimization (Tail Removal, Charge +3) Discovery->Optimization SAR Studies Preclinical Preclinical (Murine Thigh/Lung Models) Optimization->Preclinical Efficacy/Tox Phase1 Phase 1 Clinical (Safety/PK in Humans) Preclinical->Phase1 IND Filing Licensing Licensing (Spero -> Prokaryotics) Phase1->Licensing Strategic Partnership

Figure 2: Developmental timeline of Spr741 from rational design to clinical validation and licensing.

References

  • Eckburg, P. B., et al. (2019).[1] "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects." Antimicrobial Agents and Chemotherapy.[4][5][11][12] Link[1]

  • Corbett, D., et al. (2017).[1] "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741." Antimicrobial Agents and Chemotherapy.[13][4][5][11][12] Link[1]

  • Zurawski, D. V., et al. (2017).[1][7] "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[7][6] Antimicrobial Agents and Chemotherapy.[13][4][5][11][12] Link[1]

  • Vaara, M. (2019).[1][7] "Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics."[1][4][5][9] Molecules. Link[1]

  • Prokaryotics Inc. (2025).[1][9] "Prokaryotics Announces Licensing Agreement with Northern Antibiotics for Novel Gram-negative Antibiotic Potentiator."[1][9] Press Release. Link(Note: Contextual reference based on recent industry developments).

Sources

Foundational

Spr741 (TFA): Chemical Structure, Properties, and Experimental Protocols

Executive Summary Spr741 (formerly NAB741) represents a paradigm shift in the development of antibiotic adjuvants. Unlike traditional antimicrobial peptides (AMPs) that rely on direct bactericidal activity via membrane d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spr741 (formerly NAB741) represents a paradigm shift in the development of antibiotic adjuvants. Unlike traditional antimicrobial peptides (AMPs) that rely on direct bactericidal activity via membrane disruption, Spr741 is a potentiator .[1][] It is a cationic cyclic lipopeptide derived from Polymyxin B (PMB) that retains the ability to bind lipopolysaccharide (LPS) and permeabilize the Gram-negative outer membrane (OM) but lacks the fatty acid tail required for inner membrane (IM) depolarization.[1][]

This structural decoupling of permeabilization from cytotoxicity allows Spr741 to facilitate the entry of large-scaffold or hydrophobic antibiotics (e.g., rifamycins, macrolides, pleuromutilins) into Gram-negative pathogens without the dose-limiting nephrotoxicity associated with polymyxins.[1][]

Chemical Identity & Structure

Nomenclature and Classification
  • Common Name: Spr741 (TFA salt)[1][]

  • Synonyms: NAB741

  • Chemical Class: Cationic Cyclic Lipopeptide (Polymyxin derivative)[1][]

  • Salt Form: Trifluoroacetate (TFA) is the standard counterion for research-grade peptides to ensure solubility and stability.[1][]

Structural Characterization

Spr741 is an N-acetylated nonapeptide analog of Polymyxin B.[1][] The specific structural modifications were engineered to reduce the net positive charge and hydrophobicity, thereby minimizing mammalian toxicity while maintaining LPS affinity.

Molecular Formula (Free Base):


Molecular Weight (Free Base):  992.1  g/mol
(Note: Experimental calculations must account for the specific peptide content and TFA counterions listed on the manufacturer's Certificate of Analysis, which typically raises the salt MW to ~1400–1500 Da.)[1][]

Amino Acid Sequence: The structure consists of a linear N-terminal segment and a cyclic C-terminal heptapeptide ring.[]



Key Structural Modifications vs. Polymyxin B:

Feature Polymyxin B (PMB) Spr741 Functional Impact
N-Terminus Fatty Acyl Tail (C8/C9) Acetyl Group Removes surfactant-like detergent activity; reduces toxicity.[1][]
Residue 1 L-Dab Deleted Shortens linear tail; reduces charge.[1][]

| Residue 3 | L-Dab | D-Ser | Reduces net positive charge (+5


 +3); maintains conformation. |
| Net Charge  | +5 | +3 | Sufficient for LPS binding; insufficient for nephrotoxicity. |

Mechanism of Action (MOA)[1][2]

Spr741 acts as a "molecular gatekeeper." Its mechanism is strictly confined to the Outer Membrane (OM), distinguishing it from bactericidal polymyxins that penetrate to the Inner Membrane (IM).[1][]

  • Electrostatic Attraction: The polycationic Spr741 binds to the anionic phosphate groups of Lipid A on the Gram-negative LPS.

  • Cation Displacement: It competitively displaces divalent cations (

    
    , 
    
    
    
    ) that stabilize the LPS leaflet.[1][]
  • Membrane Expansion: This displacement causes a transient disruption and "blebbing" of the OM, increasing permeability.

  • Potentiation: Co-administered antibiotics, which are normally excluded by the OM size/hydrophobicity barrier, diffuse through the compromised membrane to reach their intracellular targets.

Visualization: Potentiation Mechanism

Spr741_Mechanism Spr741 Spr741 (Cationic Peptide) LPS Lipopolysaccharide (LPS) (Stabilized by Mg2+/Ca2+) Spr741->LPS Electrostatic Binding Displacement Displacement of Divalent Cations (Mg2+, Ca2+) LPS->Displacement Competition OM_Destabilization Outer Membrane Destabilization (Transient Pore Formation) Displacement->OM_Destabilization Entry Passive Diffusion into Periplasm OM_Destabilization->Entry Permits No_IM_Damage NO Inner Membrane Depolarization (Reduced Toxicity) OM_Destabilization->No_IM_Damage Differentiation from PMB CoDrug Co-Drug (e.g., Rifampin) (Normally Excluded) CoDrug->Entry Target Intracellular Target Binding (Ribosome/RNA Pol) Entry->Target

Caption: Spr741 binds LPS, displacing stabilizing ions to open the OM for co-drug entry without damaging the inner membrane.

Physicochemical Properties & Handling[1][2][3][4]

Solubility
  • Water: Soluble.[3] Recommended for biological assays to avoid solvent toxicity.[3]

  • DMSO: Soluble. Often used for high-concentration stock solutions (>10 mg/mL) for long-term storage.[1][]

  • Saline (0.9% NaCl): Compatible.[1][]

Stability & Storage[1][2]
  • Powder: Store at -20°C. Desiccate. Stable for >2 years.

  • Stock Solution: Stable at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles (aliquot upon preparation).[1][][4]

  • Working Solution: Prepare fresh in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for MIC assays.

Experimental Protocols

Protocol 1: Synergistic MIC Assay (Checkerboard Method)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergy between Spr741 and a partner antibiotic.[1][][5]

Materials:

  • 96-well polypropylene microtiter plates (to minimize peptide adsorption).[1][]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][][5]

  • Bacterial inoculum (

    
     CFU/mL).[1][]
    
  • Spr741 Stock (e.g., 1.28 mg/mL).[1][]

  • Partner Antibiotic Stock (e.g., Rifampin).[1][][5][6][7]

Workflow:

  • Matrix Setup:

    • X-axis (Rows): Serial 2-fold dilution of Partner Antibiotic.

    • Y-axis (Columns): Serial 2-fold dilution of Spr741 (Range: 0, 0.5, 1, 2, 4, 8, 16, 32 µg/mL). Note: Spr741 is typically tested at fixed sub-inhibitory concentrations rather than a full MIC range since it lacks intrinsic activity.

  • Inoculation: Add 50 µL of bacterial suspension to 50 µL of drug matrix (Final Vol: 100 µL).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD600.

  • Calculation:

    
    
    Since Spr741 often has no MIC alone (>64 µg/mL), synergy is often reported as the "fold-reduction" in the partner antibiotic's MIC at a fixed Spr741 concentration (e.g., 8 µg/mL).[1][]
    
Visualization: Checkerboard Workflow

Checkerboard_Workflow Prep Prepare Stocks (Spr741 + Partner Abx) Plate 96-Well Plate Setup (2D Dilution Matrix) Prep->Plate Inoculate Add Bacteria (5x10^5 CFU/mL) Plate->Inoculate Incubate Incubate 18-24h @ 37°C Inoculate->Incubate Read Read MIC (Turbidity/OD600) Incubate->Read Calc Calculate FICI (Synergy < 0.5) Read->Calc

Caption: Workflow for assessing synergistic potentiation via checkerboard microdilution.

Protocol 2: NPN Outer Membrane Permeabilization Assay

Objective: Directly measure OM disruption by monitoring the fluorescence uptake of 1-N-phenylnaphthylamine (NPN), a hydrophobic dye that fluoresces in phospholipid environments but is excluded by intact LPS.[1][]

Method:

  • Preparation: Wash mid-log phase bacteria in 5 mM HEPES (pH 7.2) containing 5 mM Glucose.[1][] Resuspend to

    
    .
    
  • Baseline: Add 10 µM NPN to cuvette/well. Measure background fluorescence (Ex: 350 nm, Em: 420 nm).

  • Treatment: Add Spr741 (various concentrations: 1–32 µg/mL).[1][]

  • Kinetics: Monitor fluorescence increase over 5–10 minutes.

  • Control: Use Polymyxin B (positive control) and Buffer (negative control).[1][]

  • Result: An increase in fluorescence intensity indicates NPN entry into the phospholipid bilayer, confirming OM permeabilization.

References

  • Spero Therapeutics. (2019).[1][] Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane.[8] ACS Infectious Diseases.[8] [1][]

  • Zurawski, D. V., et al. (2017).[1][][5][7] SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii.[][5][6] Antimicrobial Agents and Chemotherapy.[5][6][7][9][10][11] [1][][5]

  • Vaara, M. (2019).[1][] Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics.[1][] Molecules.[12][4][5][6][7][8][9][10][13][14] [1][]

  • Corbett, D., et al. (2017).[1][] Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741.[4] Antimicrobial Agents and Chemotherapy.[5][6][7][9][10][11] [1][]

  • Eckburg, P. B., et al. (2019).[1][] Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator...[1][] Antimicrobial Agents and Chemotherapy.[5][6][7][9][10][11] [1][]

Sources

Exploratory

Technical Whitepaper: Spr741 – The Next-Generation Polymyxin Potentiator

Executive Summary: Uncoupling Toxicity from Permeabilization The global crisis of antimicrobial resistance (AMR) in Gram-negative bacteria is largely driven by the formidable barrier of the Outer Membrane (OM). Tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Uncoupling Toxicity from Permeabilization

The global crisis of antimicrobial resistance (AMR) in Gram-negative bacteria is largely driven by the formidable barrier of the Outer Membrane (OM). Traditional polymyxins (Polymyxin B and Colistin) effectively breach this barrier but come with a severe cost: dose-limiting nephrotoxicity.[1]

Spr741 (formerly NAB741) represents a paradigm shift in polymyxin chemistry.[1] Unlike its parent compounds, Spr741 is not a standalone antibiotic.[2][3][4][5][6] It is a potentiator —a molecule engineered to disrupt the OM exclusively, without damaging the bacterial inner membrane or mammalian kidney cells. This "Gatekeeper" function allows large-scaffold antibiotics (e.g., macrolides, rifamycins), which are typically inactive against Gram-negatives, to reach their intracellular targets.[1]

This guide details the structural novelty, mechanism of action (MoA), and experimental validation of Spr741, providing researchers with the framework to utilize this molecule in combination therapies.

Structural Evolution & SAR (Structure-Activity Relationship)[1]

The novelty of Spr741 lies in specific chemical modifications to the Polymyxin B (PMB) scaffold.[6] These changes were designed to "uncouple" the membrane-permeabilizing activity from the cytotoxicity.

Key Structural Modifications
  • Removal of the Fatty Acid Tail: PMB possesses a fatty acyl tail (N-terminal) responsible for its detergent-like insertion into the cytoplasmic membrane (inner membrane). Spr741 lacks this tail, preventing it from lysing the inner membrane or mammalian cell membranes.

  • N-Terminal Acetylation: The N-terminus is acetylated to stabilize the molecule after tail removal.

  • Charge Reduction: Spr741 carries a reduced net positive charge (+3) compared to PMB (+5).[1][5] This reduction lowers its affinity for the brush border membrane of kidney proximal tubule cells, directly mitigating nephrotoxicity.

Comparative Analysis: PMB vs. Spr741
FeaturePolymyxin B (PMB)Spr741Consequence of Modification
Structure Cyclic peptide + Fatty Acid TailCyclic peptide (No Tail)Loss of detergent-like IM disruption.[1]
Net Charge +5+3Reduced accumulation in kidney tissue.
Primary Target LPS (OM) & Phospholipids (IM)LPS (OM) onlySpecificity for Outer Membrane.[1]
Activity Bactericidal (Standalone)Non-bactericidal (Potentiator)Requires partner antibiotic for killing.[1]
Toxicity High (Nephrotoxic/Neurotoxic)Low (Improved Safety Margin)Higher dosing potential in vivo.[1]
Visualization: Structural Logic Flow

SAR_Logic PMB Polymyxin B Scaffold (Fatty Tail + High Charge) Mod1 Modification 1: Cleavage of Fatty Acid Tail PMB->Mod1 Mod2 Modification 2: Reduction of + Charge (+5 to +3) PMB->Mod2 Spr741 Spr741 (Potentiator) (Cyclic Peptide Core Only) Mod1->Spr741 Mod2->Spr741 Effect1 Loss of Inner Membrane Lysis (No Bactericidal Activity) Spr741->Effect1 Effect2 Reduced Nephrotoxicity (Kidney Safety) Spr741->Effect2 Effect3 Retained LPS Binding (OM Permeabilization) Spr741->Effect3

Figure 1: The medicinal chemistry logic transforming the toxic Polymyxin B into the safe potentiator Spr741.

Mechanism of Action: The "Trojan Horse" Gatekeeper

Spr741 acts via a non-lethal, membrane-disordering mechanism.[1][4] It does not kill the bacteria itself but opens the door for others.

The Molecular Sequence
  • Electrostatic Attraction: The cationic residues of Spr741 bind to the anionic phosphate groups of Lipid A (part of LPS) on the Gram-negative surface.

  • Cation Displacement: Spr741 displaces divalent cations (

    
     and 
    
    
    
    ) that normally cross-link and stabilize the LPS layer.[1]
  • Transient Fissures: This displacement causes a conformational change in the LPS, creating transient "cracks" or disordered regions in the Outer Membrane.

  • Partner Entry: Hydrophobic or large antibiotics (e.g., Rifampin), which are usually repelled by the intact LPS, diffuse through these fissures into the periplasm and eventually the cytoplasm to hit their targets.

Visualization: Potentiation Pathway

MoA_Pathway cluster_ext Extracellular Space cluster_mem Gram-Negative Outer Membrane cluster_cyto Intracellular Target Spr Spr741 LPS LPS Layer (Stabilized by Mg2+) Spr->LPS Binds Lipid A Abx Partner Abx (e.g., Rifampin) Disorder Disordered LPS (Permeable Fissures) Abx->Disorder Passes Through LPS->Disorder Displaces Mg2+ Target Ribosome/RNAP Disorder->Target Abx Reaches Target

Figure 2: The mechanistic pathway of Spr741-mediated antibiotic entry.[1]

Synergy Data & Partner Antibiotics[2][7][8][9]

Spr741 is most effective when paired with antibiotics that are intrinsically active against the target but excluded by the OM.

Quantitative Synergy (MIC Reduction)

The following data summarizes the potentiation effect of Spr741 against E. coli and A. baumannii. Note the drastic reduction in MIC (Minimum Inhibitory Concentration) for macrolides and rifamycins.[7]

Partner AntibioticClassIntrinsic MIC (

g/mL)
MIC + Spr741 (8

g/mL)
Fold Reduction
Rifampin Rifamycin4 - 160.002 - 0.015>1000x
Clarithromycin Macrolide> 640.03 - 0.12>500x
Erythromycin Macrolide> 1280.25 - 1.0>128x
Fusidic Acid Fusidane> 2561 - 4>64x
Vancomycin Glycopeptide> 25632 - 64~4-8x

Data synthesized from Eckburg et al. and Zurawski et al.

Experimental Protocols

To validate Spr741 in your own research, use the following self-validating protocols.

Protocol A: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergy.

  • Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][8][9]

    • Prepare 96-well microtiter plates.

    • Axis X: Serial 2-fold dilutions of Spr741 (e.g., 0 to 64

      
      g/mL).[1]
      
    • Axis Y: Serial 2-fold dilutions of Partner Antibiotic (e.g., Rifampin).[1][2]

  • Inoculum:

    • Prepare bacterial suspension to

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 37°C for 18-24 hours.

  • Readout:

    • Identify the MIC for each drug alone and in combination.[5][9][10]

    • Calculate FICI:

      
      
      
    • Interpretation: FICI

      
       = Synergy.[2][8][9]
      
Protocol B: NPN Outer Membrane Permeabilization Assay

Objective: Verify that Spr741 is disrupting the OM. Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces strongly in phospholipid environments but is excluded by intact LPS.[1] Fluorescence increase indicates OM damage.

  • Reagents:

    • HEPES buffer (5 mM, pH 7.2).[1]

    • NPN stock solution (500

      
      M in acetone).[1]
      
    • Spr741 stock.[8][7][9][11]

    • Polymyxin B (Positive Control).[1]

  • Cell Prep:

    • Grow bacteria to mid-log phase (

      
      ).[1]
      
    • Wash and resuspend in HEPES buffer.

  • Assay Workflow:

    • Add 10

      
      M NPN to cell suspension. Measure baseline fluorescence (Ex: 350nm, Em: 420nm).[1]
      
    • Add Spr741 at varying concentrations (1, 2, 4, 8

      
      g/mL).[1]
      
    • Monitor fluorescence immediately.

  • Validation:

    • Success: Immediate, dose-dependent increase in fluorescence intensity.[1]

    • Control: PMB should show high fluorescence; untreated cells should remain low.

References

  • Eckburg, P. B., et al. (2019). "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with

    
    -Lactam Antibiotics in Healthy Subjects." Antimicrobial Agents and Chemotherapy.[2][3][5][12][8][7][9][13] [1]
    
  • Zurawski, D. V., et al. (2017). "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[8] Antimicrobial Agents and Chemotherapy.[2][3][5][12][8][7][9][13] [1]

  • Vaara, M. (2019). "Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics."[1] Molecules. [1]

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741." Antimicrobial Agents and Chemotherapy.[2][3][5][12][8][7][9][13] [1]

  • Mendes, R. E., et al. (2020). "In Vitro Activity of the Spero Potentiator SPR741 in Combination with Other Antimicrobial Agents against a Challenge Set of Enterobacteriaceae." Antimicrobial Agents and Chemotherapy.[2][3][5][12][8][7][9][13] [1]

Sources

Foundational

Preliminary Studies on Spr741 (TFA) Efficacy: A Technical Guide

Executive Summary Spr741 (TFA) is a novel cationic peptide potentiator derived from Polymyxin B (PMB).[1] Unlike its parent molecule, Spr741 lacks significant intrinsic antibacterial activity and the associated nephrotox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spr741 (TFA) is a novel cationic peptide potentiator derived from Polymyxin B (PMB).[1] Unlike its parent molecule, Spr741 lacks significant intrinsic antibacterial activity and the associated nephrotoxicity.[2][3][4] Its primary utility lies in its ability to permeabilize the outer membrane (OM) of Gram-negative bacteria, thereby sensitizing multidrug-resistant (MDR) pathogens to large-scaffold antibiotics (e.g., rifamycins, macrolides) that are typically excluded by the OM barrier.[1]

This guide provides a rigorous technical framework for evaluating Spr741 efficacy, focusing on the trifluoroacetate (TFA) salt form commonly supplied for research. It details mechanistic grounding, handling protocols, and self-validating experimental workflows.[1]

Molecular Mechanism & Physicochemical Properties[1]

The "Potentiator" Mechanism

Spr741 retains the cyclic peptide head of Polymyxin B but lacks the fatty acid tail and possesses a reduced positive charge (+3 vs +5). This structural modification is critical:

  • Lipid A Binding: Spr741 binds to the Lipid A component of lipopolysaccharide (LPS) in the Gram-negative outer membrane.

  • Cation Displacement: It displaces divalent cations (

    
    , 
    
    
    
    ) that stabilize the LPS network.[1]
  • OM Perturbation: This displacement causes transient disorder and "crevices" in the OM (observable via Atomic Force Microscopy), increasing permeability.

  • Gatekeeper Function: The partner antibiotic, previously too hydrophobic or large (>600 Da) to penetrate porins, diffuses through these Spr741-induced defects to reach intracellular targets.

Spr741_Mechanism Spr741 Spr741 (TFA) LPS LPS (Lipid A) Spr741->LPS Binds OM_Disorder Outer Membrane Destabilization Spr741->OM_Disorder Induces Cations Mg++/Ca++ Stabilizers LPS->Cations Displaces Permeability Increased Permeability OM_Disorder->Permeability Creates Access Target Intracellular Target Permeability->Target Reaches Partner_Abx Partner Antibiotic (e.g., Rifampin) Partner_Abx->Permeability Passes Through

Figure 1: Mechanism of Action. Spr741 disrupts the LPS layer, facilitating the entry of co-administered antibiotics.[3]

Handling the TFA Salt

Research-grade Spr741 is often supplied as a Trifluoroacetate (TFA) salt .

  • Stoichiometry: The TFA counter-ion contributes to the total mass. When calculating molarity, you must account for the peptide content (often 70-80%) and the mass of the TFA counter-ions.

  • pH Sensitivity: High concentrations of TFA salts can lower the pH of unbuffered solutions (like saline). Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) which provides buffering capacity.[1]

  • Adsorption: As a cationic peptide, Spr741 adheres to glass. Use polypropylene (PP) or polystyrene (PS) plastics for all dilutions and reservoirs.[1]

Experimental Framework for Efficacy

To validate Spr741, researchers must demonstrate synergy , not just activity. The following protocols are designed to quantify this potentiation.

Protocol A: Checkerboard Synergy Assay

This is the gold standard for defining the interaction between Spr741 and a partner drug.

Objective: Determine the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • Spr741 (TFA) stock (e.g., 2.56 mg/mL in water).[1]

  • Partner Antibiotic stock (e.g., Rifampin).[1][4][5][6]

  • Bacterial Isolate (e.g., A. baumannii AB5075 or E. coli ATCC 25922).

  • 96-well polypropylene microtiter plates.

Workflow:

  • Matrix Setup:

    • X-Axis (Partner Abx): 2-fold serial dilutions (e.g., 0.001 to 8

      
      g/mL).[1]
      
    • Y-Axis (Spr741): 2-fold serial dilutions (e.g., 1 to 64

      
      g/mL).[1]
      
    • Note: Include a row with Spr741 alone and a column with Partner Abx alone to establish individual MICs.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL final concentration.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD600.

Data Analysis (FICI Calculation):



  • Synergy: FICI

    
    [1][5][7]
    
  • Indifference:

    
    [1][5]
    
  • Antagonism: FICI

    
    [1]
    
Protocol B: Time-Kill Kinetics

MIC data is static. Time-kill assays determine if the combination is bactericidal.[8]

Workflow:

  • Preparation: Prepare four flasks:

    • Control (Growth media only)[1]

    • Spr741 alone (at sub-MIC, e.g., 8

      
      g/mL)[1]
      
    • Partner Abx alone (at sub-MIC)[1]

    • Combination (Spr741 + Partner Abx)[1]

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on agar to count CFU/mL.

  • Success Criteria: Synergy is defined as a

    
     decrease in CFU/mL by the combination compared to the most active single agent.
    

Experimental_Workflow Start Start: Spr741 (TFA) Stock Prep Dilution Correct for Peptide Content Dilute in Water Start->Dilution Assay_Choice Select Assay Dilution->Assay_Choice MIC Standard MIC (Screening) Assay_Choice->MIC Phase 1 Checkerboard Checkerboard (Synergy FICI) Assay_Choice->Checkerboard Phase 2 TimeKill Time-Kill (Bactericidal Activity) Assay_Choice->TimeKill Phase 3 Analysis Data Analysis MIC->Analysis Checkerboard->Analysis TimeKill->Analysis Result Validation Analysis->Result

Figure 2: Experimental Workflow. A phased approach from stock preparation to kinetic validation.

Data Presentation & Interpretation

Expected Potentiation Profiles

The following table summarizes validated partner antibiotics for Spr741 based on literature precedents.

Partner AntibioticDrug ClassMechanismFold-Reduction in MIC (with Spr741)Target Pathogen
Rifampin RifamycinRNA Polymerase Inhibitor32 - 8,000xA. baumannii, E. coli, K. pneumoniae
Clarithromycin MacrolideProtein Synthesis (50S)64 - >256xEnterobacteriaceae
Azithromycin MacrolideProtein Synthesis (50S)>64xK. pneumoniae
Fusidic Acid FusidaneProtein Synthesis (EF-G)>32xA. baumannii
Vancomycin GlycopeptideCell Wall SynthesisMinimal/NoneNote: Spr741 pore size may exclude very large glycopeptides
Troubleshooting Common Failures
  • False Negatives (No Synergy):

    • Cause: High

      
       or 
      
      
      
      levels in media.[1]
    • Fix: Ensure CAMHB cation levels are standard (20-25 mg/L

      
      , 10-12.5 mg/L 
      
      
      
      ).[1] Excess cations compete with Spr741 for Lipid A binding.
  • Inconsistent MICs:

    • Cause: Peptide binding to glass or low-quality plastic.

    • Fix: Use low-binding polypropylene consumables.

  • Precipitation:

    • Cause: Mixing Spr741 (cationic) with strongly anionic compounds (e.g., certain surfactants) at high concentrations.[1]

References

  • Eckburg, P. B., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects.[1] Antimicrobial Agents and Chemotherapy.[3][5][8][9] Link

  • Zurawski, D. V., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii.[5] Antimicrobial Agents and Chemotherapy.[3][5][8][9] Link[1][5]

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy.[3][5][8][9] Link[1]

  • French, S., et al. (2019). Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane.[10] ACS Infectious Diseases. Link[1]

  • Stainton, S. M., et al. (2018). Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model.[11] Antimicrobial Agents and Chemotherapy.[3][5][8][9] Link[1]

Sources

Exploratory

An In-depth Technical Guide on the Potential of Spr741 in Overcoming Antibiotic Resistance

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, necessitates novel therapeutic strategies beyon...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, necessitates novel therapeutic strategies beyond the discovery of new antibiotics. One of the most formidable barriers to antibiotic efficacy in these pathogens is their protective outer membrane (OM). This guide provides a detailed technical overview of Spr741, a novel polymyxin B analogue designed as an antibiotic potentiator. Unlike its parent compound, Spr741 has minimal intrinsic antibacterial activity but excels at disrupting the Gram-negative OM.[1][2] This disruption permeabilizes the membrane, allowing co-administered antibiotics—especially those traditionally ineffective against Gram-negative species due to poor uptake—to access their intracellular targets.[3][4] This document synthesizes the current understanding of Spr741's mechanism of action, presents detailed protocols for its in vitro evaluation, summarizes key efficacy data, and discusses its clinical development trajectory.

The Challenge: The Impermeable Fortress of Gram-Negative Bacteria

Gram-negative bacteria, including critical pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, pose a significant public health threat due to rising multidrug resistance.[3] A key feature contributing to this intrinsic and acquired resistance is their complex cell envelope. The OM, an asymmetric bilayer with lipopolysaccharide (LPS) in its outer leaflet, acts as a highly selective barrier, preventing many antibiotics from reaching their targets in the periplasm or cytoplasm.[5] Strategies to overcome this barrier represent a critical frontier in antimicrobial research. Antibiotic adjuvants, or "potentiators," are compounds that, while not necessarily bactericidal on their own, can breach this defense and restore or expand the activity of existing antibiotics.[6][7]

Spr741: A De-risked Polymyxin Analogue

Spr741 (formerly NAB741) is a cationic peptide derived from polymyxin B.[8] The clinical use of polymyxins like colistin and polymyxin B is often limited by severe, dose-dependent nephrotoxicity.[9] Spr741 was chemically optimized to mitigate this toxicity. Key structural modifications include the removal of the hydrophobic fatty acid tail and a reduction in the overall positive charge.[1][6] These changes result in a molecule with significantly reduced intrinsic antibacterial activity but one that retains the ability to interact with and disrupt the Gram-negative OM, positioning it as a dedicated potentiator with an improved safety profile.[9][10]

Mechanism of Action: A Unique Outer Membrane Perturbation

Unlike polymyxin B, which acts on both the outer and cytoplasmic membranes, Spr741's activity is uniquely directed at the OM.[1][2] This specificity is central to its function as a potentiator.

3.1. Interaction with Lipopolysaccharide (LPS) The primary target of Spr741 is the LPS component of the OM. As a cationic peptide, Spr741 electrostatically interacts with the negatively charged phosphate groups of the Lipid A and inner core regions of LPS. This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized disorganization and increased permeability of the outer membrane.[1]

3.2. Unique Mode of Disruption Studies have shown that Spr741's interaction with the OM is distinct from that of its parent compound. While polymyxin B can traverse the OM and subsequently depolarize the inner cytoplasmic membrane, Spr741's modifications seem to "trap" it at the OM.[1] Genetic studies in E. coli revealed that truncating the LPS core sensitizes the bacterium to Spr741, suggesting that the intact core residues are crucial for keeping Spr741 localized to the OM where it can exert its potentiating effect.[1][2] This focused activity on the OM minimizes the cytoplasmic membrane disruption associated with polymyxin toxicity.[1]

3.3. Induction of Outer Membrane Stress Response Further evidence for Spr741's specific action on the OM comes from promoter activity assays. These assays show that challenging E. coli with Spr741 induces the RcsAB stress sensor, a system known to respond specifically to OM perturbation.[1][2] This confirms that the molecule's primary effect is the generation of significant disorder and stress on the bacterial outer envelope.


}

Figure 1: Mechanism of Spr741-mediated antibiotic potentiation.

In Vitro Evaluation: Quantifying the Potentiator Effect

The efficacy of Spr741 is quantified by its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic against a target pathogen. The primary methods for this are checkerboard assays and time-kill studies.

4.1. Key Experimental Protocol: Broth Microdilution MIC & Checkerboard Assay

This protocol describes how to determine the MIC of an antibiotic in the presence and absence of Spr741, and how to calculate the Fractional Inhibitory Concentration Index (FICI) to classify the interaction as synergistic, additive, indifferent, or antagonistic.

Objective: To quantify the potentiation effect of Spr741 on a partner antibiotic against a Gram-negative bacterium.

Materials:

  • 96-well microtiter plates[11]

  • Cation-adjusted Mueller-Hinton Broth (caMHB)[6]

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL[11][12]

  • Stock solutions of Spr741 and partner antibiotic

  • Multichannel pipette

  • Incubator (37°C)[12]

Methodology:

  • Preparation of Plates: In a 96-well plate, prepare a two-dimensional serial dilution of Spr741 (e.g., along the rows) and the partner antibiotic (e.g., down the columns).[13] This creates a matrix of unique concentration combinations.

  • Controls:

    • Growth Control: Wells containing only caMHB and bacterial inoculum.

    • Sterility Control: Wells containing only caMHB.

    • Single-Agent MIC: Include a row with only the antibiotic dilution and a column with only the Spr741 dilution.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.[12]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[14]

  • Reading Results: The MIC is defined as the lowest concentration of an antimicrobial agent that causes complete inhibition of visible bacterial growth.[12][15]

  • Calculation of FICI: The FICI is calculated to determine synergy.[6]

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0


}

Figure 2: Experimental workflow for a checkerboard synergy assay.

4.2. Summary of In Vitro Potentiation

Spr741 has demonstrated the ability to potentiate a wide range of antibiotics against multidrug-resistant Gram-negative pathogens.[14] Significant reductions in MICs (from 32- to over 8,000-fold) have been observed for antibiotics such as rifampin, clarithromycin, erythromycin, and fusidic acid.[14]

Table 1: Potentiation of Rifampin and Minocycline against Acinetobacter baumannii

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Spr741 (µg/mL)Fold ReductionReference
RifampinA. baumannii AB5075 (XDR)4.00.5 (with 2.0 µg/mL Spr741)8-fold[6][7]
MinocyclineA. baumannii AB5075 (XDR)>0.5Not specified, but synergy observedN/A[10]

Table 2: Potentiation of Various Antibiotics against Reference Strains

AntibioticBacterial StrainMIC Alone (µg/mL)MIC with Spr741 (µg/mL)Fold ReductionReference
ClarithromycinE. coli ATCC 25922>1280.25 (with 2 µg/mL Spr741)>512-fold[14]
RifampinK. pneumoniae ATCC 43816320.016 (with 8 µg/mL Spr741)2000-fold[14]
Fusidic AcidA. baumannii NCTC 12156>1284 (with 8 µg/mL Spr741)>32-fold[14]

In Vivo Efficacy and Clinical Development

The promising in vitro results have been translated into preclinical animal models.

  • Murine Pulmonary Infection Model: In a model of extensively drug-resistant (XDR) A. baumannii pneumonia, the combination of Spr741 and rifampin significantly reduced bacterial burden and promoted animal survival compared to either agent alone.[6][16][17]

  • Murine Thigh Infection Model: A triple combination of Spr741 with erythromycin and clarithromycin demonstrated significant bactericidal activity against drug-resistant K. pneumoniae in a thigh infection model.[9]

Clinical Trials: Spr741 entered Phase 1 clinical trials in late 2016 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[4][5] The trials assessed both single ascending doses (SAD) and multiple ascending doses (MAD).[4] The results, announced in 2017, were positive, showing that Spr741 was well-tolerated at doses expected to be used in future combination trials.[18]

Conclusion and Future Outlook

Spr741 represents a promising "potentiator" strategy to combat multidrug-resistant Gram-negative infections. By specifically and safely disrupting the outer membrane, it re-enables the use of a broad range of existing antibiotics that are otherwise excluded from their targets.[3][8] Its unique mechanism, which differs from traditional polymyxins, offers a potentially safer profile, a critical attribute for a combination therapy agent.[1][6] The robust in vitro data, coupled with successful proof-of-concept in vivo studies and favorable Phase 1 safety data, provide a strong foundation for its continued development.[6][18] Future research will focus on identifying optimal antibiotic partners and evaluating the efficacy of these combinations in treating complex human infections caused by priority pathogens.

References

  • French, S., Farha, M. A., Ellis, M. J., Sameer, Z., Côté, J. P., Cotroneo, N., Lister, T., Rubio, A., & Brown, E. D. (2019). Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. ACS Infectious Diseases. Available from: [Link]

  • She, P., Wang, Y., Zhang, Q., Zhang, F., Wang, Y., & Zhang, R. (2022). SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. Frontiers in Microbiology. Available from: [Link]

  • Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741. (n.d.). Evotec. Available from: [Link]

  • Spero Initiates First Clinical Study Of Lead Potentiator Candidate For The Treatment Of Multidrug Resistant Gram-Negative Infections. (2016). BioSpace. Available from: [Link]

  • French, S., Farha, M.A., Ellis, M.J., Sameer, Z., Côté, J.P., Cotroneo, N., Lister, T., Rubio, A., Brown, E.D. (2019). Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. Brown Lab. Available from: [Link]

  • Zurawski, D. V., Reinhart, A. A., Alam, S., Sridaran, S., Lin, K., Tien, V., ... & Lister, T. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Zurawski, D. V., Reinhart, A. A., Alam, S., Sridaran, S., Lin, K., Tien, V., ... & Lister, T. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • New trial examines investigational therapy for drug-resistant infections. (2017). Healio. Available from: [Link]

  • Spero Therapeutics Announces Positive Phase 1 Clinical Data From Potentiator Platform. (2017). Spero Therapeutics. Available from: [Link]

  • Reinhart, A. A., Sridaran, S., Alam, S., Lin, K., Tien, V., & Zurawski, D. V. (2022). Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections. International Journal of Molecular Sciences. Available from: [Link]

  • Zurawski, D. V., Reinhart, A. A., Alam, S., Sridaran, S., Lin, K., Tien, V., ... & Lister, T. (2017). SPR741, an antibiotic adjuvant, potentiates the in vitro and in vivo activity of rifampin against clinically relevant XDR- Acinetobacter baumannii. ResearchGate. Available from: [Link]

  • Zurawski, D. V., Reinhart, A. A., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Semantic Scholar. Available from: [Link]

  • Zurawski, D. V., Reinhart, A. A., Alam, S., Sridaran, S., Lin, K., Tien, V., ... & Lister, T. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. PubMed. Available from: [Link]

  • Spero Therapeutics. (n.d.). Carb-X. Available from: [Link]

  • Antibiotic Potency Assays in Microbiology. (2024). Chromak Research Laboratory. Available from: [Link]

  • Hale, J. D. M., See, Y. Y., & Grin, L. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available from: [Link]

  • Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory. Available from: [Link]

  • SPR741. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Wacław, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Corbett, D., Wise, A., Langley, T., Skinner, K., & Lister, T. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Khan, S. A., Khan, A., & Sumbla, A. (2023). Antibacterial potential and synergistic interaction between natural polyphenolic extracts and synthetic antibiotic on clinical isolates. Journal of Applied Biology & Biotechnology. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Available from: [Link]

  • Pinheiro, M. T. S., et al. (2021). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Molecules. Available from: [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG Labtech. Available from: [Link]

Sources

Foundational

Technical Guide: Basic Research Applications of Spr741 (TFA) in Microbiology

[1] Executive Summary Spr741 (often supplied as the trifluoroacetate salt, Spr741-TFA) represents a paradigm shift in antimicrobial development: the transition from direct-acting antibiotics to potentiators .[1] Structur...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Spr741 (often supplied as the trifluoroacetate salt, Spr741-TFA) represents a paradigm shift in antimicrobial development: the transition from direct-acting antibiotics to potentiators .[1] Structurally derived from Polymyxin B (PMB), Spr741 retains the cyclic peptide "head" responsible for lipopolysaccharide (LPS) binding but lacks the fatty acid "tail" and possesses a reduced cationic charge (+3 vs +5).[1]

The Critical Distinction: Unlike its parent molecule, Spr741 lacks significant intrinsic antibacterial activity (MIC > 64 µg/mL for most Gram-negatives).[1] Its sole function in basic research is to mechanically disrupt the outer membrane (OM) permeability barrier, allowing large-scaffold or hydrophobic antibiotics (e.g., rifampicin, clarithromycin) to access their intracellular targets.[1]

This guide details the validated protocols for utilizing Spr741 to probe OM barrier function, screen for synergistic antibiotic combinations, and verify safety profiles compared to legacy polymyxins.

Mechanistic Foundation: The "Gatekeeper" Effect

To design effective experiments, one must understand the causality of Spr741's action. The Gram-negative OM is stabilized by divalent cations (


, 

) that cross-link the phosphate groups of Lipid A.[1]

Mechanism of Action:

  • Displacement: Spr741 competes with divalent cations for binding sites on the LPS.

  • Disruption: Upon binding, it causes transient disordering of the LPS leaflet.

  • Permeation: This "opening of the gate" allows co-administered antibiotics to traverse the periplasm.

  • Selectivity: Unlike PMB, Spr741 does not effectively insert into or depolarize the inner (cytoplasmic) membrane, which correlates with its reduced toxicity.

Visualization: Mechanism of Action Pathway

MoA Spr741 Spr741 (TFA) Mg Mg2+ / Ca2+ Ions Spr741->Mg Displaces LPS LPS Layer (Outer Membrane) Spr741->LPS Binds with high affinity IM Inner Membrane (Intact) Spr741->IM No Depolarization Disorder LPS Cross-link Disruption LPS->Disorder Structural Destabilization Antibiotic Co-drug (e.g., Rifampicin) Disorder->Antibiotic Permits Passage Entry Periplasmic Entry Antibiotic->Entry Entry->IM Reaches Target

Figure 1: Mechanistic pathway of Spr741.[1][2] Note the specific lack of Inner Membrane (IM) depolarization, distinguishing it from Polymyxin B.[1]

Core Application 1: Synergistic Screening (Checkerboard Assay)[1]

The primary application of Spr741 is potentiating antibiotics that are otherwise ineffective against Gram-negatives due to exclusion.[2] The Checkerboard Assay is the standard for quantifying this synergy via the Fractional Inhibitory Concentration Index (FICI).[3][4]

Experimental Protocol

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][5]

  • 96-well polypropylene microplates (prevents peptide binding).[1]

  • Spr741-TFA stock (dissolved in water, stored at -20°C).[1]

  • Partner antibiotic (e.g., Clarithromycin, Rifampicin).[1][2][5][6][7][8][9][10]

  • Bacterial inoculum (

    
     CFU/mL).[1]
    

Workflow:

  • Array Setup:

    • X-Axis (Rows): Serial 2-fold dilution of Partner Antibiotic (e.g., 0.06 – 64 µg/mL).

    • Y-Axis (Columns): Serial 2-fold dilution of Spr741 (e.g., 0.5 – 32 µg/mL).

  • Inoculation: Add 100 µL of adjusted bacterial suspension to each well.

  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual turbidity or

    
    .
    

Data Analysis (FICI Calculation):



FICI ValueInterpretation

Synergy (Primary Goal with Spr741)

Indifference

Antagonism
Visualization: Checkerboard Logic Flow

Checkerboard cluster_prep Preparation cluster_plate 96-Well Plate Matrix StockA Spr741 Stock Well Well (X,Y) [Spr741] + [Abx] StockA->Well Vertical Dilution StockB Partner Abx Stock StockB->Well Horizontal Dilution Result Calculate FICI Well->Result Measure MICs Decision Synergy (≤0.5)? Result->Decision

Figure 2: Logical flow for Checkerboard Assay setup to determine FICI.

Key Reference:

  • Zurawski et al. (2017) demonstrated Spr741 reduces the MIC of rifampicin by >8-fold against XDR A. baumannii.[5]

Core Application 2: Probing Outer Membrane Permeability (NPN Assay)

To prove that a compound acts via OM disruption (rather than efflux inhibition), the NPN (1-N-phenylnaphthylamine) Uptake Assay is the self-validating gold standard.[1] NPN is a hydrophobic fluorophore that fluoresces weakly in aqueous environments but strongly when inserted into the phospholipid bilayer. An intact OM excludes NPN; a disrupted OM allows entry.

Detailed Protocol

Materials:

  • NPN stock (0.5 mM in acetone).[1]

  • HEPES buffer (5 mM, pH 7.2).[1][11][12]

  • Spectrofluorometer (Ex: 350 nm, Em: 420 nm).[1][11]

Step-by-Step Methodology:

  • Cell Prep: Grow cells to mid-log phase (

    
    ).
    
  • Wash: Centrifuge and wash cells twice in HEPES buffer. Critical: Remove all media, as media components quench fluorescence.[1]

  • Resuspension: Resuspend in HEPES to

    
    .
    
  • Baseline: Add NPN (final 10 µM) to cell suspension. Measure background fluorescence.[13]

  • Challenge: Inject Spr741 (various concentrations, e.g., 4, 8, 16 µg/mL).

  • Kinetics: Monitor fluorescence increase for 5–10 minutes.

  • Control: Use Polymyxin B (positive control) and Buffer (negative control).[1]

Expected Result: Spr741 should induce a rapid, dose-dependent increase in fluorescence intensity, plateauing within minutes.[1]

Visualization: NPN Assay Logic

NPN Cells Washed Cells (HEPES) NPN Add NPN Dye Cells->NPN Base Weak Fluorescence (Dye Excluded) NPN->Base Spr Add Spr741 Base->Spr Perm OM Permeabilization Spr->Perm Signal High Fluorescence (Dye in Lipid) Perm->Signal Immediate Uptake

Figure 3: NPN Uptake Assay workflow.[1] Fluorescence spike confirms OM disruption.[1]

Core Application 3: Safety & Toxicity Profiling

A major advantage of Spr741 over Polymyxin B is reduced nephrotoxicity.[10][14] In basic research, this is validated using HK-2 (Human Kidney 2) proximal tubule epithelial cells.[1]

Comparative Data Summary:

FeaturePolymyxin B (PMB)Spr741 (TFA)
Net Charge +5+3
Fatty Acid Tail Present (Lipophilic)Absent
HK-2 Cytotoxicity (

)
Low (~50-100 µM)High (>500 µM)
Antibacterial Activity PotentNegligible
Nephrotoxicity Mechanism Oxidative stress / ApoptosisMinimal interaction

Protocol Insight: When testing cytotoxicity, ensure the Spr741-TFA salt is dissolved in PBS or media. The TFA counterion is generally non-toxic at these concentrations, but pH verification of the final media is a mandatory quality control step (aim for pH 7.2–7.4).

Technical Note: Handling Spr741 (TFA)

Spr741 is typically supplied as a Trifluoroacetate (TFA) salt .[1]

  • Stoichiometry: The peptide has multiple basic residues; the salt form may contain multiple TFA molecules per peptide.

  • Solubility: Highly soluble in water (

    
     mg/mL).[1]
    
  • Storage: Lyophilized powder is stable at -20°C. Solutions should be aliquoted to avoid freeze-thaw cycles, which can degrade the peptide structure.[1]

  • In Vivo Considerations: For animal studies, consider exchanging the TFA salt for a hydrochloride or acetate salt if high doses are required, although TFA is standard for in vitro MIC and checkerboard assays.

References

  • Eckburg, P. B., et al. (2019). "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741."[1] Antimicrobial Agents and Chemotherapy.[5][15]

  • Zurawski, D. V., et al. (2017). "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[1][5][7] Antimicrobial Agents and Chemotherapy.[5][15]

  • Vaara, M. (2019). "Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics."[1] Molecules.

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741." Antimicrobial Agents and Chemotherapy.[5][15]

  • Mendes, R. E., et al. (2020). "In Vitro Activity of SPR741, a New Polymyxin B Analogue, in Combination with Other Antibiotics against Gram-Negative Bacteria."[1] Antimicrobial Agents and Chemotherapy.[5][15]

Sources

Exploratory

The Potentiator at the Gates: An In-depth Technical Guide to the Spectrum of Activity of Spr741 Combinations

This guide provides a comprehensive technical exploration of Spr741, a novel polymyxin B derivative, and its role as a potentiator of antibiotics against challenging Gram-negative bacteria. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical exploration of Spr741, a novel polymyxin B derivative, and its role as a potentiator of antibiotics against challenging Gram-negative bacteria. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, spectrum of synergistic activity, and detailed methodologies for evaluating the efficacy of Spr741-based combination therapies.

Executive Summary: A Paradigm Shift in Combating Gram-Negative Resistance

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates innovative therapeutic strategies. Spr741 emerges as a promising agent, not as a direct-acting antibiotic, but as a key that unlocks the potential of other antimicrobial agents. Chemically optimized from polymyxin B, Spr741 has been engineered to significantly reduce the nephrotoxicity associated with its parent compound while retaining a crucial biological function: the permeabilization of the bacterial outer membrane.[1][2] This guide will illuminate the scientific underpinnings of Spr741's activity and provide the practical knowledge required to explore its synergistic combinations in a laboratory setting.

The Science of Synergy: Spr741's Mechanism of Action

Spr741, a cationic peptide, functions as an antibiotic adjuvant.[2][3] Its primary target is the outer membrane of Gram-negative bacteria, a formidable barrier that often prevents antibiotics from reaching their intracellular targets.[4][5]

Key Mechanistic Attributes:

  • Outer Membrane Perturbation: Spr741 interacts with and disrupts the integrity of the lipopolysaccharide (LPS) layer of the outer membrane.[1][6] This action creates undulations and breaks in the membrane, increasing its permeability.[6]

  • Facilitated Antibiotic Entry: By compromising the outer membrane, Spr741 allows co-administered antibiotics, which may otherwise be ineffective against Gram-negative pathogens, to penetrate the cell and reach their respective targets.[3][7]

  • Minimal Intrinsic Activity: Unlike polymyxin B, Spr741 possesses minimal direct antibacterial activity.[4][7][8] This characteristic is by design, minimizing selective pressure for resistance to Spr741 itself and positioning it as a true potentiator.

  • Reduced Toxicity: A key innovation in the development of Spr741 is its improved safety profile. Modifications to the N-terminus of the peptide reduce both its hydrophobicity and positive charge, leading to a significant reduction in nephrotoxicity compared to polymyxin B.[1][2][4]

The following diagram illustrates the proposed mechanism of action for Spr741 in potentiating the activity of a partner antibiotic.

Spr741_Mechanism cluster_extracellular Extracellular Space cluster_cell Gram-Negative Bacterium Spr741 Spr741 Outer_Membrane Outer Membrane Lipopolysaccharide (LPS) Spr741->Outer_Membrane:f1 Interacts with and disrupts LPS Antibiotic Partner Antibiotic Antibiotic->Outer_Membrane:f0 Blocked by intact outer membrane Periplasm Periplasmic Space Antibiotic->Periplasm Facilitated Entry Outer_Membrane:f1->Periplasm Increased Permeability Inner_Membrane Inner (Cytoplasmic) Membrane Cytoplasm Cytoplasm (Intracellular Target) Periplasm->Cytoplasm Reaches Target

Caption: Mechanism of Spr741-mediated antibiotic potentiation.

The Broadened Arsenal: Spectrum of Synergistic Activity

In vitro and in vivo studies have demonstrated that Spr741 can significantly enhance the activity of a wide range of antibiotics against clinically relevant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[8][9]

Key Antibiotic Classes with Demonstrated Synergy

The following table summarizes the key antibiotic classes that exhibit synergistic activity when combined with Spr741.

Antibiotic ClassRepresentative DrugsTarget PathogensKey Findings
Macrolides Azithromycin, Clarithromycin, ErythromycinE. coli, K. pneumoniae, A. baumanniiSignificant MIC reductions observed, often restoring susceptibility in resistant strains. Effective against biofilms and persister cells.[1][9][10][11]
Rifamycins RifampinE. coli, K. pneumoniae, A. baumanniiPotent synergy observed, with MIC reductions of up to 8,000-fold.[9]
Tetracyclines MinocyclineA. baumannii, E. coliEfficacious combinations demonstrated both in vitro and in vivo.[2]
Fusidic Acid Fusidic AcidE. coli, A. baumanniiExpands the spectrum of this typically Gram-positive active agent to include Gram-negative pathogens.[9]
β-Lactams Ceftazidime, Piperacillin-TazobactamEnterobacteriaceaeEnhances the activity against a wide range of Gram-negative pathogens, including MDR strains.[7]
Quantitative Analysis of Synergy

The following table presents a summary of the potentiation effect of Spr741 in combination with various antibiotics against different Gram-negative species. The data is presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the partner antibiotic in the presence of a fixed concentration of Spr741.

Partner AntibioticBacterial SpeciesSpr741 Concentration (µg/mL)MIC Fold ReductionReference
RifampinE. coli ATCC 259228>8,000[4]
ClarithromycinE. coli ATCC 2592284,096[4]
ErythromycinE. coli ATCC 2592281,024[4]
AzithromycinE. coli ATCC 25922832[4]
Fusidic AcidE. coli ATCC 259228512[8]
MinocyclineA. baumannii AB5075Not specified40[8]
RifampinA. baumannii AB507528[3]
AzithromycinMDR Enterobacteriaceae8Significant reductions in isolates with AZM MICs ≤16 mg/liter
Clarithromycin & ErythromycinDrug-Resistant K. pneumoniaeNot specifiedStrong synergistic activity[1][10][11]

Methodologies for Evaluating Spr741 Combinations

Accurate and reproducible in vitro testing is critical for characterizing the synergistic potential of Spr741 combinations. The following sections provide detailed protocols for two standard methods: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay for Synergy Determination

The checkerboard assay is a microdilution method used to systematically test a range of concentrations of two antimicrobial agents, both alone and in combination, to determine their synergistic, additive, indifferent, or antagonistic effects.

Experimental Workflow:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Prepare_Stock Prepare stock solutions of Spr741 and partner antibiotic Plate_Setup Set up a 96-well microtiter plate Prepare_Stock->Plate_Setup Prepare_Inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland standard) Inoculate Inoculate all wells with the bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution_A Perform serial dilutions of partner antibiotic along the x-axis Plate_Setup->Serial_Dilution_A Serial_Dilution_B Perform serial dilutions of Spr741 along the y-axis Plate_Setup->Serial_Dilution_B Serial_Dilution_A->Inoculate Serial_Dilution_B->Inoculate Incubate Incubate the plate (e.g., 18-24 hours at 37°C) Inoculate->Incubate Read_MIC Determine the MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC Interpret_Results Interpret the results: Synergy, Additivity, Indifference, or Antagonism Calculate_FIC->Interpret_Results

Caption: Workflow for the checkerboard synergy assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of Spr741 and the partner antibiotic in a suitable solvent.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Setup:

    • In a 96-well microtiter plate, add a fixed volume of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.

    • Along the x-axis, create a two-fold serial dilution of the partner antibiotic.

    • Along the y-axis, create a two-fold serial dilution of Spr741.

    • The result is a matrix of wells containing various concentrations of both drugs. Include wells with each drug alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Experimental Workflow:

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cultures Grow bacterial culture to logarithmic phase Inoculate Inoculate test tubes with the bacterial culture Prepare_Cultures->Inoculate Prepare_Tubes Prepare test tubes with broth containing antibiotics at desired concentrations Prepare_Tubes->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Sample Collect samples at pre-defined time points (e.g., 0, 2, 4, 6, 24 hours) Incubate->Sample Serial_Dilute Perform serial dilutions of collected samples Sample->Serial_Dilute Plate Plate dilutions onto appropriate agar medium Serial_Dilute->Plate Incubate_Plates Incubate plates to allow for colony formation Plate->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL versus time Count_CFU->Plot_Data

Caption: Workflow for time-kill curve analysis.

Step-by-Step Protocol:

  • Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase of growth.

    • Prepare test tubes containing CAMHB with the desired concentrations of Spr741, the partner antibiotic, and the combination of both. Include a growth control tube with no antibiotics.

  • Inoculation and Sampling:

    • Inoculate the test tubes with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Incubate the tubes at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), collect an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Luria-Bertani agar).

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL against time for each condition.

    • Bactericidal activity is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL from the initial inoculum and no significant increase in bacterial count over 24 hours.

    • Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Future Directions and Conclusion

Spr741 represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its ability to potentiate the activity of a broad range of antibiotics opens up new avenues for combination therapies, potentially revitalizing existing antibiotic arsenals. Further research is warranted to explore additional synergistic combinations, elucidate the full spectrum of activity against diverse resistant phenotypes, and translate these promising in vitro and in vivo findings into clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers to contribute to this critical area of drug development.

References

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy, 61(9), e00499-17. [Link]

  • She, P., et al. (2022). SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. Frontiers in Cellular and Infection Microbiology, 12, 858606. [Link]

  • Eckburg, P. B., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 63(9), e00892-19. [Link]

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. PubMed, 28716891. [Link]

  • Jacobs, A. C., et al. (2022). Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections. MDPI, 11(9), 2244. [Link]

  • Wikipedia. (n.d.). SPR741. [Link]

  • Vaara, M. (2019). Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics. Molecules, 24(2), 249. [Link]

  • Jacobs, A. C., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 61(12), e01535-17. [Link]

  • Shields, R. K., et al. (2019). Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 63(10), e01221-19. [Link]

  • She, P., et al. (2022). SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. National Center for Biotechnology Information, PMC8959981. [Link]

  • She, P., et al. (2022). SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. PubMed, 35360341. [Link]

  • Evotec. (n.d.). Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Potentiation Protocols for SPR741 (TFA Salt)

Abstract & Introduction SPR741 (formerly NAB741) is a cationic peptide therapeutic derived from Polymyxin B. Unlike its parent molecule, SPR741 lacks the N-terminal fatty acyl tail.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

SPR741 (formerly NAB741) is a cationic peptide therapeutic derived from Polymyxin B. Unlike its parent molecule, SPR741 lacks the N-terminal fatty acyl tail. This structural modification significantly reduces its intrinsic antibacterial activity and nephrotoxicity while retaining the ability to bind Lipopolysaccharide (LPS) and destabilize the Gram-negative Outer Membrane (OM).

This unique profile classifies SPR741 as a potentiator .[1] It is rarely tested for standalone efficacy; rather, it is used to facilitate the entry of large-scaffold or hydrophobic partner antibiotics (e.g., Rifampin, Clarithromycin, Fusidic Acid) that are otherwise excluded by the Gram-negative OM.

Scope of this Guide: This document details the handling of SPR741 (TFA salt), preparation of synergistic assays, and mechanistic validation via NPN uptake.

Mechanism of Action (The Potentiation Cycle)

The following diagram illustrates the causal pathway of SPR741 activity, highlighting why it requires a partner drug for efficacy.

SPR741_Mechanism SPR741 SPR741 (Cationic Peptide) LPS LPS (Outer Membrane) SPR741->LPS Electrostatic Binding Cations Mg2+/Ca2+ Displacement LPS->Cations Induces OM_Disorder Outer Membrane Permeabilization Cations->OM_Disorder Destabilizes Bilayer Entry Periplasmic Entry OM_Disorder->Entry Facilitates Influx Partner_Abx Partner Antibiotic (e.g., Rifampin) Partner_Abx->Entry Blocked by Intact OM Target Intracellular Target Binding Entry->Target Death Bacterial Cell Death Target->Death

Figure 1: Mechanism of SPR741 potentiation.[2] The peptide disrupts the OM barrier, allowing partner antibiotics to bypass intrinsic resistance mechanisms.

Material Preparation & Handling[3]

The Criticality of the TFA Salt

SPR741 is frequently supplied as a Trifluoroacetate (TFA) salt . This is a critical variable in potency calculations. The TFA counter-ion adds significant mass but contributes nothing to biological activity.

  • Risk: Calculating molarity based on the generic free-base molecular weight (MW) will result in under-dosing.

  • Correction: You must calculate the Net Peptide Content (NPC) .

Formula for Stock Preparation:



Note: Check the Certificate of Analysis (CoA) for the specific "Peptide Content %" or the stoichiometry of the TFA salt for your lot.

Solubility & Plasticware
  • Solvent: Dissolve SPR741 in sterile Polysorbate-80 (0.002%) or sterile water. Avoid saline for initial stock solubilization if high concentrations (>10 mg/mL) are required, as halides can occasionally induce precipitation in concentrated peptide solutions.

  • Plasticware: Like all polymyxins, SPR741 adheres to polystyrene (PS).

    • Requirement: Use Polypropylene (PP) tubes for all serial dilutions.

    • Plates: Standard PS microtiter plates are acceptable for the final assay only if the drug is added immediately before inoculation, minimizing time for adsorption.

Core Protocol: Synergistic Checkerboard Assay

This is the gold-standard method to quantify the reduction in partner antibiotic MIC in the presence of SPR741.

Experimental Design
  • Format: 96-well microtiter plate.

  • Matrix: 8 concentrations of SPR741 (y-axis) × 12 concentrations of Partner Antibiotic (x-axis).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3][4]

    • Validation: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L) levels must be verified. Low cation levels artificially enhance SPR741 activity; high levels inhibit it.

Step-by-Step Workflow
  • Inoculum Prep:

    • Select colonies from an overnight agar plate.

    • Suspend in saline to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to reach starting inoculum of

      
       CFU/mL.
      
  • Plate Setup (Checkerboard):

    • Rows A-H: Add SPR741 in 2-fold dilutions (e.g., 64 µg/mL down to 0.5 µg/mL).

    • Columns 1-11: Add Partner Antibiotic in 2-fold dilutions.

    • Column 12: Growth Control (No antibiotic).

    • Row H: Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of diluted inoculum to each well (Final volume: 100 µL; Final bacterial density:

      
       CFU/mL).
      
  • Incubation:

    • Seal with gas-permeable film.

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

Data Analysis (FICI Calculation)

The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI).[3]



FICI ValueInterpretation
≤ 0.5 Synergy (Potentiation confirmed)
> 0.5 – 4.0 Indifference
> 4.0 Antagonism

Secondary Protocol: Kinetic Time-Kill Assay

While MICs provide a snapshot, time-kill curves prove bactericidal synergy.

Setup:

  • Vessels: 10 mL polypropylene tubes.

  • Conditions:

    • Control (Growth)

    • SPR741 alone (at fixed sub-inhibitory conc, e.g., 4 or 8 µg/mL).

    • Partner Antibiotic alone (at MIC or sub-MIC).

    • Combination: SPR741 + Partner Antibiotic.[5][6]

  • Sampling:

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Serially dilute in saline and plate on agar.

  • Success Criteria: Synergy is defined as a

    
     decrease in CFU/mL by the combination compared to the most active single agent after 24 hours.
    

Mechanistic Validation: NPN Uptake Assay

To confirm that SPR741 is working via OM permeabilization (and not an off-target effect), use the N-phenyl-1-naphthylamine (NPN) fluorescence assay. NPN is hydrophobic and fluoresces strongly only when inserted into the phospholipid bilayer, which is usually blocked by intact LPS.

Workflow Diagram

NPN_Assay Prep Prepare Bacterial Suspension (washed in HEPES buffer) Baseline Add NPN Dye (10 µM) Measure Baseline Fluorescence Prep->Baseline Add_Drug Inject SPR741 Baseline->Add_Drug Control Positive Control: Polymyxin B (Max Permeabilization) Baseline->Control Parallel Control Read Monitor Fluorescence Increase (Ex: 350nm / Em: 420nm) Add_Drug->Read Control->Read

Figure 2: NPN Uptake workflow. A rapid increase in fluorescence indicates successful OM destabilization.

Protocol Details
  • Buffer: 5 mM HEPES (pH 7.2). Avoid phosphate buffers if possible as they can sequester cations.

  • Cells: Wash mid-log phase cells and resuspend to OD600 = 0.5.

  • Measurement:

    • Add NPN (final 10 µM). Stabilize signal.

    • Add SPR741 (various concentrations, e.g., 1–32 µg/mL).

    • Result: Immediate dose-dependent increase in fluorescence confirms OM disruption.

References

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741."[1] Antimicrobial Agents and Chemotherapy, 61(8).[1]

  • Zurawski, D. V., et al. (2017). "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[3][7] Antimicrobial Agents and Chemotherapy, 61(12).[6][7]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • French, S., et al. (2019). "Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane."[2] ACS Infectious Diseases, 6(6).

Sources

Application

How to perform a checkerboard assay with Spr741 (tfa)

Application Note: Synergistic Checkerboard Assay using Spr741 (TFA) Potentiator Abstract This application note details the protocol for evaluating the synergistic potential of Spr741 (TFA), a polymyxin B-derived potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synergistic Checkerboard Assay using Spr741 (TFA) Potentiator

Abstract

This application note details the protocol for evaluating the synergistic potential of Spr741 (TFA), a polymyxin B-derived potentiator, in combination with large-scaffold antibiotics against Gram-negative bacteria. Unlike traditional antibiotics, Spr741 functions by permeabilizing the outer membrane (OM) without significant intrinsic antibacterial activity.[1] This guide addresses the specific handling requirements of the trifluoroacetate (TFA) salt form, the critical role of cation-adjusted media, and the mathematical interpretation of Fractional Inhibitory Concentration Indices (FICI) to distinguish true synergy from indifference.

Introduction & Mechanism of Action

The Gram-negative outer membrane (OM) is a formidable barrier to many hydrophobic and high-molecular-weight antibiotics (e.g., macrolides, rifamycins). Spr741 (NAB741) is a cationic cyclic peptide that interacts with the anionic lipopolysaccharide (LPS) layer of the OM.

Unlike its parent molecule, Polymyxin B, Spr741 lacks the fatty acid tail required for inner membrane disruption and bacterial lysis. Consequently, it exhibits a significantly improved safety profile (reduced nephrotoxicity) but minimal intrinsic antibacterial activity. Its primary utility lies in potentiation : it opens "molecular pores" in the OM, allowing partner drugs to reach their intracellular targets.

Figure 1: Mechanism of Spr741 Potentiation

Spr741_Mechanism cluster_bacteria Gram-Negative Cell Envelope LPS LPS Layer (Anionic) OM Outer Membrane Integrity LPS->OM Displacement of Ca2+/Mg2+ Peri Periplasmic Space OM->Peri Permeabilization (Pore Formation) Target Intracellular Target (Ribosome/RNAP) Peri->Target Binding & Inhibition Spr741 Spr741 (Cationic Peptide) Spr741->LPS Electrostatic Binding Partner Partner Drug (e.g., Rifampin, Clarithromycin) Partner->OM Blocked (Intrinsic Resistance) Partner->Peri Entry via Spr741 Pores

Caption: Spr741 binds LPS, displacing divalent cations and destabilizing the OM, allowing partner drugs to bypass intrinsic exclusion.

Critical Materials & Reagents

Spr741 (TFA) Handling

Spr741 is typically supplied as a Trifluoroacetate (TFA) salt. Do not assume 1 mg of powder equals 1 mg of active peptide. You must correct for the peptide content and the counter-ion mass.

  • Storage: -80°C (long term), -20°C (working stocks, <1 month). Avoid freeze-thaw cycles.[1][2]

  • Solvent: Sterile Water or 0.9% Saline. (Avoid DMSO if possible, though soluble, as it can affect membrane permeability controls).

  • Calculation:

    
    
    Refer to the Certificate of Analysis (CoA) for the specific lot's Net Peptide Content (usually 70-85%).
    
Media
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Essential.[3]

    • Why? Spr741 activity is antagonized by high concentrations of

      
       and 
      
      
      
      . Standard CAMHB (20-25 mg/L
      
      
      , 10-12.5 mg/L
      
      
      ) mimics physiological conditions and ensures reproducibility.
    • Validation: Ensure pH is 7.2–7.4 at 25°C.

Experimental Protocol: Checkerboard Assay

This protocol utilizes a 96-well microtiter plate to test an 8x8 or 8x12 matrix of concentrations.

Plate Layout Strategy

Since Spr741 often has a high MIC (>64 µg/mL) on its own, the goal is to see where it reduces the partner drug's MIC.

  • Axis Y (Rows A-H): Spr741 (Dilution Range: 0, 0.5, 1, 2, 4, 8, 16, 32 µg/mL).

  • Axis X (Columns 1-11): Partner Drug (Dilution Range: 0 to 2x MIC).

  • Column 12: Growth Control (No drug) and Sterility Control.

Step-by-Step Workflow

Figure 2: Checkerboard Workflow

Workflow Stock 1. Prepare 4x Stocks (Spr741 & Partner) Dilution 2. Serial Dilutions (Deep-well blocks) Stock->Dilution Transfer 3. Transfer to Plate (50µL A + 50µL B) Dilution->Transfer Inoculum 4. Add Inoculum (100µL @ 1x10^6 CFU/mL) Transfer->Inoculum Incubate 5. Incubate (18-24h @ 37°C) Inoculum->Incubate Read 6. Read OD600 & Calculate FICI Incubate->Read

Caption: Sequential workflow for preparing and executing the broth microdilution checkerboard assay.

Detailed Steps:

  • Preparation of 4X Concentrated Stocks:

    • The final well volume will be 200 µL (50 µL Drug A + 50 µL Drug B + 100 µL Cells).

    • Therefore, prepare drug dilutions at 4X the desired final concentration.

    • Example: To achieve 32 µg/mL final, prepare 128 µg/mL stock.

  • Dispensing (The "Matrix"):

    • Spr741 (Rows): Add 50 µL of 4X Spr741 to all wells in the respective rows. (Row H usually receives media only = 0 µg/mL Spr741).

    • Partner Drug (Columns): Add 50 µL of 4X Partner Drug to all wells in the respective columns. (Column 11 usually receives media only = 0 µg/mL Partner).

  • Inoculum Preparation:

    • Select 3-5 colonies of the test organism (e.g., A. baumannii, K. pneumoniae) and suspend in saline to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB (Result: ~1.5 x 10^6 CFU/mL).

    • Add 100 µL of this diluted inoculum to every well (except Sterility Control).[4]

    • Final In-Well Concentration: ~5-7.5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with a gas-permeable membrane to prevent evaporation.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for slower growers).

Data Analysis & Interpretation

Reading the Plate

Determine the Minimum Inhibitory Concentration (MIC) for each row and column. The MIC is the lowest concentration showing complete inhibition of visible growth (or OD600 < 0.1 after background subtraction).

Calculating FICI

The Fractional Inhibitory Concentration Index (FICI) is calculated for the well that represents the most effective combination (lowest drug concentrations inhibiting growth).



Where:

  • 
     = Conc. of Spr741 in the inhibitory well.
    
  • 
     = MIC of Spr741 alone (Row A).
    
  • 
     = Conc. of Partner in the inhibitory well.
    
  • 
     = MIC of Partner alone (Column 1).
    

Handling Off-Scale MICs: If Spr741 alone does not inhibit growth at the highest tested concentration (e.g., >32 µg/mL), use 2x the highest concentration (e.g., 64 µg/mL) for the calculation to avoid division by zero or undefined values. This provides a conservative estimate of synergy.[5]

Interpretation Criteria
FICI ValueInterpretationBiological Implication
≤ 0.5 Synergy The combination is significantly more effective than the sum of parts.[6] (e.g., Spr741 enables Rifampin entry).
> 0.5 to ≤ 4.0 Indifference No significant interaction.[5][7] The effect is merely additive.
> 4.0 Antagonism The combination is less effective (drugs interfere with each other).

Troubleshooting & Optimization

  • Precipitation: Spr741 is a peptide; interaction with certain anionic antibiotics (e.g., piperacillin-tazobactam) at high concentrations may cause precipitation. Inspect wells visually before reading OD.

  • Skipped Wells: If growth occurs in a well with higher drug concentration but not in lower ones, repeat the assay. This often indicates pipetting error or contamination.

  • Edge Effect: Evaporation in outer wells can concentrate drugs. Use a breathable seal and ensure humidity in the incubator.

References

  • Zurawski, D. V., et al. (2017).[8][9] "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[8] Antimicrobial Agents and Chemotherapy.[5][8][9][10][11][12] Link[8]

  • Corbett, D., et al. (2017).[8][9] "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741." Antimicrobial Agents and Chemotherapy.[5][8][9][10][11][12] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[3][8][9] Link

  • Odds, F. C. (2003). "Synergy, antagonism, and what the chequerboard puts between them."[13] Journal of Antimicrobial Chemotherapy. Link

Sources

Method

Application Note: Kinetic Time-Kill Assays for Spr741 (TFA) Potentiation

This guide is structured as a formal Application Note , designed for direct use in a BSL-2 laboratory setting. It prioritizes the specific nuances of handling peptide potentiators like Spr741 (TFA salt) which differ from...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a formal Application Note , designed for direct use in a BSL-2 laboratory setting. It prioritizes the specific nuances of handling peptide potentiators like Spr741 (TFA salt) which differ from standard small-molecule antibiotic assays.

Introduction & Mechanism

Spr741 (also known as NAB741) is a cationic peptide derived from Polymyxin B. Unlike its parent molecule, Spr741 lacks the fatty acid tail responsible for significant nephrotoxicity.[1][2] Its primary mechanism is not direct bacterial killing but outer membrane (OM) permeabilization .

By interacting electrostatically with the phosphate groups of Lipid A in the lipopolysaccharide (LPS) layer, Spr741 disrupts the OM integrity. This "opens the door" for partner antibiotics (the "cargo")—typically large or hydrophobic molecules like rifampin, clarithromycin, or fusidic acid—that are otherwise excluded by the Gram-negative OM.

Why the TFA Salt? Spr741 is supplied as a Trifluoroacetate (TFA) salt .[3][4][5] This is a byproduct of solid-phase peptide synthesis (SPPS) and HPLC purification.

  • Critical Consideration: The TFA counterion adds mass. A 1 mg measurement of powder is not 1 mg of active peptide. You must correct for Net Peptide Content (NPC) during stock preparation to ensure accurate molarity.

Visualizing the Mechanism

The following diagram illustrates the "Doorman" mechanism of Spr741.

Spr741_Mechanism cluster_bacteria Gram-Negative Cell Envelope LPS LPS Layer (Lipid A) OM Outer Membrane Barrier LPS->OM Disrupts Integrity Partner Partner Antibiotic (Large Scaffold) OM->Partner Permits Entry Peptidoglycan Periplasmic Space Target Intracellular Target (e.g., Ribosome/RNA Pol) Peptidoglycan->Target Binds Target Spr741 Spr741 (Cationic Peptide) Spr741->LPS Electrostatic Binding Partner->Peptidoglycan Translocates

Figure 1: Spr741 binds to Lipid A, disrupting the outer membrane and allowing the partner antibiotic to access intracellular targets.[2]

Materials & Reagents

Chemical Agents
ReagentSpecificationNotes
Spr741 (TFA) >95% PurityStore desiccated at -20°C. Hygroscopic.
Partner Antibiotic USP GradeE.g., Rifampin, Clarithromycin, Minocycline.
Solvent Sterile Water / DMSOSpr741 is water-soluble. Dissolve partner drug in appropriate solvent (e.g., DMSO for Rifampin).
Biological Materials[1][6][7][8]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Note: Ensure Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels are correct, as divalent cations stabilize LPS and can competitively inhibit Spr741 binding.

  • Bacterial Strains: Acinetobacter baumannii, Klebsiella pneumoniae, or Escherichia coli (clinical isolates or ATCC reference strains).

Experimental Protocol

Phase 1: Stock Preparation (The "NPC" Correction)

Do not skip this step. Most experimental errors with peptides originate here.

  • Check the Certificate of Analysis (CoA) for the Net Peptide Content (NPC) (usually 70–85%).

  • Calculate the required mass of powder:

    
    
    
  • Dissolve Spr741 in sterile distilled water to create a master stock (e.g., 5.12 mg/mL or 10 mg/mL). Do not vortex vigorously; peptides can aggregate. Invert gently.

  • Aliquot and freeze at -80°C. Do not refreeze after thawing.

Phase 2: Experimental Design

Since Spr741 is a potentiator, the assay must compare the combination against the individual components. Groups Required:

  • Growth Control: Bacteria + Solvent only.

  • Spr741 Alone: At the fixed permeabilizing concentration (typically 8 µg/mL ).

  • Partner Alone: At sub-MIC or MIC concentration (e.g., 0.5x MIC).

  • Combination: Spr741 (8 µg/mL) + Partner (0.5x MIC).

  • Sterility Control: Media only.

Phase 3: The Time-Kill Workflow

Standard: CLSI M26-A guidelines (adapted for combinations).

  • Inoculum Prep:

    • Grow bacteria overnight on non-selective agar.

    • Resuspend colonies in saline to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to reach a starting inoculum of ~5 x 10^5 to 1 x 10^6 CFU/mL .

  • Incubation:

    • Combine 10 mL of inoculated broth with the antibiotic solutions in glass culture tubes or deep-well blocks.

    • Incubate at 37°C with shaking (180–200 rpm) to ensure oxygenation.

  • Sampling:

    • Remove 100 µL aliquots at 0, 2, 4, 6, and 24 hours .

    • Critical: 24h is essential to observe "regrowth" (Eagle effect) common with peptide potentiators.

  • Plating:

    • Serially dilute samples 10-fold in sterile saline (10^-1 to 10^-6).

    • Spot plate (10-20 µL) or spread plate (100 µL) onto Mueller-Hinton Agar (MHA).

    • Incubate plates at 37°C for 18–24 hours.

Visualizing the Workflow

TimeKill_Workflow cluster_flask Reaction Vessel (37°C) Stock Stock Prep (Correct for NPC) Mix Media + Bacteria + Spr741 + Partner Stock->Mix Inoculum Inoculum ~10^6 CFU/mL Inoculum->Mix Sample Sampling (0, 2, 4, 6, 24h) Mix->Sample At timepoints Dilute Serial Dilution (Saline) Sample->Dilute Plate Plate on MHA Count CFUs Dilute->Plate

Figure 2: Step-by-step workflow for the Spr741 Time-Kill Assay.

Data Analysis & Interpretation

Calculating Log Reduction

Convert raw colony counts to Log10 CFU/mL:



Defining Synergy

According to CLSI and ASM standards:

  • Synergy: ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at the 24-hour time point.

  • Bactericidal Activity: ≥ 3 log10 reduction from the starting inoculum (Time 0).

  • Indifference: < 2 log10 difference (or < 1 log10 increase).

  • Antagonism: ≥ 2 log10 increase in CFU/mL compared to the most active single agent.

Expected Results Table
GroupExpected Outcome (24h)Interpretation
Growth Control Increase by ~2-3 logsValidates bacterial health.
Spr741 (8 µg/mL) No significant reduction (<1 log)Confirms lack of intrinsic activity (crucial control).
Partner (sub-MIC) Static or slight reductionConfirms partner is ineffective alone.
Combination ≥ 3 log reduction Demonstrates potentiation/synergy.

Expert Insights & Troubleshooting

The "Regrowth" Phenomenon

Issue: You observe rapid killing at 4-6 hours, but the bacteria regrow to control levels by 24 hours. Cause:

  • Instability: Peptides can degrade or adhere to plasticware over 24h.

  • Selection: You may have selected for a resistant sub-population.

  • Consumption: The partner antibiotic may have degraded. Solution:

  • Use glass tubes or low-binding polypropylene plastics to prevent peptide loss.

  • Verify the stability of the partner antibiotic at 37°C.

TFA Toxicity

Issue: The Spr741-only control shows killing. Cause: High concentrations of TFA (from the salt) can acidify the media or be directly toxic if the buffer capacity of CAMHB is exceeded. Solution:

  • Check the pH of the media after adding Spr741. It should remain between 7.2 and 7.4.

  • If pH drops, buffer the CAMHB with HEPES (25 mM) or reduce the Spr741 concentration.

References

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741."[6] Antimicrobial Agents and Chemotherapy, 61(8), e00200-17.[6]

  • Eckburg, P. B., et al. (2019). "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects."[6] Antimicrobial Agents and Chemotherapy, 63(9), e00892-19.[6]

  • Zurawski, D. V., et al. (2017). "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii." Antimicrobial Agents and Chemotherapy, 61(12), e01239-17.

  • Clinical and Laboratory Standards Institute (CLSI). "M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline." CLSI.[1][7][8][9]

  • She, P., et al. (2022). "SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells." Frontiers in Cellular and Infection Microbiology, 12, 858606.[10]

Sources

Application

Application of Spr741 (tfa) in a Neutropenic Murine Thigh Model: A Technical Guide

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Spr741 (tfa) in a neutropenic murine thigh infection model. It is designed to offer not just a...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Spr741 (tfa) in a neutropenic murine thigh infection model. It is designed to offer not just a set of protocols, but also the underlying scientific rationale to ensure robust and reproducible experimental outcomes.

Introduction: A Novel Approach to Combating Gram-Negative Resistance

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Spr741, a novel polymyxin B derivative, represents a promising strategy to address this threat. Unlike traditional antibiotics, Spr741 has minimal intrinsic bactericidal activity.[1][2][3] Instead, it acts as a potentiator, disrupting the outer membrane of Gram-negative bacteria.[3][4][5] This disruption increases the permeability of the membrane, allowing other antibiotics, which would otherwise be ineffective, to penetrate the bacterial cell and reach their targets.[3][4][6][7] This mechanism of action effectively broadens the spectrum of activity for many existing antibiotics against challenging pathogens like Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli.[4][6][8]

The neutropenic murine thigh infection model is a cornerstone in the preclinical evaluation of antimicrobial agents.[9][10] By inducing neutropenia, the model minimizes the contribution of the host's innate immune system, thereby providing a clear assessment of the antimicrobial's direct effect on bacterial proliferation.[9][10] This model is highly standardized, reproducible, and has demonstrated predictive value for clinical outcomes in humans, making it an essential tool for studying the in vivo efficacy of novel therapeutic strategies like Spr741 combination therapy.[9]

Core Concepts: The "Why" Behind the "How"

The Mechanism of Spr741 Potentiation

Spr741's innovative approach lies in its ability to selectively target and disrupt the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[5][11] This interaction creates transient pores and destabilizes the membrane, creating an entry route for partner antibiotics.[3][7] By itself, this disruption is not sufficient to kill the bacteria, which explains Spr741's low intrinsic activity and favorable safety profile compared to polymyxins.[2][7]

cluster_0 Gram-Negative Bacterial Cell cluster_2 Potentiation Pathway OM Outer Membrane (LPS) Periplasm Periplasmic Space OM->Periplasm IM Inner Membrane Cytoplasm Cytoplasm IM->Cytoplasm Periplasm->IM Spr741 Spr741 Spr741->OM Disrupts LPS Spr741_OM Spr741-Mediated Permeabilization Partner_Ab Partner Antibiotic Partner_Ab->OM Blocked Partner_Ab_Entry Partner Antibiotic Enters Periplasm Spr741_OM->Partner_Ab_Entry Target_Engagement Antibiotic Reaches Intracellular Target Partner_Ab_Entry->Target_Engagement Bacterial_Death Bacterial Cell Death Target_Engagement->Bacterial_Death

Figure 1: Mechanism of Spr741 Potentiation.

Rationale for the Neutropenic Murine Thigh Model

The neutropenic murine thigh model is the preferred in vivo system for the initial evaluation of new antibiotics for several key reasons:[9]

  • Isolation of Drug Effect: By depleting neutrophils, the model ensures that the observed reduction in bacterial burden is primarily due to the activity of the antimicrobial agent and not the host's immune response.[10]

  • High Reproducibility: The model is highly standardized, leading to consistent and reproducible results across different studies and laboratories.[9]

  • Predictive Power: Data generated from this model has historically shown a strong correlation with clinical efficacy in humans.[9]

  • Quantitative Assessment: The model allows for the precise quantification of bacterial load in the thigh tissue, enabling the determination of dose-response relationships and pharmacodynamic parameters.[10][12]

Materials and Reagents

Reagent/MaterialSupplier (Example)Notes
Spr741 (tfa)Spero TherapeuticsStore as per manufacturer's instructions.
Partner AntibioticVariousEnsure quality and purity.
CyclophosphamideSigma-AldrichFor induction of neutropenia.
Test Bacterial StrainATCC or clinical isolatee.g., A. baumannii, K. pneumoniae, E. coli.
Tryptic Soy Broth (TSB)BD BiosciencesFor bacterial culture.
Tryptic Soy Agar (TSA) with 5% Sheep BloodBD BiosciencesFor bacterial enumeration.[13]
Phosphate-Buffered Saline (PBS), sterileGibcoFor dilutions and tissue homogenization.
Female ICR (CD-1) mice, 5-6 weeks oldCharles River LaboratoriesOr other appropriate strain.
Syringes and Needles (various gauges)Becton, Dickinson and CompanyFor injections and dilutions.
Tissue HomogenizerIKA WorksFor processing thigh tissue.[12]
IsofluranePiramal Critical CareFor anesthesia.

Experimental Protocols

Part 1: Induction of Neutropenia

This protocol describes the chemical induction of neutropenia in mice using cyclophosphamide. This renders the mice more susceptible to infection and allows for the direct assessment of the antimicrobial's efficacy.[9][10]

Step-by-Step Protocol:

  • Acclimatization: Acclimate female ICR mice (5-6 weeks old) for at least 3 days prior to the start of the experiment.

  • Cyclophosphamide Preparation: Prepare a fresh solution of cyclophosphamide in sterile saline.

  • Day -4: Administer the first dose of cyclophosphamide (150 mg/kg) via intraperitoneal (i.p.) injection.[7][14]

  • Day -1: Administer the second dose of cyclophosphamide (100 mg/kg) via i.p. injection.[7][14]

  • Neutropenia Confirmation (Optional): On the day of infection (Day 0), a small blood sample can be collected from a satellite group of mice to confirm neutropenia via a complete blood count (CBC).

Part 2: Bacterial Inoculum Preparation and Thigh Infection

This protocol details the preparation of the bacterial challenge and the subsequent infection of the neutropenic mice.

Step-by-Step Protocol:

  • Bacterial Culture: From a frozen stock, streak the desired Gram-negative bacterial strain onto a TSA plate with 5% sheep blood and incubate at 37°C for 18-24 hours.[13]

  • Subculture: Inoculate a single colony into TSB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.

  • Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend in sterile PBS to achieve a final concentration of approximately 1 x 10^7 CFU/mL. The exact concentration should be confirmed by serial dilution and plating.[12][13]

  • Thigh Infection: Two hours prior to the initiation of antimicrobial therapy, inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each neutropenic mouse.[12][13]

Part 3: Administration of Spr741 (tfa) and Partner Antibiotic

This protocol outlines the administration of the therapeutic agents. Dosing regimens should be based on prior pharmacokinetic studies to simulate human exposures.[14]

Step-by-Step Protocol:

  • Drug Preparation: Prepare fresh solutions of Spr741 (tfa) and the partner antibiotic in a suitable vehicle (e.g., sterile saline) on the day of administration.

  • Treatment Initiation (Time 0): Two hours post-infection, begin the treatment regimen. Administer Spr741 and the partner antibiotic via the appropriate route (e.g., subcutaneous or intravenous).

  • Dosing Schedule: Continue the dosing schedule as predetermined by pharmacokinetic modeling. For example, a human-simulated regimen for Spr741 might involve multiple doses administered over an 8-hour period, repeated for 24 hours.[14]

  • Control Groups: Include the following control groups in your study design:

    • Vehicle control (no treatment)

    • Spr741 monotherapy

    • Partner antibiotic monotherapy

Part 4: Assessment of Treatment Efficacy

This protocol describes the method for determining the bacterial burden in the infected thighs to evaluate the efficacy of the treatment.

Step-by-Step Protocol:

  • Euthanasia and Tissue Collection: At 24 hours post-infection, humanely euthanize the mice. Aseptically remove the infected right thigh and place it in a pre-weighed sterile tube on ice.[12]

  • Tissue Homogenization: Weigh the thigh tissue and add a defined volume of sterile PBS (e.g., 3 mL). Homogenize the tissue using a mechanical homogenizer until it is a uniform suspension.[12]

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of the thigh homogenate in sterile PBS. Plate 0.1 mL of appropriate dilutions onto TSA plates with 5% sheep blood in duplicate.[12]

  • Incubation and Colony Counting: Incubate the plates at 37°C for approximately 20 hours. Enumerate the bacterial colonies on each plate.[12]

  • Data Calculation: Calculate the number of colony-forming units (CFU) per gram of thigh tissue. The efficacy of the treatment is determined by the reduction in log10 CFU/gram of tissue compared to the control groups.

cluster_0 Pre-Infection Phase cluster_1 Infection & Treatment Phase cluster_2 Post-Mortem Analysis Day_neg4 Day -4: Cyclophosphamide (150 mg/kg) Day_neg1 Day -1: Cyclophosphamide (100 mg/kg) Day_neg4->Day_neg1 Day_0_Infection Day 0 (Time -2h): Thigh Infection (10^6 CFU) Day_neg1->Day_0_Infection Day_0_Treatment Day 0 (Time 0h): Initiate Treatment Day_0_Infection->Day_0_Treatment Day_0_24h Day 1 (Time 24h): Endpoint Day_0_Treatment->Day_0_24h Euthanasia Euthanasia & Thigh Excision Day_0_24h->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Enumeration CFU Enumeration Plating->Enumeration

Figure 2: Experimental Workflow for the Neutropenic Murine Thigh Model.

Data Presentation and Interpretation

The primary endpoint of this model is the change in bacterial density (log10 CFU/gram of thigh tissue) after 24 hours of treatment. The data should be presented in a clear and concise manner to allow for easy comparison between treatment groups.

Table 1: Example Data Presentation of Spr741 Efficacy in Combination with Antibiotic X against K. pneumoniae in the Neutropenic Murine Thigh Model

Treatment GroupDose (mg/kg)Mean Bacterial Burden (log10 CFU/g ± SD) at 24hChange from 0h Control (log10 CFU/g)
Untreated Control-8.55 ± 0.45+2.75
Spr741 Monotherapy607.82 ± 0.60+2.02
Antibiotic X Monotherapy108.40 ± 0.52+2.60
Spr741 + Antibiotic X60 + 103.50 ± 0.75-2.30

Note: Data are hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

The application of Spr741 in a neutropenic murine thigh model is a robust method for evaluating its potential to potentiate the activity of various antibiotics against multidrug-resistant Gram-negative pathogens. By carefully following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate high-quality, reproducible data to support the development of this novel therapeutic strategy. The insights gained from these studies are crucial for advancing Spr741 through the preclinical and clinical development pipeline, with the ultimate goal of providing a new tool in the fight against antimicrobial resistance.

References

  • Noble Life Sciences. Neutropenic Mouse Thigh Model of Infection.

  • Wikipedia. SPR741.

  • Bio-protocol. (ii) Neutropenic thigh infection model.

  • Coronado, S. A., et al. (2019). Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 63(6), e00123-19.

  • GARDP Revive. Neutropenic thigh mouse model.

  • Spero Therapeutics. (2017). Spero Therapeutics Announces Positive Phase 1 Clinical Data From Potentiator Platform. GlobeNewswire.

  • BioSpace. (2016). Spero Initiates First Clinical Study Of Lead Potentiator Candidate For The Treatment Of Multidrug Resistant Gram-Negative Infections.

  • She, P., et al. (2022). SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. Frontiers in Microbiology, 13, 843815.

  • Eckburg, P. B., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 63(11), e01193-19.

  • ImQuest BioSciences. In vivo Mouse Models of Bacterial Infection.

  • Healio. (2017). New trial examines investigational therapy for drug-resistant infections.

  • Lundbeckfonden. (2018). Spero Therapeutics Announces Positive Top-Line Data for Two Product Candidates from its Potentiator Platform.

  • van den Berg, R. J., et al. (2022). Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. Pharmaceutics, 14(8), 1639.

  • Reinhart, A. A., et al. (2022). Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections. Antibiotics, 11(9), 1243.

  • Corbett, D., et al. (2019). Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. ACS Infectious Diseases, 5(11), 1843–1853.

  • Zurawski, D. V., et al. (2017). SPR741, an antibiotic adjuvant, potentiates the in vitro and in vivo activity of rifampin against clinically relevant XDR- Acinetobacter baumannii. ResearchGate.

  • Zurawski, D. V., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 61(12), e01239-17.

  • MedChemExpress. SPR741 (NAB741) | Antibiotic.

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy, 61(10), e00694-17.

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy, 61(10), e00694-17.

  • ResearchGate. (2022). SPR741 combined with CLA and E displayed efficacy in a neutropenic...

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria.

  • CARB-X. Spero Therapeutics.

  • ResearchGate. (2019). Concentration-time profile of free SPR741 in plasma in the neutropenic...

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.

  • Scientific Research Publishing. (2019). Clinical & Laboratory Standards Institute: CLSI Guidelines (2019) CLSI M100-ED29: 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition.

  • Simner, P. J., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(12), e00389-21.

Sources

Method

Application Note: Utilizing Spr741 (TFA) in a Murine Pulmonary Infection Model

Introduction & Mechanism of Action Spr741 (formerly NAB741) is a potentiator molecule derived from Polymyxin B. Unlike its parent compound, Spr741 lacks the fatty acid tail and possesses a reduced positive charge, signif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Spr741 (formerly NAB741) is a potentiator molecule derived from Polymyxin B. Unlike its parent compound, Spr741 lacks the fatty acid tail and possesses a reduced positive charge, significantly mitigating the nephrotoxicity associated with polymyxins.[1][2]

The Core Concept: Spr741 lacks significant intrinsic antibacterial activity.[3][4][5][6][7] Its primary function is to disrupt the outer membrane (OM) of Gram-negative bacteria, specifically interacting with Lipopolysaccharide (LPS). This "opens the door" for large-scaffold partner antibiotics (e.g., rifampin, clarithromycin, fusidic acid) that are typically excluded by the OM, allowing them to reach their intracellular targets.

Mechanism Visualization

Spr741_Mechanism cluster_0 Extracellular Space cluster_1 Gram-Negative Outer Membrane cluster_2 Intracellular Target Spr741 Spr741 (Potentiator) LPS LPS Layer (Cationic Bridge) Spr741->LPS Displaces Mg2+/Ca2+ Partner Partner Antibiotic (e.g., Rifampin) Disruption Membrane Destabilization (Permeability Increase) Partner->Disruption Passes Through LPS->Disruption Induces Target Intracellular Target (e.g., RNA Polymerase) Disruption->Target Access Granted Death Bacterial Cell Death Target->Death Inhibition

Figure 1: Mechanism of Action. Spr741 destabilizes the LPS layer, permitting entry of the partner antibiotic.

Pre-Clinical Formulation Strategy

The peptide is often supplied as Spr741 Trifluoroacetate (TFA) salt . The TFA counterion can induce acidity upon reconstitution, which may cause local irritation at the injection site (Subcutaneous/SC) or precipitation if not buffered correctly.

Formulation Protocol
  • Vehicle Selection: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).

    • Note: PBS is preferred for TFA salts to ensure the final solution remains at physiological pH.

  • Reconstitution:

    • Calculate the required concentration based on a standard dose of 60 mg/kg .

    • Example: For a 20g mouse injected with 100 µL, concentration = 12 mg/mL.

    • Slowly add vehicle to the lyophilized powder. Vortex gently. Avoid excessive foaming (peptide characteristic).

  • pH Check: Verify pH is between 6.5–7.5. If acidic due to high TFA content, adjust carefully with dilute NaOH (0.1 N), though PBS usually buffers this sufficiently.

  • Sterilization: Filter sterilize through a 0.22 µm PVDF membrane.

In Vivo Experimental Protocol: Murine Pulmonary Infection

This protocol utilizes a neutropenic mouse model to assess bacterial clearance in the lungs, minimizing the variable of host immune clearance to isolate the drug's effect.

A. Experimental Design Matrix
ParameterSpecification
Mouse Strain Female BALB/c or ICR (CD-1), 6–8 weeks old (approx. 20–25g).
Pathogen Acinetobacter baumannii (e.g., AB5075) or Klebsiella pneumoniae.
Neutropenia Induction Cyclophosphamide (CP) via Intraperitoneal (IP) injection.[5]
Infection Route Intranasal (IN) or Intratracheal (IT).
Treatment Route Subcutaneous (SC) for Spr741; SC or IP for Partner Drug.
Primary Endpoint Bacterial Burden (CFU/lung) at 24h or Survival (7 days).[7]
B. Step-by-Step Workflow
Phase 1: Induction of Neutropenia

To ensure robust bacterial growth in the lungs:

  • Day -4: Administer Cyclophosphamide (150 mg/kg, IP).

  • Day -1: Administer Cyclophosphamide (100 mg/kg, IP).

Phase 2: Inoculum Preparation (Day 0)
  • Grow bacterial culture overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

  • Subculture fresh broth and grow to mid-log phase (

    
    ).
    
  • Wash cells twice with sterile PBS to remove broth toxins.

  • Adjust density to deliver target inoculum (Target:

    
     to 
    
    
    
    CFU/mouse) in a 50 µL volume.
    • Critical: Verify actual inoculum count by plating serial dilutions immediately.

Phase 3: Infection & Dosing (Day 0 - Day 1)
  • Anesthesia: Lightly anesthetize mice using Isoflurane or Ketamine/Xylazine cocktail.

  • Inoculation: Suspend mouse vertically; pipette 50 µL of inoculum onto the nares. Allow inhalation.

  • Treatment Initiation: Begin dosing 4 hours post-infection (hpi) to allow infection establishment.

  • Dosing Regimen (Standard Synergy Test):

    • Group 1 (Vehicle): Saline SC.

    • Group 2 (Spr741 Alone): 60 mg/kg SC, q12h (BID).

    • Group 3 (Partner Alone): Rifampin (5 mg/kg) SC/IP, q12h (BID).

    • Group 4 (Combination): Spr741 (60 mg/kg) + Rifampin (5 mg/kg), q12h (BID).[8]

Phase 4: Harvest & Analysis (Day 1 / 24h post-infection)
  • Euthanize mice via

    
     asphyxiation.
    
  • Aseptically harvest lungs.

  • Homogenize lungs in 1 mL sterile PBS.

  • Perform serial 10-fold dilutions.

  • Plate on nutrient agar (e.g., Mueller-Hinton or Blood Agar).

  • Incubate overnight at 37°C and enumerate CFUs.

Workflow Visualization

Workflow cluster_prep Preparation (Day -4 to 0) cluster_exp Infection Phase (Day 0) cluster_analysis Analysis (Day 1) Neutro Neutropenia Induction (Cyclophosphamide -4d, -1d) Infect Intranasal Infection (50 µL, ~10^6 CFU) Neutro->Infect Inoculum Bacterial Culture (Log Phase Prep) Inoculum->Infect Delay 4 Hour Establishment Period Infect->Delay Tx Treatment (BID) Spr741 (SC) +/- Partner Delay->Tx Harvest Lung Harvest & Homogenization Tx->Harvest 24h Endpoint Plating Serial Dilution & Plating Harvest->Plating Data CFU Enumeration (Log10 Reduction) Plating->Data

Figure 2: Experimental Workflow for Murine Pulmonary Infection Model.

Data Analysis & Interpretation

Calculating Synergy

Synergy in vivo is defined as a statistically significant reduction in bacterial burden in the combination group compared to the most active single agent alone.

Formula for Log Reduction:



Success Criteria:

  • Spr741 Monotherapy: Should show minimal to no reduction compared to vehicle (confirming lack of intrinsic activity at 60 mg/kg).

  • Combination: Should show

    
     reduction compared to the Partner Drug alone.
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Spr741 Alone kills bacteria Dose too high / Intrinsic activityReduce dose to 30 or 40 mg/kg. Spr741 must be sub-inhibitory to prove potentiation.
Mice die immediately post-injection Acute Toxicity / pH ShockCheck formulation pH (TFA salt acidity). Ensure slow SC injection.
No Synergy Observed Partner drug dose too highIf Partner kills >3 log alone, lower its dose to unmask synergy (e.g., reduce Rifampin to 1 mg/kg).
Inconsistent Infection Aspiration issuesEnsure mice are anesthetized properly; verify inoculum reaches lungs, not stomach.

References

  • Zurawski, D. V., et al. (2017). "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[2][8][9][10][11] Antimicrobial Agents and Chemotherapy, 61(12).[2][3][8][10]

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741."[4][12] Antimicrobial Agents and Chemotherapy, 61(8).[3][12]

  • Eckburg, P. B., et al. (2019). "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses in Healthy Subjects." Antimicrobial Agents and Chemotherapy, 63(9).[3]

Sources

Application

Technical Application Note: Experimental Design for SPR741 (TFA) &amp; Beta-Lactam Combination Therapy

[1] Executive Summary & Scientific Rationale The emergence of Multi-Drug Resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii, necessitates novel...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

The emergence of Multi-Drug Resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii, necessitates novel therapeutic strategies.[1] SPR741 (formerly NAB741) represents a paradigm shift: it is a cationic peptide potentiator that lacks significant intrinsic antibacterial activity but acts as a "molecular doorman."[1]

Unlike its parent molecule, Polymyxin B (PMB), SPR741 has been structurally modified (removal of the fatty acyl tail and reduction of net positive charge from +5 to +3) to minimize nephrotoxicity while retaining the ability to disrupt the outer membrane (OM) lipopolysaccharide (LPS) layer.[1][2] This disruption facilitates the entry of co-administered antibiotics—specifically large-scaffold beta-lactams (e.g., ceftazidime, piperacillin) that are otherwise excluded by the OM permeability barrier.[1]

Key Experimental Objectives:

  • Quantify Synergy: Determine the Fractional Inhibitory Concentration Index (FICI) via checkerboard assays.

  • Verify Mechanism: Confirm OM permeabilization using N-phenyl-1-naphthylamine (NPN) uptake.

  • Assess Kinetics: Validate bactericidal activity via time-kill curves.

Mechanism of Action: The "Trojan Horse" Strategy

The primary barrier to beta-lactam efficacy in many Gram-negative pathogens is not just beta-lactamase production, but the inability of the drug to traverse the hydrophobic OM to reach Penicillin-Binding Proteins (PBPs) in the periplasm.

SPR741 binds to the Lipid A component of LPS. This interaction displaces divalent cations (


, 

) that stabilize the LPS leaflet, causing transient fissures in the OM.[1] Unlike PMB, SPR741 does not effectively penetrate or depolarize the inner membrane, which accounts for its superior safety profile.[1]
Diagram 1: Potentiation Pathway

SPR741_Mechanism SPR741 SPR741 (TFA) LPS Lipopolysaccharide (Lipid A) SPR741->LPS Ionic Interaction OM_Destabilization Outer Membrane Destabilization LPS->OM_Destabilization Cation Displacement Periplasm Periplasmic Entry OM_Destabilization->Periplasm Permits Entry BetaLactam Beta-Lactam (e.g., Ceftazidime) BetaLactam->OM_Destabilization Blocked by Intact OM BetaLactam->Periplasm Influx PBP_Binding PBP Binding (Cell Wall Inhibition) Periplasm->PBP_Binding Lysis Bacterial Lysis PBP_Binding->Lysis

Caption: SPR741 binds LPS, disrupting the outer membrane barrier to allow beta-lactam entry and subsequent cell lysis.[1][3][4][5]

Protocol 1: Synergistic Checkerboard Assay

This assay is the gold standard for determining whether SPR741 restores susceptibility to a partner beta-lactam.

Materials
  • Compound: SPR741 (TFA salt).[1] Note: Account for the molecular weight of the TFA counter-ion when calculating molarity. Store lyophilized powder at -20°C.

  • Partner Drug: e.g., Ceftazidime, Piperacillin, Aztreonam.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][6] Crucial: Calcium and Magnesium levels must be physiological (20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺) as excess cations can compete with SPR741 for LPS binding.[1]

  • Plates: 96-well round-bottom polypropylene plates (to minimize peptide adsorption).

Step-by-Step Workflow
  • Inoculum Prep: Prepare a 0.5 McFarland suspension of the test isolate (approx.

    
     CFU/mL) in saline.[1] Dilute 1:100 into CAMHB.
    
  • Matrix Setup (Orthogonal Dilution):

    • Rows (A-H): Add SPR741 in 2-fold serial dilutions (e.g., 64 µg/mL down to 0.06 µg/mL).

    • Columns (1-12): Add Beta-lactam in 2-fold serial dilutions.

    • Controls: Row H: Beta-lactam only.[1] Column 12: SPR741 only. Well H12: Growth Control (no drug).[1]

  • Incubation: Add 50 µL of diluted inoculum to each well (Final volume 100 µL, final bacterial density

    
     CFU/mL). Incubate at 35 ± 2°C for 16-20 hours.
    
  • Readout: Determine the MIC for each drug alone and in combination.

Data Analysis: FICI Calculation

Calculate the Fractional Inhibitory Concentration Index (FICI) for each well at the growth/no-growth interface:



FICI ValueInterpretation
≤ 0.5Synergy (Potentiation confirmed)
> 0.5 to 4.0Indifference
> 4.0Antagonism

Protocol 2: NPN Outer Membrane Permeabilization Assay

To validate that the observed synergy is due to membrane disruption (and not efflux inhibition), use the NPN uptake assay. NPN (1-N-phenylnaphthylamine) fluoresces strongly only in hydrophobic environments (i.e., when it penetrates the damaged OM).[1]

Experimental Design
  • Control: Polymyxin B (Positive Control), Untreated cells (Negative Control).[1][7][8]

  • Buffer: 5 mM HEPES (pH 7.2). Avoid phosphate buffers if possible, or keep molarity low to prevent interference with peptide binding.[1]

Workflow Diagram

NPN_Assay Prep 1. Harvest mid-log cells (OD600 = 0.5) Wash 2. Wash & Resuspend in HEPES Buffer Prep->Wash Dye 3. Add NPN (10 µM) (Background Fluorescence) Wash->Dye Treat 4. Inject SPR741 (Various Concentrations) Dye->Treat Measure 5. Measure Fluorescence (Ex: 350nm / Em: 420nm) Treat->Measure

Caption: NPN uptake workflow.[1][7][8][9][10] Fluorescence increase correlates directly with OM permeabilization extent.[7]

Detailed Steps
  • Grow bacteria to mid-log phase (

    
    ).[1][7]
    
  • Wash cells twice in 5 mM HEPES buffer containing 5 mM glucose (to maintain energy).

  • Resuspend to

    
    .[1][10]
    
  • Add 10 µM NPN (final concentration) to the cuvette/well. Allow background fluorescence to stabilize.

  • Add SPR741 (range 1 – 64 µg/mL).[1]

  • Immediate Read: Monitor fluorescence intensity (Excitation 350 nm, Emission 420 nm) for 10 minutes.

  • Result: A rapid, dose-dependent increase in fluorescence confirms SPR741 has breached the OM barrier.

Protocol 3: Time-Kill Kinetics

Checkerboards provide static data (inhibition).[1] Time-kill curves determine if the combination is bactericidal (killing) or bacteriostatic.[1]

  • Setup: Prepare 10 mL CAMHB flasks.

  • Groups:

    • Control (Growth).[1][6][9]

    • SPR741 alone (at sub-MIC, e.g., 8 µg/mL).[1]

    • Beta-lactam alone (at sub-MIC).[1]

    • Combination (SPR741 + Beta-lactam).[1][11]

  • Inoculum:

    
     CFU/mL.[8]
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution plating on drug-free agar.

  • Success Criteria: Synergy in time-kill is defined as a

    
     decrease in CFU/mL by the combination compared to the most active single agent after 24 hours.
    

Safety Considerations (Cytotoxicity)

Since SPR741 is a peptide derived from a nephrotoxic class, verifying selectivity is vital.

  • Assay: MTT or LDH release assay using HEK293 (kidney) or HepG2 (liver) cells.

  • Target:

    
     should be significantly higher (>100 µg/mL) than the therapeutic concentration used for potentiation (typically 4-8 µg/mL).
    

References

  • Corbett, D., Wise, A., Langley, T., et al. (2017).[1][6][12] Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741.[12][13][14] Antimicrobial Agents and Chemotherapy, 61(8), e00200-17.[1] [Link][1][6]

  • Zurawski, D. V., Reinhart, A. A., Alamneh, Y. A., et al. (2017).[1][6][15] SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii.[6][15] Antimicrobial Agents and Chemotherapy, 61(12), e01239-17.[1][15] [Link][1][6]

  • Eckburg, P. B., Lister, T., Walpole, S., et al. (2019).[1] Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects.[1] Antimicrobial Agents and Chemotherapy, 63(9), e00892-19.[1][11][16] [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute.[17] [Link]

Sources

Method

Application Note: In Vivo Dosing and Administration of Spr741 (TFA) in Mice

[1][2][3] Abstract & Scope This technical guide provides a standardized protocol for the formulation, dosing, and in vivo evaluation of Spr741 (trifluoroacetate salt) in murine models. Spr741 is a potentiator peptide der...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Scope

This technical guide provides a standardized protocol for the formulation, dosing, and in vivo evaluation of Spr741 (trifluoroacetate salt) in murine models. Spr741 is a potentiator peptide derived from Polymyxin B that lacks intrinsic bactericidal activity but permeabilizes the outer membrane of Gram-negative bacteria, sensitizing them to large-scaffold antibiotics.[1][2][3][4] This document addresses the critical handling of the TFA salt form, vehicle selection, pharmacokinetic (PK) considerations, and efficacy workflows (neutropenic thigh model).

Compound Profile & Mechanism

Spr741 (formerly NAB741) retains the cyclic peptide head of Polymyxin B but lacks the fatty acid tail and possesses a reduced net positive charge (+5 vs +7). This structural modification significantly attenuates nephrotoxicity while preserving the ability to disrupt the lipopolysaccharide (LPS) layer.

  • Mechanism of Action: Interaction with the anionic LPS of the outer membrane (OM), causing transient disorder and permeabilization. This allows entry of co-administered partner drugs (e.g., rifampin, clarithromycin, minocycline).

  • Chemical Form: Supplied as a Trifluoroacetate (TFA) salt.

  • Solubility: Highly soluble in water and saline (>20 mg/mL).

Visualization: Mechanism of Action

Spr741_Mechanism Spr741 Spr741 (Cationic Peptide) LPS Gram-Negative Outer Membrane (LPS) Spr741->LPS Electrostatic Binding Disruption LPS Disorder & Permeabilization LPS->Disruption Displacement of Mg2+/Ca2+ Entry Periplasmic/Cytoplasmic Entry Disruption->Entry PartnerDrug Partner Antibiotic (e.g., Rifampin) PartnerDrug->Disruption Access via Compromised OM CellDeath Bacterial Cell Death Entry->CellDeath Target Engagement

Figure 1: Spr741 destabilizes the LPS layer, facilitating the entry of partner antibiotics.

Pre-Formulation & Handling (TFA Salt Correction)

The most common error in peptide dosing is failing to account for the counterion mass. Spr741 is hygroscopic and supplied as a TFA salt. The TFA content can range from 10% to 40% by weight.

Calculation Logic

Do not dose based on the weight of the powder alone. You must correct for the peptide content.



  • Step 1: Check the Certificate of Analysis (CoA) for Net Peptide Content or TFA % .

  • Step 2: If only purity (HPLC) is given, assume ~20-30% salt weight if unknown, but analytical verification is preferred.

Vehicle Selection
  • Preferred Vehicle: 0.9% Sterile Saline.

  • Alternative: PBS (Phosphate Buffered Saline) pH 7.4.

    • Note: While Spr741 is soluble in water, isotonic saline is required for IV/SC administration to prevent hemolysis or injection site irritation.

  • pH Adjustment: Dissolving high concentrations of TFA salts can lower the pH of the solution.

    • Protocol: Check pH after dissolution. If pH < 5.0, adjust carefully with dilute NaOH (0.1N) to pH 6.0–7.0. Acidic injections cause pain and precipitation of partner drugs.

In Vivo Dosing Protocols[1][2][8][9][10]

Administration Routes
RouteBioavailabilityApplicationVolume Limit (Mouse)
Subcutaneous (SC) High (~90-100%)Primary Efficacy Model. Mimics human absorption profile; allows larger volumes.10 mL/kg (max 0.2-0.3 mL/site)
Intravenous (IV) 100%PK determination; rapid onset.5 mL/kg (max 0.1 mL bolus)
Intraperitoneal (IP) VariableLess recommended due to first-pass effect and potential local irritation.10 mL/kg
Dosing Regimens

Spr741 has a relatively short half-life in mice (


 hours). Single daily dosing is insufficient for efficacy.
  • Standard Efficacy Dose: 30 – 60 mg/kg (Free Base).

  • Frequency: q8h (every 8 hours) or q6h.

  • Combination Therapy: Spr741 is always dosed with a partner antibiotic.

    • Co-formulation: If chemical compatibility permits (no precipitation), mix in the same syringe.

    • Separate Sites: If compatibility is unknown, inject Spr741 (SC, left flank) and Partner Drug (SC, right flank) simultaneously.

Human Simulated Regimen (HSR)

To strictly mimic human clinical exposure (400 mg q8h), a fractionated dosing schedule is often used in mice to match the Area Under the Curve (AUC).

  • Example HSR Protocol:

    • T=0 h: 36 mg/kg[5]

    • T=1.5 h: 33 mg/kg[5]

    • T=3.25 h: 23 mg/kg[5]

    • T=5.0 h: 16 mg/kg[5]

    • T=6.5 h: 12 mg/kg[5]

    • Repeat cycle every 8 hours.

Detailed Experimental Workflow: Neutropenic Thigh Infection Model

This is the gold-standard model for validating Spr741 potency.

Materials[1][2][3][4][9][10][11][12]
  • Animals: Female CD-1 or ICR mice (20-25g).

  • Neutropenia Induction: Cyclophosphamide (CP).[5]

  • Bacteria: Gram-negative isolate (e.g., A. baumannii, K. pneumoniae, E. coli).[3]

  • Therapeutics: Spr741 (TFA salt) + Partner Antibiotic (e.g., Rifampin).[6][3][7]

Step-by-Step Protocol
Phase 1: Neutropenia Induction
  • Day -4: Inject CP at 150 mg/kg IP .

  • Day -1: Inject CP at 100 mg/kg IP .

    • Validation: Verify neutrophil count < 100 cells/mm³ on Day 0.

Phase 2: Infection (Day 0)[8][9]
  • Prepare bacterial inoculum from fresh sub-culture to

    
     CFU/mL.[5]
    
  • Inoculation: Inject 0.1 mL of inoculum intramuscularly (IM) into the posterior thigh muscles.

  • Baseline: Sacrifice 3 mice at T=0h (immediately post-infection) to establish baseline bacterial burden.

Phase 3: Treatment
  • Initiate therapy at T=2 hours post-infection.[5]

  • Group Design:

    • Group A: Vehicle Control (Saline).[10][6][9]

    • Group B: Spr741 alone (60 mg/kg SC q8h).

    • Group C: Partner Drug alone (Sub-MIC dose).

    • Group D: Spr741 + Partner Drug (Combination).[8][10][6][3][11][5][9][12][7][13]

  • Continue dosing for 24 hours.

Phase 4: Harvest & Enumeration
  • At T=24h, euthanize mice via

    
     asphyxiation.
    
  • Aseptically excise thigh muscles.

  • Homogenize tissue in 5 mL sterile saline.

  • Perform serial dilutions and plate on agar.

  • Incubate overnight and count CFUs.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Infection & Dosing cluster_2 Phase 3: Analysis Neutropenia Neutropenia Induction (Cyclophosphamide -4d, -1d) Infection IM Thigh Infection (T=0h) Neutropenia->Infection Inoculum Bacterial Prep (10^7 CFU/mL) Inoculum->Infection Dosing Tx Administration (Spr741 + Partner) SC, q8h Infection->Dosing +2 Hours Harvest Harvest Thighs (T=24h) Dosing->Harvest 24 Hours Count Homogenize & Plate (Log10 CFU/g) Harvest->Count

Figure 2: Chronological workflow for the neutropenic thigh efficacy model.

Safety & Toxicity Monitoring

Unlike Polymyxin B, Spr741 is well-tolerated, but monitoring is required.

  • Nephrotoxicity: Spr741 shows a NOAEL (No Observed Adverse Effect Level) significantly higher than PMB.

    • PMB Toxic Dose: ~12 mg/kg/day causes renal damage.[10]

    • Spr741 Safe Dose: >60 mg/kg/day is generally safe in mice.

  • Biomarkers: If running toxicity studies, measure Blood Urea Nitrogen (BUN) and Serum Creatinine .[14]

  • Clinical Signs: Monitor for piloerection, lethargy, or weight loss >15%.

References

  • Eckburg, P. B., et al. (2019).[6][4] "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects." Antimicrobial Agents and Chemotherapy.[8][10][6][3][11][5][9][14][13] Link

  • Zurawski, D. V., et al. (2017).[10][12][14] "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[10] Antimicrobial Agents and Chemotherapy.[8][10][6][3][11][5][9][14][13] Link

  • Corbett, D., et al. (2017).[12] "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741." Antimicrobial Agents and Chemotherapy.[8][10][6][3][11][5][9][14][13] Link

  • Stainton, S. M., et al. (2018). "Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model." Antimicrobial Agents and Chemotherapy.[8][10][6][3][11][5][9][14][13] Link

  • Mendes, R. E., et al. (2020). "In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae." Antimicrobial Agents and Chemotherapy.[8][10][6][3][11][5][9][14][13] Link

Sources

Application

Application Note: Visualizing SPR741-Mediated Bacterial Membrane Permeabilization Using Fluorescent Probes

Audience: Researchers, Microbiologists, and Drug Development Professionals Focus: Mechanism of Action (MOA) validation, membrane integrity assays, and fluorescence-based high-throughput screening. Introduction: The Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Microbiologists, and Drug Development Professionals Focus: Mechanism of Action (MOA) validation, membrane integrity assays, and fluorescence-based high-throughput screening.

Introduction: The Mechanistic Rationale of SPR741

The Gram-negative outer membrane (OM) is a formidable permeability barrier that inherently restricts the intracellular accumulation of many potent antibiotics, such as macrolides and rifampicin. SPR741 (also known as NAB741) is a rationally designed, fully synthetic polymyxin B derivative. Through medicinal chemistry optimization, its fatty acyl tail was removed and its net positive charge was reduced[1].

Unlike its parent molecule, polymyxin B (PMB), SPR741 lacks direct bactericidal activity and demonstrates a significantly reduced nephrotoxicity profile[2]. Instead, it functions as an antibiotic "potentiator." SPR741 competitively displaces divalent cations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

) that bridge lipopolysaccharide (LPS) molecules, causing localized undulations and transient breaks in the OM[3]. This highly specific perturbation allows co-administered, normally excluded antibiotics to translocate into the cell and reach their intracellular targets[4].

To validate this selective mechanism—and critically, to prove that SPR741 does not destroy the cytoplasmic (inner) membrane like traditional polymyxins—researchers rely on a self-validating system of fluorescent probes[1].

Fluorescent Probes for Interrogating Membrane Integrity

The strategic use of distinct fluorophores allows scientists to decouple outer membrane permeabilization from cytoplasmic membrane depolarization.

  • 1-N-phenylnaphthylamine (NPN) for OM Permeabilization: NPN is a lipophilic probe that is excluded by the intact hydrophilic LPS layer of Gram-negative bacteria. It fluoresces weakly in aqueous buffers. When SPR741 disrupts the OM, NPN partitions into the exposed hydrophobic phospholipid layer, resulting in a massive, quantifiable increase in fluorescence[5][6].

  • DiSC3(5) for Cytoplasmic Membrane Integrity: 3,3′-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a voltage-sensitive dye that accumulates in intact, polarized cytoplasmic membranes, where its fluorescence is self-quenched. If a compound ruptures the inner membrane, the proton motive force dissipates, releasing the dye and causing a fluorescence spike. SPR741 induces minimal DiSC3(5) release, confirming its OM-selective MOA[1].

  • Dansyl-polymyxin B (DPX) for LPS Binding Kinetics: DPX is a fluorescently tagged PMB derivative that binds the fatty acyl region of LPS. SPR741 competitively displaces DPX from the cell surface, reducing fluorescence and allowing researchers to calculate the binding affinity of the potentiator[7].

Mechanistic Workflow of SPR741 and Fluorescent Probes

G SPR741 SPR741 (Potentiator) OM Outer Membrane (LPS Barrier) SPR741->OM Displaces cations & binds LPS IM Cytoplasmic Membrane (Inner Barrier) SPR741->IM Minimal interaction (Unlike Polymyxin B) NPN NPN Probe (OM Permeability) OM->NPN Hydrophobic interior exposed (Fluorescence Spikes) Abx Partner Antibiotics (e.g., Rifampicin) OM->Abx Permeabilization allows intracellular entry DiSC3_5 DiSC3(5) Probe (IM Potential) IM->DiSC3_5 Voltage gradient maintained (Fluorescence Quenched)

Mechanism of SPR741 outer membrane permeabilization and fluorescent probe validation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust, internally controlled assessment of SPR741's membrane activity.

Protocol A: NPN Uptake Assay (Outer Membrane Disruption)

Causality Insight: Complex growth media (like LB broth) contain hydrophobic components that prematurely bind NPN, causing high background noise. Washing and resuspending cells in HEPES buffer supplemented with glucose ensures the bacteria remain metabolically active and energized without introducing fluorescent artifacts[6].

Step-by-Step Methodology:

  • Culture Preparation: Grow the target Gram-negative strain (e.g., Escherichia coli ATCC 25922) in fresh Mueller-Hinton broth to the mid-logarithmic phase (

    
    )[6].
    
  • Cell Washing: Pellet the cells by centrifugation at 1,200 × g for 10 minutes at room temperature. Wash the pellet twice with an equal volume of 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose[6].

  • Standardization: Resuspend the final cell pellet in the HEPES/glucose buffer to an

    
     of 0.5.
    
  • Plate Assembly: In a black, clear-bottom 96-well microtiter plate, add 50 µL of the bacterial suspension to each well.

  • Compound Addition: Add 50 µL of SPR741 at varying concentrations (e.g., 1 to 64 µg/mL). Include Polymyxin B (2 µg/mL) as a positive control and neat buffer as a negative control.

  • Probe Injection: Add NPN (dissolved in acetone and diluted in buffer) to a final well concentration of 10 µM[6].

  • Kinetic Reading: Immediately measure fluorescence continuously every 30 seconds for 1 hour using a microplate reader set to Excitation: 350 nm and Emission: 420 nm [6].

Protocol B: DiSC3(5) Assay (Cytoplasmic Membrane Depolarization)

Causality Insight: Potassium chloride (KCl) is added to the assay buffer to equilibrate the intracellular and extracellular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 concentrations. This ensures that any observed dye release is strictly the result of membrane rupture/depolarization, rather than natural ion channel fluctuations.

Step-by-Step Methodology:

  • Culture Preparation: Harvest mid-log phase cells as described above. Wash and resuspend in 5 mM HEPES (pH 7.2) containing 20 mM glucose and 100 mM KCl. Adjust to an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of 0.1.
    
  • Dye Quenching: Add DiSC3(5) to a final concentration of 1 µM. Incubate the suspension in the dark at room temperature for roughly 60 minutes. Note: Monitor a sample in the fluorometer; the baseline is established when the fluorescence signal drops and stabilizes (indicating the dye has entered the intact inner membrane and self-quenched)[1].

  • Plate Assembly: Transfer 100 µL of the quenched bacterial suspension into a black 96-well plate.

  • Compound Injection: Inject SPR741 (up to 32 µg/mL) or Polymyxin B (positive control).

  • Kinetic Reading: Monitor the fluorescence for 30 minutes using Excitation: 622 nm and Emission: 670 nm [1].

Data Interpretation & Quantitative Benchmarks

To establish trustworthiness in your assay, the data must align with the established phenotypic profile of SPR741. The table below summarizes the expected quantitative and qualitative outcomes when comparing SPR741 to its parent molecule and an untreated control.

Treatment ConditionNPN Uptake (OM Permeability)DiSC3(5) Release (IM Depolarization)DPX Displacement (LPS Binding)Partner Antibiotic Potentiation
SPR741 (Potentiator) High (Dose-dependent rapid fluorescence spike)Minimal (Signal remains near baseline up to 32 µg/mL)Moderate to High (Requires ~35-200 µg/mL for max displacement)Synergistic (Reduces MIC of Rifampicin/Macrolides by up to 8000-fold)
Polymyxin B (Antibiotic) High (Rapid fluorescence spike)High (Immediate, massive fluorescence amplitude spike)High (Rapid displacement at low concentrations)Additive/Indifferent (Directly kills cells before potentiation is relevant)
Untreated Control Baseline (NPN excluded by intact LPS)Baseline (Dye remains quenched in polarized membrane)Baseline (No displacement)None (Cells highly resistant to large scaffold antibiotics)

Data synthesized from established SPR741 characterization studies[1][3][7].

Conclusion

Fluorescent probe assays are indispensable for characterizing outer membrane potentiators. By pairing the NPN uptake assay with the DiSC3(5) depolarization assay, researchers can definitively map the targeted, localized OM disruption caused by SPR741. This self-validating workflow ensures that novel potentiator candidates are rigorously screened for efficacy (OM permeabilization) and safety (lack of IM disruption) before advancing to in vivo models.

References

  • Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane | ACS Infectious Diseases | 1

  • Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator... | PMC / Antimicrobial Agents and Chemotherapy | 2

  • Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics | MDPI | 3

  • Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption | ACS Infectious Diseases | 5

  • Dioctanoyl Ultrashort Tetrabasic β-Peptides Sensitize Multidrug-Resistant Gram-Negative Bacteria to Novobiocin and Rifampicin | Frontiers in Microbiology | 6

  • Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli | PMC | 7

  • The Hunt For Novel Treatments Against Deadly Bacteria: Spero Therapeutics And Its Potentiators | LifeSciVC | 4

Sources

Method

Application Note: High-Resolution Atomic Force Microscopy for Characterizing SPR741-Induced Outer Membrane Disruption

Target Audience: Researchers, biophysicists, and drug development professionals. Application Area: Nanoscale Biophysics, Antimicrobial Resistance (AMR), Antibiotic Adjuvants.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Application Area: Nanoscale Biophysics, Antimicrobial Resistance (AMR), Antibiotic Adjuvants.

Executive Summary: The Gram-Negative Barrier and the SPR741 Solution

The outer membrane (OM) of Gram-negative bacteria presents a formidable permeability barrier, largely due to the tightly packed lipopolysaccharide (LPS) layer stabilized by divalent cations. This barrier intrinsically excludes many large-scaffold and hydrophobic antibiotics (e.g., rifampin, macrolides) that are otherwise highly effective against Gram-positive pathogens[1].

To bypass this barrier, Spero Therapeutics developed SPR741 , a novel antibiotic adjuvant derived from polymyxin B (PMB)[2]. Unlike its parent compound, SPR741 lacks direct bactericidal activity but acts as a potent permeabilizer, reducing the Minimum Inhibitory Concentration (MIC) of co-administered antibiotics by 32- to 8,000-fold[3]. Understanding the precise biophysical mechanism of this disruption requires nanoscale topological analysis. This application note details the use of Atomic Force Microscopy (AFM) to visualize, quantify, and validate the OM-perturbing activity of SPR741 in near-native states.

Mechanistic Insights: Causality of Membrane Perturbation

To effectively study SPR741 using AFM, one must first understand the structural causality behind its mechanism. Polymyxin B contains a lipophilic fatty acyl tail that inserts into the cytoplasmic (inner) membrane, causing severe depolarization, cell death, and dose-limiting nephrotoxicity in humans[3].

Through rational medicinal chemistry, SPR741 was synthesized by removing this fatty acyl tail and reducing the molecule's net positive charge[4].

The Biophysical Consequence:

  • LPS Anchoring: SPR741 interacts electrostatically with the anionic LPS core of the Gram-negative OM. Genetic truncation of the LPS core sensitizes Escherichia coli to SPR741, proving that these core residues sequester the peptide at the surface[4].

  • Topological Disruption: Instead of breaching the inner membrane, SPR741 accumulation at the OM induces severe structural disorder. AFM reveals that the membrane undulates 10–15 nm from its average height, creating physical crevices ~20 nm wide[4].

  • Selective Permeabilization: These crevices allow adjunctive antibiotics to translocate into the periplasm without causing cytoplasmic depolarization[2][4].

Mechanism SPR741 SPR741 Adjuvant (Lacks Fatty Acyl Tail) LPS Binds Lipopolysaccharide (LPS) Core SPR741->LPS OM Outer Membrane Perturbation (10-15 nm Undulations) LPS->OM Cyto Cytoplasmic Membrane Remains Intact LPS->Cyto Abx Hydrophobic Antibiotic Translocation OM->Abx

SPR741 mechanism of action: Outer membrane disruption facilitating antibiotic entry.

Why AFM? The Necessity of PeakForce QNM

While Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution imagery, they require harsh sample preparation (fixation, dehydration, vacuum, and metal coating) that artificially shrinks and distorts the bacterial envelope.

Atomic Force Microscopy (AFM) is the only technique capable of mapping the 10–15 nm undulations of live or minimally processed bacteria in ambient or fluid environments[2]. Specifically, PeakForce Quantitative Nanomechanical Mapping (QNM) is required. Traditional contact mode exerts lateral shear forces that can sweep bacteria off the substrate or tear the SPR741-weakened membrane. PeakForce QNM oscillates the probe far below its resonant frequency, precisely controlling the maximum normal force (in picoNewtons) applied to the cell, thereby preserving the delicate, drug-induced crevices[4].

Experimental Workflow & Self-Validating Protocol

The following protocol is optimized for a Bruker BioScope Catalyst AFM with a NanoScope V controller, specifically tailored to capture SPR741-induced OM disruption in E. coli[4].

Phase 1: Sample Preparation & Dosing
  • Bacterial Culture: Grow E. coli K12 (e.g., BW25113) in Luria-Bertani (LB) broth at 37°C to mid-logarithmic phase (OD600 ≈ 0.4 - 0.5). Causality: Mid-log cells have actively synthesizing, uniform cell envelopes, reducing baseline topological variance.

  • Adjuvant Treatment: Aliquot the culture and treat with sub-inhibitory concentrations of SPR741 (0, 2, 4, and 8 μg/mL) for 1 hour at 37°C[4].

  • Washing: Centrifuge at 4,000 × g for 5 minutes and gently resuspend the pellet in sterile Phosphate-Buffered Saline (PBS) twice to remove media proteins that could foul the AFM tip.

Phase 2: Substrate Immobilization
  • Coating: Deposit 50 μL of 0.01% Poly-L-lysine onto a freshly cleaved mica or glass coverslip. Incubate for 15 minutes, then rinse with deionized water and dry with N2 gas. Causality: The polycationic surface electrostatically anchors the negatively charged bacteria, preventing them from being dragged by the AFM cantilever.

  • Immobilization: Dropcast 20 μL of the washed bacterial suspension onto the coated substrate. Incubate for 30 minutes at room temperature.

  • Rinsing: Gently rinse with deionized water to remove unattached planktonic cells.

Phase 3: AFM Scanning & Quality Control
  • Probe Selection: Mount a 0.65 μm thick Silicon Nitride (Si3N4) triangular cantilever (e.g., ScanAsyst AIR, Bruker)[4]. Causality: Si3N4 probes have a low spring constant (~0.4 N/m), which is critical for scanning soft biological matter without puncturing the cell wall.

  • Calibration (Self-Validation Step): Before scanning the sample, calibrate the tip radius and spring constant on a titanium roughness sample. This ensures that any measured 20 nm crevices are true biological features and not tip-convolution artifacts.

  • Imaging Parameters: Engage the AFM in PeakForce QNM mode. Set the scan rate to a slow 0.5 Hz with a resolution of 256 samples per line [4]. Maintain the PeakForce setpoint as low as possible (typically <2 nN) to track the surface without deformation.

  • Data Processing: Export the height sensor data. Apply a 1st-order or 2nd-order flatten using NanoScope Analysis software to remove sample tilt and macroscopic curvature of the bacterial rod, isolating the localized OM undulations.

Protocol Culture 1. Bacterial Culture Dose 2. SPR741 Dosing Culture->Dose Fix 3. Poly-L-lysine Immobilization Dose->Fix AFM 4. PeakForce QNM Scanning Fix->AFM Data 5. Topography Analysis AFM->Data

Step-by-step AFM experimental workflow for analyzing bacterial surface topology.

Quantitative Data Summary

The efficacy of SPR741 is strictly dose-dependent. AFM topological data correlates directly with biological assays (flow cytometry for membrane potential and microbroth dilution for MICs). The table below synthesizes the comparative biophysical and clinical profiles of untreated cells, SPR741, and its parent molecule, Polymyxin B[3][4][5].

ParameterUntreated E. coliSPR741 Treatment (8 μg/mL)Polymyxin B (PMB) Treatment
Surface Topology (AFM) Smooth, uniform envelopeHighly undulated (10–15 nm height variance)Severe structural collapse / ruptured
Crevice Formation None observed~20 nm wide physical crevicesExtensive, irreversible pores
Outer Membrane Status Intact barrierHighly permeable to large scaffoldsHighly permeable
Cytoplasmic Membrane Intact, polarizedIntact (Minimal to no depolarization)Depolarized (Lethal breach)
Antibiotic Potentiation Baseline (High MIC)32- to 8,000-fold MIC reductionHigh (but acts as a primary bactericide)
Clinical Safety Profile N/ASignificantly reduced nephrotoxicitySevere, dose-limiting nephrotoxicity

Conclusion

Atomic Force Microscopy serves as an indispensable, self-validating analytical tool in the development of antibiotic adjuvants. By utilizing PeakForce QNM, researchers can directly visualize the mechanism of action of SPR741. The data confirms that the removal of the fatty acyl tail from the polymyxin scaffold successfully restricts the molecule's activity to the outer membrane. The resulting 10–15 nm topological undulations and 20 nm crevices provide the precise physical gateway required to resensitize multidrug-resistant Gram-negative pathogens to legacy antibiotics, without triggering the cytoplasmic toxicity associated with traditional polymyxins.

References

  • Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane ACS Infectious Diseases URL
  • In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae ASM Journals URL
  • The Hunt For Novel Treatments Against Deadly Bacteria: Spero Therapeutics And Its Potentiators LifeSciVC URL
  • Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance PMC - NIH URL
  • Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 PMC - NIH URL

Sources

Application

Experimental setup for evaluating Spr741 against Klebsiella pneumoniae biofilms

Evaluating Spr741 as an Outer Membrane Potentiator against Klebsiella pneumoniae Executive Summary Klebsiella pneumoniae is a critical ESKAPE pathogen, notorious for forming robust biofilms that render traditional antibi...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Spr741 as an Outer Membrane Potentiator against Klebsiella pneumoniae

Executive Summary

Klebsiella pneumoniae is a critical ESKAPE pathogen, notorious for forming robust biofilms that render traditional antibiotics ineffective. The outer membrane (OM) of Gram-negative bacteria acts as a primary exclusion barrier. Spr741 (Spero Therapeutics), a potentiator peptide derived from Polymyxin B, selectively disrupts this OM barrier without significant intrinsic antibacterial activity or the nephrotoxicity associated with older polymyxins.

This guide details the experimental setup to evaluate Spr741’s ability to "unlock" the biofilm matrix and potentiate partner antibiotics (e.g., macrolides, rifamycins) against MDR K. pneumoniae. Unlike standard MIC assays, this protocol focuses on the Minimum Biofilm Eradication Concentration (MBEC) and synergistic kinetics.

Mechanism of Action & Rationale

To design a valid experiment, one must understand the molecular causality. Spr741 is a cationic peptide that binds to the Lipid A moiety of Lipopolysaccharide (LPS) on the Gram-negative outer membrane.

Key Mechanistic Differentiator: Unlike Polymyxin B, Spr741 lacks the fatty acid tail.[1][2][3][4] This structural modification reduces its ability to depolarize the inner (cytoplasmic) membrane—the primary driver of mammalian nephrotoxicity—while retaining the capacity to disorder the OM. This creates transient "pores" or fissures, allowing hydrophobic partner antibiotics (which are usually excluded) to penetrate the biofilm and the bacterial cell.

Visualizing the Potentiation Pathway

The following diagram illustrates the logical flow of Spr741 action, highlighting the critical synergy node.

Spr741_Mechanism Spr741 Spr741 Peptide LPS LPS (Lipid A) Binding Spr741->LPS Electrostatic Interaction OM_Disruption Outer Membrane Disorganization LPS->OM_Disruption Displaces Cations Entry Peri/Cytoplasmic Entry OM_Disruption->Entry Permeability Increase Partner_Abx Partner Antibiotic (e.g., Rifampin/Clarithromycin) Partner_Abx->Entry Access Enabled Target Intracellular Target Binding Entry->Target Death Biofilm Eradication (Cell Death) Target->Death

Caption: Mechanistic pathway of Spr741. Note the convergence of the potentiator (Spr741) and the partner antibiotic at the entry phase, leading to synergistic eradication.

Experimental Design Strategy

Evaluating potentiators requires a Checkerboard approach. Testing Spr741 alone is insufficient because it is not designed to kill; it is designed to enable killing.

Model Selection:

  • Primary Screen: MBEC Assay (Calgary Device) .

    • Why: High throughput (96-well), reproducible biofilm formation on pegs, minimizes mechanical disruption during washing.

  • Secondary Validation: Confocal Laser Scanning Microscopy (CLSM) .

    • Why: Visual confirmation of membrane integrity loss and biofilm structural collapse.

Protocol 1: High-Throughput Biofilm Synergy Screen (MBEC)
Materials
  • Strain: K. pneumoniae (Clinical MDR isolates, e.g., ATCC BAA-1705).

  • Device: MBEC™ Assay Biofilm Inoculator (96-peg lid).[5][6]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][4]

  • Compounds: Spr741 (stock 10 mg/mL in water), Partner Antibiotic (e.g., Rifampin).

  • Detection: Resazurin (viability dye) or CFU plating.[1]

Workflow Diagram

MBEC_Workflow Inoculum 1. Inoculum Prep (Log Phase, 10^5 CFU/mL) Seeding 2. Seeding Transfer to MBEC Plate Inoculum->Seeding Incubation_Form 3. Biofilm Formation 24h @ 37°C, 110 rpm Seeding->Incubation_Form Rinse 4. Rinse Step Remove Planktonic Cells Incubation_Form->Rinse Challenge 5. Challenge Plate (Checkerboard Matrix) Rinse->Challenge Incubation_Treat 6. Treatment 24h Exposure Challenge->Incubation_Treat Recovery 7. Sonication & Recovery Detach Biofilm Incubation_Treat->Recovery Readout 8. Readout (CFU or Resazurin) Recovery->Readout

Caption: Step-by-step MBEC workflow. The "Challenge Plate" step is critical for establishing the synergy landscape between Spr741 and the partner drug.

Step-by-Step Methodology

Phase A: Biofilm Formation [5]

  • Culture: Grow K. pneumoniae overnight in CAMHB. Dilute 1:100 and grow to mid-log phase (OD600 ~0.5).

  • Dilution: Dilute further to ~10^5 CFU/mL in fresh CAMHB.

  • Seeding: Add 150 µL of inoculum to each well of the MBEC base plate.

  • Incubation: Insert the peg lid. Incubate for 24 hours at 37°C on a rocking shaker (approx. 3-5 rocks/min) or orbital shaker (110 rpm) to generate shear force, which promotes robust biofilm structure.

Phase B: The Challenge (Checkerboard Setup)

  • Preparation: Prepare a 96-well "Challenge Plate" with CAMHB.

  • Matrix Design:

    • Rows (A-H): Serial 2-fold dilution of Partner Antibiotic (e.g., Rifampin 64 µg/mL to 0.125 µg/mL).

    • Columns (1-12): Serial 2-fold dilution of Spr741 (e.g., 64 µg/mL to 0 µg/mL).

    • Control: Column 12 should be growth control (no drug); Row H should be sterility control.

  • Transfer: Remove the peg lid from the growth plate. Rinse pegs by dipping into a rinse plate (sterile PBS) for 10 seconds to remove loosely adherent planktonic cells.

  • Exposure: Place the rinsed peg lid into the Challenge Plate. Incubate for 24 hours at 37°C .

Phase C: Recovery & Analysis

  • Neutralization: Prepare a "Recovery Plate" containing CAMHB + neutralizing agents (if necessary) or plain CAMHB.

  • Sonication: Transfer peg lid to Recovery Plate. Sonicate in a water bath sonicator (40 kHz) for 10-15 minutes . Critical: Ensure water level matches media level.

  • Quantification:

    • Option A (Gold Standard): Serial dilute recovery media and plate on Agar for CFU counting.

    • Option B (Rapid): Add Resazurin (0.01%) and incubate for 2-4 hours. Measure fluorescence (Ex 560 / Em 590).

Data Analysis & Interpretation
Calculating Synergy (FBEC Index)

For biofilms, we calculate the Fractional Biofilm Eradication Concentration (FBEC) index, analogous to the FICI used for planktonic cells.



Interpretation Criteria:

FBEC Index Value Interpretation Clinical Implication
≤ 0.5 Synergy Spr741 successfully permeabilizes the biofilm, significantly lowering the partner drug's required dose.
> 0.5 to 4.0 Indifference No significant interaction.

| > 4.0 | Antagonism | The combination reduces efficacy (rare for Spr741). |

Example Data Layout (Checkerboard)

Values represent Log10 CFU/peg reduction.

Spr741 (µg/mL) ->024816
Rifampin 32 1.22.54.06.0 6.0
Rifampin 16 0.51.83.55.8 6.0
Rifampin 8 0.10.92.05.5 6.0
Rifampin 0 0.00.00.10.20.5

Note: In this hypothetical data, Spr741 alone (Row "Rifampin 0") shows minimal killing (0.2-0.5 log), but at 8 µg/mL, it potentiates Rifampin to achieve >5 log killing (eradication).

Protocol 2: Confocal Microscopy Validation

To prove the mechanism (OM disruption), visual evidence is required.

  • Grow Biofilms: Use glass-bottom 96-well plates or chamber slides instead of pegs.

  • Treat: Expose to Spr741 (8 µg/mL) + Partner vs. Controls for 4 hours.

  • Stain: Use LIVE/DEAD™ BacLight™ (Syto9 [Green/Live] + Propidium Iodide [Red/Dead]).

    • Mechanism:[3][5][7][8] PI only enters cells with compromised membranes.

  • Observation: High red fluorescence in the Spr741+Partner treated group confirms membrane permeabilization and cell death deep within the biofilm matrix.

References
  • Eckburg, P. B., et al. (2019). "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects."[9] Antimicrobial Agents and Chemotherapy.[3][10][11] Link

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741." Antimicrobial Agents and Chemotherapy.[3][10][11] Link

  • She, P., et al. (2022). "SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells."[10][12] Frontiers in Cellular and Infection Microbiology. Link

  • Ceri, H., et al. (1999). "The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms." Journal of Clinical Microbiology. Link

  • Zurawski, D. V., et al. (2017). "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii."[8] Antimicrobial Agents and Chemotherapy.[3][10][11] Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low efficacy of Spr741 (tfa) in vitro

[1] Senior Application Scientist: Dr. Aris Thorne Department: Technical Applications & Assay Development Last Updated: March 8, 2026 Core Directive: The "Gatekeeper" Paradigm Before troubleshooting specific failures, it...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Senior Application Scientist: Dr. Aris Thorne Department: Technical Applications & Assay Development Last Updated: March 8, 2026

Core Directive: The "Gatekeeper" Paradigm

Before troubleshooting specific failures, it is critical to correct a common misconception regarding Spr741 (TFA). Unlike its parent molecule, Polymyxin B, Spr741 is not designed to be a standalone antibiotic. [1]

If you are observing "low efficacy" defined as a high Minimum Inhibitory Concentration (MIC) for Spr741 alone (e.g., MIC > 64 µg/mL), your assay is likely working correctly. Spr741 is a potentiator (or permeabilizer).[] Its sole function is to disrupt the outer membrane (OM) of Gram-negative bacteria, acting as a "gatekeeper" that opens the door for partner antibiotics—specifically those that are typically too large or hydrophobic to penetrate the OM (e.g., rifampin, clarithromycin, mupirocin).

Mechanism of Action Visualization

The following diagram illustrates the specific molecular event you are trying to replicate in vitro: the displacement of divalent cations (


, 

) from the LPS layer.

Spr741_Mechanism cluster_0 Gram-Negative Outer Membrane (Intact) cluster_1 Spr741 Intervention cluster_2 Potentiation Effect LPS LPS Layer (Stabilized by Mg2+/Ca2+) Barrier Hydrophobic Barrier (Excludes Large Drugs) LPS->Barrier Spr741 Spr741 (Cationic Peptide) Barrier->Spr741 Targeted by Displacement Displaces Divalent Cations (Mg2+, Ca2+) Spr741->Displacement Disruption LPS Disorganization (Transient Fissures) Displacement->Disruption Entry Periplasmic Entry Disruption->Entry Enables PartnerDrug Partner Antibiotic (e.g., Rifampin, Macrolides) PartnerDrug->Entry Via Spr741 Fissures Target Intracellular Target Binding Entry->Target

Figure 1: Mechanistic flow of Spr741-mediated outer membrane permeabilization.[]

Troubleshooting Guides & FAQs

Category A: Biological & Pharmacological Issues[2][3][4][5][6][7][8]

Q1: My Spr741 MIC is >64 µg/mL against E. coli and K. pneumoniae. Is the batch defective?

  • Diagnosis: No. This is the expected phenotype.

  • Explanation: Spr741 lacks the fatty acid tail found in Polymyxin B that is responsible for inner membrane lysis and acute toxicity. Consequently, it has minimal intrinsic antibacterial activity.[3]

  • Validation Step: Do not use Spr741 MIC as your quality control (QC) metric. Instead, run a Synergy QC :

    • Strain: E. coli ATCC 25922.[4]

    • Partner: Rifampin.[5][6]

    • Criteria: Rifampin MIC alone should be ~8–16 µg/mL. In the presence of 8 µg/mL Spr741, Rifampin MIC should drop to ≤0.25 µg/mL (≥32-fold reduction).

Q2: I see no reduction in MIC for my partner drug (FIC Index > 0.5). Why?

  • Diagnosis: Incorrect partner drug selection or efflux dominance.

  • Explanation: Spr741 is most effective with large, hydrophobic antibiotics (molecular weight >600 Da) that are normally excluded by the OM.

    • High Success: Rifamycins, Macrolides (Clarithromycin, Erythromycin), Fusidic Acid, Mupirocin, Vancomycin.[7]

    • Low/No Success: Small hydrophilic drugs (Aminoglycosides, some Beta-lactams) that enter via porins.[] If a drug enters via porins but is pumped out by efflux pumps (e.g., AcrAB-TolC), Spr741 may not help because it increases influx, but does not inhibit efflux.[]

  • Action: Switch to a hydrophobic partner drug to validate the assay before testing novel compounds.

Category B: Physicochemical & Assay Artifacts

Q3: The results are highly variable between replicates, or I see "skipped wells."

  • Diagnosis: The "Polymyxin Plastic Effect."

  • Explanation: Spr741 is a cationic lipopeptide. It adheres rapidly and non-specifically to anionic polystyrene surfaces (standard 96-well plates), effectively lowering the actual concentration in the well.

  • Solution:

    • Add Surfactant: Supplement your broth (CAMHB) with 0.002% Polysorbate 80 (P-80) .[] This blocks hydrophobic binding sites on the plastic.

    • Change Plastic: Use Polypropylene (PP) plates instead of Polystyrene (PS). PP has significantly lower binding affinity for polymyxins.

Q4: My bacteria are dying in the Spr741 control wells even at low concentrations, or the media turns yellow.

  • Diagnosis: Acidification by Trifluoroacetic Acid (TFA).[][8]

  • Explanation: Your compound is likely the TFA salt form (Spr741•xTFA).[] TFA is a strong acid. If you dissolve high concentrations in unbuffered water or saline, the pH drops drastically.

  • Action:

    • Buffer the System: Do not dissolve the stock in pure water. Use a buffered solution (e.g., PBS or 10mM HEPES) for the stock, or ensure your CAMHB is well-buffered.[]

    • Check pH: Measure the pH of your highest concentration well. It must be between 7.2 and 7.4.

Validated Experimental Protocols

Protocol A: The "Fixed-Dose" Potentiation Screen

Use this to quickly screen multiple partner drugs against a fixed background of Spr741.[]

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 0.002% Polysorbate 80.[]

  • Spr741 Stock: 1 mg/mL in sterile water (buffered).[]

  • Strain: A. baumannii AB5075 or E. coli ATCC 25922.

Step-by-Step:

  • Preparation: Prepare CAMHB containing Spr741 at a final concentration of 8 µg/mL . (This is the "Potentiation Media").

  • Serial Dilution: In a 96-well plate, serially dilute your partner antibiotic (e.g., Rifampin) using the Potentiation Media as the diluent.

    • Note: This ensures Spr741 remains constant at 8 µg/mL across all wells, while the partner drug concentration varies.

  • Controls:

    • Row A: Partner drug + Spr741 (Test).[][9][10]

    • Row B: Partner drug + Plain CAMHB (Control: Intrinsic MIC).[]

    • Row C: Spr741 (8 µg/mL) alone (Control: Toxicity check).[]

  • Inoculation: Add bacteria (

    
     CFU/mL).[]
    
  • Readout: Compare the MIC of the partner drug in Row A vs. Row B.

    • Success: MIC reduction of ≥8-fold.

Protocol B: Stock Solution Handling (TFA Salt)

Critical for reproducibility.

ParameterSpecification
Solvent Sterile Water (if low conc.) or 10mM Phosphate Buffer pH 7.4 (recommended).[]
Storage Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles.
Vessel Polypropylene tubes only. Do not use glass or polystyrene.
Weighing The TFA salt is hygroscopic. Allow vial to equilibrate to room temp before opening to prevent water uptake.

Data Analysis & Decision Logic

Use this flowchart to diagnose "Low Efficacy" results.

Troubleshooting_Tree Start Result: Low Efficacy / High MIC Q1 Is this MIC for Spr741 ALONE? Start->Q1 Res1 Normal Result. Spr741 is not a standalone antibiotic. Q1->Res1 Yes Q2 Is this a COMBINATION assay? Q1->Q2 No (It's combo) Q3 Partner Drug Class? Q2->Q3 Res2 Ineffective Partner. Switch to Hydrophobic (Rifampin/Macrolide). Q3->Res2 Small/Hydrophilic (e.g., Aminoglycoside) Q4 Plasticware Used? Q3->Q4 Large/Hydrophobic Res3 Plastic Binding Loss. Add 0.002% P-80 or use PP plates. Q4->Res3 Polystyrene (Standard) Q5 Media Cation Levels? Q4->Q5 Polypropylene / P-80 used Res4 Cation Competition. Ensure physiological Mg2+/Ca2+. Avoid hyper-supplemented media. Q5->Res4 High Success Valid Assay. Investigate bacterial resistance (LPS mods). Q5->Success Standard (CAMHB)

Figure 2: Decision tree for diagnosing Spr741 in vitro assay failures.

References

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy.[11][6][4][12][13] Link[]

  • French, S., et al. (2019). Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane.[14] ACS Infectious Diseases. Link[]

  • Zurawski, D. V., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy.[11][5][6][4][12][13] Link[]

  • Hackel, M., et al. (2018). In Vitro Activity of SPR741 Combined with Three Novel Compounds Against Recent Clinical Isolates.[12] IHMA / Spero Therapeutics Data.[12] Link

  • Brown, P., et al. (2019). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Infection and Drug Resistance.[11][5][6][12][13][15] Link

Sources

Optimization

Technical Support Center: Optimizing Spr741 (TFA) in Combination Studies

Core Concept & Mechanism Q: What differentiates Spr741 from standard Polymyxin B (PMB) in combination assays? A: Spr741 is a potentiator, not a direct antibiotic.[1][2][3][4][5] Unlike Polymyxin B, which kills bacteria b...

Author: BenchChem Technical Support Team. Date: March 2026

Core Concept & Mechanism

Q: What differentiates Spr741 from standard Polymyxin B (PMB) in combination assays?

A: Spr741 is a potentiator, not a direct antibiotic.[1][2][3][4][5] Unlike Polymyxin B, which kills bacteria by disrupting both the outer and cytoplasmic membranes (often leading to nephrotoxicity), Spr741 has been structurally modified to remove the fatty acid tail and reduce its positive charge.[6][7]

This modification restricts its activity to the Outer Membrane (OM) .[8][3][4][5] It displaces divalent cations (


, 

) from the Lipopolysaccharide (LPS) layer, causing transient disorder and permeabilization.[8] This allows partner antibiotics (which are usually excluded by the OM) to enter the periplasm and cytoplasm.

Key Implication for Assays: You are not looking for synergy in the traditional sense of two active drugs working together. You are looking for potentiation , where Spr741 is inactive on its own (at the used concentration) but drastically lowers the MIC of the partner drug.

Mechanism of Action Visualization

Spr741_Mechanism SPR Spr741 (Cationic Peptide) LPS Lipopolysaccharide (LPS) (Negatively Charged) SPR->LPS Binds with high affinity Cations Divalent Cations (Ca2+, Mg2+) SPR->Cations Displaces OM_Disorder Outer Membrane Permeabilization SPR->OM_Disorder Induces LPS->Cations Stabilized by Partner Partner Antibiotic (Large Scaffold/Hydrophobic) OM_Disorder->Partner Allows Influx Target Intracellular Target (Ribosome/PBP) Partner->Target Binds & Inhibits

Figure 1: Mechanism of Spr741 potentiation.[8][3][4][5][9][10] Spr741 displaces stabilizing cations, permeabilizing the OM for partner drug entry.

Pre-Experiment Planning: Reconstitution & Stability

Q: I am using Spr741 TFA salt. How do I handle the acidity and solubility?

A: The Trifluoroacetate (TFA) counterion is common in peptide synthesis but can lower the pH of unbuffered solutions.

  • Solubility: Spr741 is highly soluble in water (>10 mg/mL).[8]

  • pH Shock: When reconstituting high concentrations (stock solutions >1 mg/mL) in unbuffered water, the pH may drop.[8] Recommendation: Reconstitute in sterile distilled water, but dilute immediately into buffered media (MHB) or PBS for assays. The buffering capacity of standard media (CAMHB) is usually sufficient to neutralize the TFA effect at working concentrations (≤64 µg/mL).[8]

  • Plastic Adsorption: Like all polymyxins, Spr741 can adhere to polystyrene.

    • Protocol Adjustment: Use polypropylene (PP) tubes for all serial dilutions.[8] Only transfer to polystyrene plates at the final step.

Q: What is the stability profile of the stock solution?

A: Peptides are prone to degradation and aggregation.

  • Lyophilized Powder: Store at -20°C or -80°C (desiccated).

  • Reconstituted Stock:

    • -80°C: Stable for up to 6 months.[8][2]

    • 4°C: Use within 24 hours.

    • Freeze-Thaw: Avoid multiple cycles. Aliquot immediately after reconstitution.

Assay Optimization: Finding the "Sweet Spot"

Q: How do I determine the optimal Spr741 concentration for my combination study?

A: You must identify the Maximum Non-Inhibitory Concentration (MNIC) . This is the highest concentration of Spr741 that does not inhibit bacterial growth on its own but provides maximum membrane permeabilization.

Protocol: The Fixed-Potentiator Screen

  • Determine MIC of Spr741 alone: Run a standard broth microdilution (range 0.125 – 128 µg/mL).

    • Expected Result: Wild-type E. coli or K. pneumoniae usually have Spr741 MICs >64 µg/mL.[8]

  • Select Fixed Concentrations: Choose concentrations at 1/4, 1/8, and 1/16 of the MIC, or standard fixed doses (e.g., 2, 4, 8, 16 µg/mL).

  • Run Combination Assay: Titrate the partner antibiotic against these fixed backgrounds of Spr741.

Q: Why is 8 µg/mL often cited as the standard concentration?

A: In many Gram-negative pathogens (E. coli, A. baumannii), 8 µg/mL is high enough to saturate LPS binding sites and induce permeability, yet low enough to be well below the intrinsic MIC (avoiding direct killing) and the nephrotoxicity threshold.[8] However, for highly sensitive strains (e.g., lpx mutants), you must lower this to 1–2 µg/mL.[8]

Experimental Workflow: Checkerboard vs. Fixed Ratio

Workflow cluster_decision Optimization Logic Step1 Step 1: Spr741 MIC (Determine Intrinsic Activity) Step2 Step 2: Selection (Choose Sub-MIC Levels e.g., 4, 8, 16 µg/mL) Step1->Step2 Step3 Step 3: Checkerboard (X-axis: Spr741 Y-axis: Partner Drug) Step2->Step3 Step4 Step 4: Analysis (Calculate Fold-Reduction of Partner MIC) Step3->Step4 Logic Target: Max Potentiation with Zero Spr741 Toxicity Step4->Logic

Figure 2: Step-by-step workflow for optimizing Spr741 concentrations in combination assays.

Media & Environmental Factors (Critical)

Q: How do divalent cations in the media affect Spr741 performance?

A: This is the most common source of experimental failure.

  • The Issue:

    
     and 
    
    
    
    stabilize LPS bridging. High concentrations of these ions compete with Spr741 for binding sites on the Outer Membrane, effectively antagonizing the drug.
  • The Standard: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[8][7]

    • 
      : 20–25 mg/L[8]
      
    • 
      : 10–12.5 mg/L[8]
      
  • Troubleshooting: If you use unadjusted MHB (which varies by batch) or high-cation media (like physiological serum mimics), Spr741 potency will decrease.[8] You must report the cation levels of your media in any publication.

Data Presentation & Troubleshooting

Potentiation Data Summary Template

When reporting results, do not just calculate FICI. Report the Fold Reduction of the partner drug's MIC.

Spr741 Conc. (µg/mL)Partner DrugPartner MIC (Alone)Partner MIC (Comb.)[8][6][7][11]Fold ReductionInterpretation
0 (Control)Rifampin16 µg/mL--Resistant
2Rifampin16 µg/mL4 µg/mL4xModerate Potentiation
8 Rifampin 16 µg/mL 0.06 µg/mL 256x Optimal Potentiation
32Rifampin16 µg/mL<0.01 µg/mL>1000xHigh Potentiation (Check Spr741 toxicity)
Troubleshooting Matrix
Issue Probable Cause Corrective Action
No Potentiation Observed High Cation Levels (

)
Verify media is standard CAMHB.[8] Avoid hyper-supplemented media.[8]
Partner drug is small/hydrophilicSpr741 works best with large/hydrophobic drugs (Macrolides, Rifamycins) that are normally excluded by OM.[8]
Spr741 Kills Alone (<4 µg/mL) Strain is hypersensitive (e.g., lpx mutant)Lower the fixed concentration range to 0.5–2 µg/mL.[8]
Inconsistent MICs Peptide adsorption to plasticUse polypropylene for dilutions; add Spr741 to plate immediately before incubation.
Precipitation in Wells Spr741-Partner incompatibilityCheck for anionic-cationic complex formation (rare, but possible with high conc. anionic drugs).[8][12]

References

  • Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 . ACS Infectious Diseases.[3] Available at: [Link][8]

  • SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii . Antimicrobial Agents and Chemotherapy.[1][6][7] Available at: [Link][8][7]

  • Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741 . Antimicrobial Agents and Chemotherapy.[1][6][7] Available at: [Link][8][13]

  • SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae . Frontiers in Cellular and Infection Microbiology. Available at: [Link]

Sources

Troubleshooting

SPR741 Technical Support Center: Troubleshooting Solubility &amp; Stability

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical challenges when working with SPR741 , particularly in its trifluoroacetic acid (T...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical challenges when working with SPR741 , particularly in its trifluoroacetic acid (TFA) salt form.

SPR741 is a potent, rationally designed polymyxin B derivative. While it lacks the fatty acyl tail and direct antibacterial activity of its parent compound, it effectively permeabilizes the Gram-negative outer membrane, acting as a powerful potentiator for partner antibiotics like rifampin and macrolides[1][2]. However, its cationic peptide nature and the presence of TFA counter-ions introduce specific solubility and stability hurdles.

This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions to ensure your experimental reproducibility and scientific integrity.

The Physicochemical Landscape of SPR741

To successfully work with SPR741, we must first understand its mechanism and how its structure dictates its handling requirements. The peptide relies on electrostatic interactions to displace stabilizing divalent cations (Ca²⁺/Mg²⁺) from the bacterial lipopolysaccharide (LPS) layer[2].

SPR741_Pathway SPR SPR741 (TFA Salt) Cationic Polymyxin Derivative OM Gram-Negative Outer Membrane (Negatively Charged LPS) SPR->OM Targets LPS Electrostatic Binding & Displacement of Ca2+/Mg2+ OM->LPS Mechanism Perm Outer Membrane Permeabilization (Loss of Integrity) LPS->Perm Induces Synergy Intracellular Target Reached (Bacterial Clearance / MIC Reduction) Perm->Synergy Facilitates Entry Abx Partner Antibiotic (e.g., Rifampin, Macrolides) Abx->Synergy Co-administered

Mechanism of SPR741 outer membrane permeabilization and antibiotic potentiation.
Section 1: Diagnostic Q&A (Troubleshooting Solubility & Stability)

Q1: Why does my SPR741 TFA salt precipitate or form micro-aggregates when added directly to aqueous assay buffers like Mueller-Hinton Broth (MHB) or PBS? The Causality: SPR741 is a cationic peptide. While its basic residues promote aqueous solubility, the hydrophobic core of the peptide can drive aggregation when exposed to high-salt aqueous environments. Furthermore, when the TFA salt dissolves, it releases trifluoroacetate, which can locally lower the pH. If the local pH approaches the peptide's isoelectric point, localized isoelectric precipitation (crashing out) occurs. The Solution: Never dissolve the lyophilized powder directly into aqueous buffers. Always create a master stock in anhydrous DMSO, which disrupts intermolecular hydrogen bonding and hydrophobic collapse[3][4].

Q2: Does the TFA counter-ion affect my minimum inhibitory concentration (MIC) checkerboard assays or mammalian cell toxicity screens? The Causality: Yes. Peptides synthesized via solid-phase peptide synthesis are typically cleaved from the resin using 95% TFA, resulting in TFA salts[5]. Residual TFA can lower the pH of unbuffered or weakly buffered media. In MIC assays, this pH drop can artificially inhibit bacterial growth, yielding false-positive synergy. In mammalian cell assays, TFA is a known allosteric modulator and can induce unintended cellular toxicity[6]. The Solution: Buffer your assay media adequately (e.g., with HEPES). If toxicity persists, you must perform a TFA-to-HCl salt exchange (See Protocol 2).

Q3: My SPR741 loses its potentiator activity after a few weeks. How should I store it to maintain stability? The Causality: Peptide degradation in solution occurs primarily via hydrolysis and oxidation. Furthermore, repeated freeze-thaw cycles physically shear the peptide and create localized concentration gradients during the freezing process, promoting irreversible aggregation. The Solution: Store the lyophilized powder desiccated at -20°C or -80°C. Once reconstituted in DMSO, immediately aliquot into single-use vials and store at -80°C[4][7]. Never store aqueous working solutions; prepare them fresh daily[3].

SPR741_Troubleshooting Start Issue: SPR741 Precipitation in Assay Buffer CheckSolvent Was the primary stock prepared in 100% DMSO? Start->CheckSolvent NoDMSO Action: Reconstitute lyophilized powder in anhydrous DMSO first CheckSolvent->NoDMSO No YesDMSO Check working solution buffer CheckSolvent->YesDMSO Yes Clear Result: Clear, Stable Solution (Validate via OD600 < 0.05) NoDMSO->Clear Resolves hydrophobic collapse CheckBuffer Is the buffer pH < 5.0 or highly saline? YesDMSO->CheckBuffer AdjustpH Action: Buffer with HEPES/Tris to pH 7.2-7.4 CheckBuffer->AdjustpH Yes (Isoelectric precipitation) AddCosolvent Action: Utilize Co-solvents (PEG300 / Tween-80) CheckBuffer->AddCosolvent No (General insolubility) AdjustpH->Clear AddCosolvent->Clear

Logical troubleshooting workflow for resolving SPR741 precipitation issues.
Section 2: Empirical Data & Formulation Tables

To standardize your workflows, adhere to the following validated solubility and stability parameters.

Table 1: SPR741 Solubility Profiles in Various Solvents

Solvent SystemMax SolubilityApplicationNotes
Anhydrous DMSO ~117 - 130 mg/mLMaster Stock PreparationRequires sonication. DMSO is highly hygroscopic; use newly opened bottles to prevent water-induced aggregation[3][4].
Water / Saline (Direct) < 1 mg/mLNot RecommendedProne to micro-aggregation due to the peptide's hydrophobic core.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 3.25 mg/mLIn Vivo Dosing & Complex In Vitro AssaysIdeal for animal models. The step-wise addition of surfactants prevents precipitation during aqueous dilution[3].

Table 2: SPR741 Storage & Stability Guidelines

StateStorage TemperatureShelf LifeCritical Handling Note
Lyophilized Powder -20°C or -80°CUp to 3 yearsKeep sealed and desiccated. Equilibrate to room temp before opening[4].
DMSO Stock Solution -80°C1 yearMust be aliquoted into single-use vials. Avoid freeze-thaw cycles[4][7].
Aqueous Working Solution 4°C or Room Temp< 24 hoursPrepare fresh daily to prevent hydrolysis and loss of potentiator activity[3].
Section 3: Self-Validating Experimental Protocols
Protocol 1: Step-by-Step Reconstitution and Co-Solvent Formulation

Purpose: To create a stable, high-concentration working solution (≥ 3.25 mg/mL) without inducing hydrophobic collapse.

  • Equilibration: Remove the lyophilized SPR741 vial from the -20°C freezer and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the peptide and ruins the anhydrous DMSO environment.

  • Primary Solubilization: Add anhydrous DMSO to achieve a stock concentration of 32.5 mg/mL.

  • Sonication: Place the vial in an ultrasonic water bath for 5–10 minutes until the solution is completely transparent[3][4].

  • Sequential Co-solvent Addition (Critical Step): To prepare 1 mL of working solution, you must add solvents in the exact following order to prevent the peptide from crashing out:

    • Add 100 μL of the DMSO stock to 400 μL of PEG300. Vortex thoroughly. (PEG300 acts as an intermediate polarity bridge).

    • Add 50 μL of Tween-80. Vortex thoroughly. (Surfactant stabilization).

    • Add 450 μL of Saline (0.9% NaCl) dropwise while gently vortexing[3][7].

  • Self-Validation Check: Before proceeding to biological assays, measure the absorbance of the final working solution at 600 nm (OD600) against a solvent blank. An OD600 > 0.05 indicates the presence of invisible micro-aggregates. If observed, discard and prepare a fresh batch, ensuring slower dropwise addition of the saline.

Protocol 2: TFA to HCl Salt Exchange

Purpose: To remove cytotoxic trifluoroacetate counter-ions for sensitive mammalian cell assays or unbuffered MIC screens.

  • Initial Dissolution: Dissolve the SPR741 TFA salt in distilled water at a concentration of 1 mg/mL[8]. (Note: If the peptide struggles to dissolve, add 1-2% DMSO).

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Causality: The stronger hydrochloric acid forces the protonation equilibrium, displacing the weaker trifluoroacetate ions[8].

  • Incubation: Allow the solution to stand at room temperature for 5 minutes to ensure complete ion exchange.

  • Lyophilization: Snap-freeze the solution in liquid nitrogen and lyophilize overnight to sublimate the liquid and the volatile TFA.

  • Self-Validation Check: To confirm the removal of TFA, reconstitute a small fraction of the new lyophilized powder in distilled water at 1 mg/mL and measure the pH. A stable pH of ~5.0–6.0 indicates successful exchange, whereas a pH < 4.0 suggests residual TFA remains, requiring a repeat of the exchange process.

References
  • Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Why Peptide Assays Fail. GenScript. Available at:[Link]

  • Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. ACS Infectious Diseases. Available at:[Link]

  • Peptide Synthesis: Handling and Storage of Synthetic Peptides. LifeTein. Available at:[Link]

  • Effects of Lysine N–Methylation in Ultrashort Tetrabasic Lipopeptides (UTBLPs) on the Potentiation of Rifampicin, Novobiocin. Scholaris. Available at:[Link]

Sources

Optimization

Technical Support Center: Spr741 (TFA) Experimental Reproducibility Guide

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Spr741 (Potentiator) Assays Introduction: The Adjuvant Paradox Welcome to the Spr741 Technical Support Center. If yo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Spr741 (Potentiator) Assays

Introduction: The Adjuvant Paradox

Welcome to the Spr741 Technical Support Center. If you are here, you are likely facing the "Adjuvant Paradox": Spr741 (also known as NAB741) is chemically related to Polymyxin B but lacks significant intrinsic antibacterial activity.[1] Its sole purpose is to disrupt the outer membrane (OM) to let other drugs in.

Reproducibility failures with Spr741 usually stem from treating it like a standard small-molecule antibiotic. It is a cationic peptide, and its activity is governed by electrostatics, hydrophobicity, and stoichiometry .

This guide addresses the three most common failure modes: Salt Form Errors , Surface Adsorption , and Cation Competition .

Module 1: The "Hidden" Mass (TFA vs. Acetate Salts)

User Query: "My MIC values are shifting between batches, and my bacteria in the control wells look stressed."

The Root Cause: Stoichiometry & Acidity

Spr741 is often supplied as a Trifluoroacetate (TFA) salt during early R&D. TFA is a counter-ion used in HPLC purification.[2] It is not inert.

  • Mass Error: A vial labeled "1 mg" of Spr741 (TFA) may only contain ~70-80% peptide by weight. The rest is TFA counter-ions and water. If you calculate molarity based on the pure peptide molecular weight without correcting for the salt/water content, you are significantly under-dosing.

  • Cytotoxicity: Free TFA acidifies unbuffered saline and can be directly toxic to eukaryotic cells and sensitive bacterial strains, creating false "activity" or background noise.

Troubleshooting Protocol
  • Step 1: Check the Certificate of Analysis (CoA). Look for "Net Peptide Content" (NPC) or "% Nitrogen."

  • Step 2: Calculate Correct Mass.

    
    
    
  • Step 3: Buffer the Solution. Do not dissolve TFA salts in unbuffered water. Use PBS or MHB immediately to neutralize the pH. For sensitive assays, consider requesting Acetate or HCl salt forms, though these are more expensive.[2]

Module 2: The "Disappearing Drug" (Adsorption)

User Query: "I prepared a 64 µg/mL stock, but by the time I plated it, the activity was gone."

The Root Cause: Non-Specific Binding

Spr741 is an amphipathic peptide. Its hydrophobic residues (essential for inserting into the bacterial membrane) also love to stick to polypropylene (tips), polystyrene (plates), and glass. At low concentrations (<10 µg/mL), you can lose up to 50% of the peptide to the plastic walls before it ever reaches the bacteria.

The Fix: Surfactant Shielding

You must use a surfactant to block these non-specific binding sites. Polysorbate 80 (P-80) is the industry standard, but it must be used precisely.

Protocol: Low-Binding Preparation

  • Plasticware: Use LoBind® tubes or equivalent low-protein-binding plastics.

  • Surfactant: Add 0.002% (v/v) Polysorbate 80 to your stock solvent (water/saline) before adding the peptide.

    • Warning: Do not exceed 0.002%. Higher concentrations (e.g., 0.02%) can have intrinsic antibacterial effects or permeabilize membranes artificially, invalidating the synergy data.

Data: Adsorption Impact (Representative)
MaterialBuffer Only (Recovery %)Buffer + 0.002% P-80 (Recovery %)
Standard Polypropylene Tube65%98%
Polystyrene Microplate55%95%
LoBind Tube85%99%

Module 3: The Ionic Battlefield (Media Chemistry)

User Query: "My checkerboard assay shows no synergy, but the literature says there should be."

The Root Cause: Cation Competition

This is the single most critical factor. Spr741 acts by displacing divalent cations (


 and 

) that bridge the Lipopolysaccharide (LPS) molecules in the outer membrane.
  • Too much Ca/Mg: The cations "lock" the LPS lattice so tightly that Spr741 cannot displace them. Result: False Resistance (No Synergy).

  • Too little Ca/Mg: The LPS lattice is unstable on its own. Result: False Susceptibility (Bacteria die too easily).

The Fix: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

You cannot use generic broth. You must strictly follow CLSI guidelines for cation adjustment.

Validation Protocol:

  • Measure: Verify your base MHB has physiological cation levels.

    • Calcium: 20–25 mg/L[3]

    • Magnesium: 10–12.5 mg/L[3]

  • Supplement: If your media is low (common in dry powders), add sterile filtered

    
     and 
    
    
    
    to reach these targets.
  • Control Strain: Run a MIC test with Pseudomonas aeruginosa ATCC 27853 against Polymyxin B.[3] The MIC must fall between 0.5 – 2 µg/mL. If it is >4 µg/mL, your cation levels are likely too high.

Visualizing the Logic

Diagram 1: The "Pre-Analytical" Workflow

This workflow ensures that the drug entering the well is the concentration you think it is.

Spr741_Prep_Workflow Start Start: Spr741 Powder CheckSalt Check Salt Form (TFA vs Acetate) & Net Peptide Content (CoA) Start->CheckSalt CalcMass Calculate Mass: Target / % Peptide Content CheckSalt->CalcMass SelectPlastic Select Low-Binding Plasticware CalcMass->SelectPlastic PrepSolvent Prepare Solvent: Sterile Water + 0.002% Polysorbate 80 SelectPlastic->PrepSolvent Prevents Adsorption Dissolve Dissolve Peptide (Avoid Vortexing, Pipette Gently) PrepSolvent->Dissolve CheckpH Check pH (If TFA salt, buffer immediately) Dissolve->CheckpH Ready Ready for Assay CheckpH->Ready

Figure 1: Critical preparation workflow to prevent mass errors and adsorption losses.

Diagram 2: Mechanism of Synergy (The Cation Displacement)

Understanding this pathway explains why media calcium levels are critical.

Spr741_MOA cluster_Media Media Environment (CAMHB) LPS_Stable Stable Outer Membrane (LPS bridged by Ca++ / Mg++) Displacement Electrostatic Displacement Spr741 replaces Ca++/Mg++ LPS_Stable->Displacement Competition Spr741_Entry Spr741 Addition (Cationic Peptide) Spr741_Entry->Displacement Permeability OM Permeabilization (Transient Cracks) Displacement->Permeability Partner_Entry Partner Drug Entry (e.g., Rifampin, Macrolides) Permeability->Partner_Entry Synergy Cell_Death Bacterial Cell Death Partner_Entry->Cell_Death Excess_Cations Excess Ca++/Mg++ (>25 mg/L) Excess_Cations->Displacement Inhibits Spr741 Binding (False Resistance)

Figure 2: The mechanistic basis of Spr741 synergy and the inhibitory effect of excess media cations.

FAQ: Rapid Fire Troubleshooting

Q: Can I use standard Mueller-Hinton Broth (MHB)? A: No. You must use Cation-Adjusted MHB (CAMHB).[4] Standard MHB has variable cation levels that will cause batch-to-batch reproducibility failure.

Q: My Spr741 MIC is >64 µg/mL. Is the drug broken? A: No. Spr741 is an adjuvant .[5] It is designed to have poor intrinsic activity (high MIC) to reduce toxicity. Its success is measured by the Fractional Inhibitory Concentration Index (FICI) when combined with a partner drug, not its standalone MIC.

Q: How do I interpret the FICI? A:



  • Synergy: FICI

    
    [4]
    
  • Indifference: 0.5 < FICI

    
    
    
  • Antagonism: FICI > 4.0

References

  • Eckburg, P. B., et al. (2019). "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator..." Antimicrobial Agents and Chemotherapy.[6] Link

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: SPR741." Antimicrobial Agents and Chemotherapy.[6] Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard for CAMHB preparation). Link

  • Vaara, M. (2019). "Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics."[5] Molecules. Link

  • Kristensen, N., et al. (2020). "Adsorption of Cationic Peptides to Laboratory Plasticware." PLOS ONE. (General reference for peptide adsorption/P-80). Link

Sources

Troubleshooting

Refining protocols for testing Spr741 against extensively drug-resistant (XDR) strains

Topic: Refining protocols for testing Spr741 against extensively drug-resistant (XDR) strains Role: Senior Application Scientist Status: Online | Ticket ID: SPR-XDR-PROTO-001 Introduction: The Spr741 Paradigm Shift Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refining protocols for testing Spr741 against extensively drug-resistant (XDR) strains Role: Senior Application Scientist Status: Online | Ticket ID: SPR-XDR-PROTO-001

Introduction: The Spr741 Paradigm Shift

Welcome to the technical support hub. You are likely here because Spr741 (a polymyxin B analogue) does not behave like a standard antibiotic. If you are seeing "no activity" in monotherapy controls or inconsistent synergy data, the molecule is likely working correctly, but the assay conditions are not.

The Core Mechanism: Unlike Colistin, Spr741 lacks the fatty acid tail required for cytoplasmic membrane depolarization. It acts purely as a "doorman," displacing divalent cations (


, 

) from the Lipopolysaccharide (LPS) layer to permeabilize the outer membrane (OM).

Below are the refined protocols and troubleshooting guides to stabilize your data against XDR targets.

Module 1: Assay Setup & "Hidden" Variables

Q: Why are my MIC values for Spr741 fluctuating between replicates?

A: The instability usually stems from two factors: Cation concentration in the media and plasticware binding.

1. The Cation Antagonism Effect

Spr741 competes with


 and 

for binding sites on the Lipid A phosphate groups of LPS.
  • Excess Cations: If your Mueller-Hinton Broth (MHB) has high cation levels, they "lock" the LPS, preventing Spr741 binding.

  • Low Cations: The membrane becomes artificially unstable, yielding false-positive potency.

Protocol Standard:

  • Mandatory Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]

  • Validation: You must validate the cation content of every batch.

    • Calcium: 20–25 mg/L

    • Magnesium: 10–12.5 mg/L

  • Troubleshooting Step: If variability persists, test the MIC of a QC strain (P. aeruginosa ATCC 27853) against Colistin. If the Colistin MIC is >2-fold different from expected (0.5–4 µg/mL), your cations are out of range.

2. The Plastic Binding Trap

Polymyxin derivatives are lipopeptides that adhere to polystyrene (PS), effectively lowering the actual drug concentration in the well.

Recommendation:

  • Preferred: Use polypropylene (PP) plates or non-binding surface (NBS) polystyrene plates.

  • Standard PS Plates: If you must use standard PS (per CLSI clinical defaults), prepare stocks 10x more concentrated in glass/PP tubes before transferring to the plate to minimize contact time.

Visualization: Mechanism of Action & Cation Displacement

Spr741_Mechanism LPS LPS Layer (Outer Membrane) Cations Divalent Cations (Mg++ / Ca++) Cations->LPS Stabilizes Displacement Cation Displacement Cations->Displacement Displaced Spr741 Spr741 Molecules Spr741->Displacement Competes for Phosphate Groups Permeability Transient OM Permeability Displacement->Permeability Destabilizes OM PartnerDrug Partner Drug (e.g., Rifampin) Permeability->PartnerDrug Allows Entry Entry Intracellular Accumulation PartnerDrug->Entry Target Access

Caption: Spr741 disrupts the Outer Membrane by displacing stabilizing cations, facilitating partner drug entry.

Module 2: Synergy & MIC Determination

Q: Spr741 has an MIC >64 µg/mL. How do I calculate the FIC Index?

A: Do not treat Spr741 as a direct antibacterial. Use the "Potentiation Factor" or a modified FICI.

Since Spr741 is a potentiator, it often lacks intrinsic activity at clinical doses. In a Checkerboard assay, the Spr741 MIC will likely be "off-scale."

Protocol: The "Fixed Concentration" Screen

For high-throughput screening of XDR strains, a full checkerboard is resource-heavy. Use the Fixed Concentration method first.

  • Set Spr741 Concentration: Fix Spr741 at a clinically achievable serum concentration (e.g., 8 µg/mL ).

  • Titrate Partner Drug: Run a standard MIC dilution of the partner drug (e.g., Rifampin, Clarithromycin) in the presence of this fixed Spr741 background.

  • Calculate Potentiation Factor (PF):

    
    
    
    • Target: PF

      
       32-fold reduction is considered significant potentiation.[4]
      
Protocol: Full Checkerboard (For Characterization)

If you require an FIC Index (FICI), use the highest concentration tested as the proxy for the Spr741 MIC.

Formula:



  • Where A = Partner Drug, B = Spr741.[3]

  • If Spr741 MIC > 64 µg/mL: Use 128 µg/mL (next dilution up) as the denominator to avoid division by zero or undefined variables.

Interpretation Matrix:

FICI ValueInterpretationAction for XDR Development

Synergy Proceed to Time-Kill assays.

Indifference Potentiation is weak; check cation levels.

Antagonism Drug interaction failure.[5]
Visualization: Checkerboard Workflow

Checkerboard_Workflow Prep Prep: 96-well Plate (Polypropylene) AxisY Y-Axis: Spr741 (0 - 64 µg/mL) Prep->AxisY AxisX X-Axis: Partner Drug (Dilution Series) Prep->AxisX Incubate Incubate 35°C, 18-24h AxisY->Incubate AxisX->Incubate Read Read OD600 Define Growth/No Growth Incubate->Read Calc Calculate FICI & Potentiation Factor Read->Calc

Caption: Standard Checkerboard workflow for assessing synergy between Spr741 and partner antibiotics.

Module 3: XDR-Specific Considerations

Q: I see "skipping" wells or regrowth in XDR A. baumannii. Is this resistance?

A: This is likely Heteroresistance or the "Eagle Effect," common in XDR strains.

XDR strains (especially Acinetobacter and Klebsiella) often harbor subpopulations with higher resistance. MIC endpoints can be static and misleading.

The Solution: Time-Kill Kinetics For XDR strains, you must validate synergy dynamically.

Protocol:

  • Inoculum:

    
     CFU/mL (standard) and 
    
    
    
    CFU/mL (high density challenge).
  • Conditions:

    • Control (Growth)

    • Spr741 (8 µg/mL)[3]

    • Partner Drug (at 1/4 MIC)

    • Combination[1][2][3][4][5][6][7][8][9]

  • Sampling: 0, 2, 4, 8, 24 hours.

  • Success Metric: A

    
     decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
    

Note on Gram-Negative Outer Membrane: Spr741 is particularly effective against strains with intrinsic resistance due to permeability barriers (e.g., efflux pumps or porin loss). By disrupting the OM, Spr741 bypasses the need for porins, making it highly effective against porin-deficient XDR isolates.

References

  • Eckburg, P. B., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects. Antimicrobial Agents and Chemotherapy.[1][2][3][5][7][10][11][12][13][14]

  • Corbett, D., et al. (2017).[3] Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741.[4] Antimicrobial Agents and Chemotherapy.[1][2][3][5][7][10][11][12][13][14]

  • Zurawski, D. V., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy.[1][2][3][5][7][10][11][12][13][14]

  • Clinical and Laboratory Standards Institute (CLSI). (2019).[15] Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations. Journal of Clinical Microbiology.[12][16]

  • Brown, E. D., et al. (2019).[17] Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane.[17][18] ACS Infectious Diseases.

Sources

Optimization

Overcoming challenges in Spr741 (tfa) pharmacokinetic and pharmacodynamic studies

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Spr741 (TFA salt) – Pharmacokinetic & Pharmacodynamic Optimization Last Updated: March 8, 2026 Introduction: The Spr741 Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Spr741 (TFA salt) – Pharmacokinetic & Pharmacodynamic Optimization Last Updated: March 8, 2026

Introduction: The Spr741 Challenge

Welcome to the technical support hub for Spr741. You are likely working with Spr741 (TFA) , a potentiator peptide derived from Polymyxin B. Unlike traditional antibiotics, Spr741 lacks the fatty acid tail, reducing its intrinsic toxicity and antibacterial activity. Its primary function is to disrupt the outer membrane of Gram-negative bacteria, allowing partner drugs (which are usually excluded) to enter.

The Technical Paradox: The very properties that make Spr741 effective—its cationic nature and peptide structure—create significant hurdles in bioanalysis (adsorption, ion suppression) and pharmacodynamics (cation sensitivity). Furthermore, the Trifluoroacetic Acid (TFA) counter-ion, common in peptide synthesis, introduces specific toxicity and detection challenges that must be managed.[1][2]

Module 1: Bioanalytical Troubleshooting (LC-MS/MS)

Core Objective: Accurate quantification of Spr741 in plasma/urine without signal loss.

Issue 1: Severe Signal Suppression in LC-MS

User Report: "I am seeing excellent chromatographic peak shape but very poor sensitivity (high LLOQ). My internal standard response is also low."

Root Cause Analysis: You are likely using TFA in your mobile phase.[3][4][5] While the Spr741 raw material is a TFA salt, adding more TFA to your mobile phase (0.1%) is the standard for peptide peak shape but the enemy of Mass Spectrometry. TFA anions (


) form tight ion pairs with the cationic Spr741 in the gas phase, preventing the formation of positive ions required for detection (electrospray ionization suppression).

Troubleshooting Protocol:

ParameterStandard (Problematic)Optimized (Recommended)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid (FA) or 0.05% Difluoroacetic Acid (DFA)
Mobile Phase B 0.1% TFA in ACN0.1% Formic Acid in ACN
Column Choice Standard C18Charged Surface Hybrid (CSH) C18 (Provides good peak shape with FA, negating need for TFA)
Source Temp 350°C500°C - 600°C (Higher heat helps break residual ion pairs)

Expert Insight: If you must use TFA for separation, employ the "TFA Fix": Add 10% Propionic Acid or Isopropanol to the post-column sheath liquid. This competes with TFA for the droplet surface, restoring some signal.

Issue 2: Non-Specific Binding (NSB) / Low Recovery

User Report: "My calibration curve is non-linear at the low end (<50 ng/mL), and QC samples show <60% recovery."

Root Cause Analysis: Spr741 is a "sticky" cationic peptide. It adsorbs rapidly to glass and standard polypropylene surfaces via electrostatic and hydrophobic interactions. This loss is most acute at low concentrations (the "saturation" effect).

Corrective Workflow:

  • Labware: Switch immediately to Low-Binding Polypropylene (LB-PP) plates and tubes. Never use glass.

  • Solvent Additives: Do not dissolve neat stock in 100% water. Use a solvent mixture (e.g., 50:50 Water:MeOH + 0.1% FA) to keep the peptide in solution.

  • Matrix Blocking: When spiking plasma, ensure the matrix proteins (albumin) are present to "coat" the walls before the peptide is added.

Visualization: Optimized Bioanalytical Workflow

Bioanalysis cluster_prevention Adsorption Prevention Zone Sample Plasma Sample (Spr741) Prep Protein Precipitation (PPT) Sample->Prep 1:3 Ratio ACN Additives Add 1% Formic Acid (Disrupt Protein Binding) Prep->Additives Acidify Spin Centrifuge (Remove Solids) Additives->Spin Supernatant Transfer Supernatant (Low-Binding Plate) Spin->Supernatant Avoid Pellet LCMS LC-MS/MS Analysis (CSH C18 Column) Supernatant->LCMS Mobile Phase: 0.1% FA (No TFA)

Caption: Figure 1. Optimized sample preparation workflow to minimize Non-Specific Binding (NSB) and avoid TFA signal suppression.

Module 2: In Vitro PD & Assay Optimization

Core Objective: Reliable assessment of MIC reduction and synergy.

Issue 3: Inconsistent Potentiation Data

User Report: "Spr741 reduces the MIC of Rifampin in one experiment but fails in the next. The control MICs for Spr741 fluctuate wildly (64 to >128 µg/mL)."

Root Cause Analysis: Polymyxin derivatives are antagonized by divalent cations (


 and 

). These cations stabilize the LPS (Lipopolysaccharide) layer, preventing Spr741 from binding. Standard Mueller-Hinton Broth (MHB) has variable cation levels.

The Protocol Standard: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[6][7]

  • Calcium: 20–25 mg/L

  • Magnesium: 10–12.5 mg/L

  • Validation: Verify the media by testing a control strain (e.g., P. aeruginosa ATCC 27853) against Colistin. If the MIC is too high, your cations are too high.

Issue 4: Cytotoxicity in Mammalian Cells (The TFA Factor)

User Report: "I am seeing cell death in my mammalian cytotoxicity controls at high Spr741 concentrations. Is the drug toxic?"

Root Cause Analysis: It might be the salt, not the peptide. Synthetic peptides are often delivered as TFA salts.[1][8] At high concentrations (e.g., >100 µg/mL), the residual TFA can lower the pH of the culture media or cause direct toxicity.

Solution:

  • Check the CoA: Determine the % TFA content (usually 10–40% by weight).

  • Buffer Capacity: Ensure your cell culture media (e.g., DMEM) has sufficient buffering capacity (HEPES) to neutralize the acid.

  • Salt Exchange: For critical toxicity assays, request HCl-salt or Acetate-salt forms of Spr741, or perform a small-scale desalting step.

Module 3: In Vivo PK & Modeling

Core Objective: Translating in vitro potentiation to in vivo efficacy.

Issue 5: Rapid Clearance Limiting Efficacy

User Report: "We see synergy in the test tube, but the mouse infection model fails. The drug disappears too fast."

Expert Insight: Spr741 has a short half-life (~2.0 to 2.5 hours in humans, faster in mice) and is primarily renally cleared [1].

  • The Trap: Unlike direct-acting antibiotics, Spr741 is a potentiator. It must be present at the same time as the partner drug to open the "gate." If Spr741 clears before the partner drug peaks, the door closes, and efficacy is lost.

  • Modeling Requirement: You cannot model Spr741 PK alone. You must model the Time > Threshold (

    
    )  where both drugs are above their effective concentrations.
    
Visualization: Mechanism of Action & Synergy Logic

MOA cluster_timing Critical Timing Window SPR741 Spr741 (Peptide) Bacteria Gram-Negative Bacteria (Outer Membrane) SPR741->Bacteria Targets Surface LPS LPS Interaction (Displacement of Ca2+/Mg2+) Bacteria->LPS Disruption Membrane Permeabilization (The 'Gate' Opens) LPS->Disruption Entry Intracellular Accumulation Disruption->Entry Partner Partner Antibiotic (Large/Hydrophobic) Partner->Disruption Requires Open Gate Death Bacterial Cell Death Entry->Death

Caption: Figure 2. The Potentiation Cascade. Spr741 must disrupt the LPS layer to allow the partner antibiotic entry. Co-presence is mandatory.

Summary of Key Parameters (Cheat Sheet)

ParameterSpecificationWhy?
Media CAMHB (Ca 20-25mg/L, Mg 10-12.5mg/L)Prevents false resistance due to cation antagonism.
LC-MS Column CSH C18 or equivalentAllows use of Formic Acid (FA) instead of TFA.
LC-MS Additive 0.1% Formic AcidAvoids TFA ion suppression.[9]
Plasticware Low-Binding PolypropylenePrevents peptide adsorption (NSB).[10]
Dosing Strategy High frequency or infusionCompensates for rapid renal clearance to maintain "open gate."

References

  • Eckburg, P. B., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 63(11).

  • Zurawski, D. V., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii.[7][11] Antimicrobial Agents and Chemotherapy, 61(12).[11] [7][11]

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy, 61(8).

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Standard M07.

Sources

Troubleshooting

Best practices for preparing Spr741 (tfa) stock solutions for research

Executive Summary & Molecule Profile Spr741 (NAB741) is a cationic cyclic peptide derived from Polymyxin B. Unlike its parent molecule, it lacks the fatty acid tail, which significantly reduces its intrinsic antibacteria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Spr741 (NAB741) is a cationic cyclic peptide derived from Polymyxin B. Unlike its parent molecule, it lacks the fatty acid tail, which significantly reduces its intrinsic antibacterial activity and nephrotoxicity while retaining the ability to permeabilize the outer membrane of Gram-negative bacteria. It is primarily used as a potentiator to facilitate the entry of large-scaffold antibiotics (e.g., rifampin, clarithromycin) into the bacterial cell.

Critical Technical Note: You are likely handling the TFA salt form (Spr741




TFA). The trifluoroacetate (TFA) counter-ion is a byproduct of HPLC purification.[1] It is acidic and significantly affects the net peptide content (NPC). Ignoring the TFA counter-ion weight is the #1 cause of experimental error in potency calculations.
Physicochemical Snapshot
PropertySpecification
Molecular Weight (Free Base) ~992.1 g/mol
Appearance White to off-white hygroscopic powder
Solubility (Water) Soluble (>20 mg/mL)
Solubility (DMSO) Soluble (>100 mg/mL)
Storage (Powder) -20°C (1 year) or -80°C (2 years); Protect from moisture
Hygroscopicity High (Rapidly absorbs atmospheric water)

Core Protocol: Preparation of Stock Solutions

Q: What is the optimal solvent for Spr741 stock solutions?

A:

  • For In Vitro (MIC/Synergy) Assays: Sterile Deionized Water (Milli-Q) or 0.9% Saline . Spr741 is highly soluble in aqueous media. DMSO is unnecessary for concentrations

    
     mg/mL but can be used (up to 100 mg/mL) if long-term frozen storage of highly concentrated stocks is required.
    
  • For In Vivo Studies: 0.9% Sterile Saline .[2] Avoid DMSO if possible to prevent vehicle toxicity.

Q: How do I calculate the correct mass considering the TFA salt?

A: You must correct for the Net Peptide Content (NPC) . The "gross weight" of the powder includes the peptide, the TFA counter-ions, and residual water.

  • Formula:

    
    
    
  • Example: If the Certificate of Analysis (CoA) states the peptide content is 70% (0.70), and you need 10 mg of active Spr741:

    
    
    
Step-by-Step Workflow

Spr741_Workflow Start Start: Retrieve Spr741 Vial Equilibrate Equilibrate to Room Temp (Prevent condensation) Start->Equilibrate Weigh Weigh Powder (Correct for NPC) *Hygroscopic - Work Fast* Equilibrate->Weigh Dissolve Dissolve in Solvent (Water/Saline preferred) Weigh->Dissolve Filter Filter Sterilize (0.22 µm PES or PVDF) Dissolve->Filter Aliquot Aliquot into Polypropylene Tubes (Avoid glass/polystyrene) Filter->Aliquot Store Store at -80°C Aliquot->Store

Figure 1: Standard Operating Procedure for Spr741 Stock Preparation.

Critical Handling & Stability FAQs

Q: Why did my cells die in the control wells? (TFA Toxicity)

A: The TFA counter-ion can be cytotoxic to sensitive mammalian cells (e.g., osteoblasts, primary neurons) at high concentrations.[3]

  • Mechanism: TFA is a strong acid.[1] In unbuffered solutions, it drops the pH. In buffered media, high TFA concentrations can still inhibit proliferation.

  • Solution:

    • Buffer: Ensure your assay medium has sufficient buffering capacity (HEPES or bicarbonate) to neutralize the acidic TFA.

    • Desalt (Optional): For highly sensitive in vivo or cell signaling assays, consider dialyzing the stock or using a TFA-to-Acetate exchange resin, though this is rarely necessary for standard bacterial MIC assays.

Q: Can I use polystyrene tubes?

A: Avoid if possible. Cationic peptides like Polymyxins and Spr741 can adsorb (stick) to negatively charged surfaces, including glass and some plastics (polystyrene).

  • Best Practice: Use Polypropylene (PP) tubes and reservoirs. Use Low-Binding pipette tips.

  • Impact: Using glass or high-binding plastic can reduce the effective concentration of Spr741 in your solution by 10-20%, artificially inflating MIC values.

Q: My solution precipitated after freezing. What happened?

A: This is often due to "salting out" or pH shifts during the freeze-thaw process.

  • Troubleshooting:

    • Vortex vigorously after thawing.

    • If it remains cloudy, the peptide may have aggregated. Discard and prepare fresh.

    • Prevention: Flash-freeze aliquots in liquid nitrogen before placing them in -80°C to prevent crystal formation.

Troubleshooting Guide

Scenario: Inconsistent MIC Data (Synergy Assays)
SymptomProbable CauseCorrective Action
MIC is higher than expected Peptide adsorption to plasticware.Switch to Polypropylene (PP) plates or "Low-Binding" plates.
MIC is higher than expected Incorrect mass calculation (ignored salts).Check CoA.[4] recalculate using Net Peptide Content.
MIC is variable across replicates Incomplete dissolution or precipitation.Vortex stock for 30s. Inspect for clarity. Ensure pH is neutral.
Control bacteria not growing TFA toxicity or solvent toxicity.Check final DMSO % (keep <1%). Check pH of media after adding Spr741.
Logical Troubleshooting Flowchart

Troubleshooting Issue Issue: Inconsistent Potency/MIC CheckSolubility Is solution clear? Issue->CheckSolubility CheckCalc Did you correct for Peptide Content? CheckSolubility->CheckCalc Yes (Clear) Action_Vortex Vortex/Warm (37°C) CheckSolubility->Action_Vortex No (Cloudy) CheckPlastic Are you using Glass or Polystyrene? CheckCalc->CheckPlastic Yes Action_Recalc Recalc Mass using CoA CheckCalc->Action_Recalc No CheckpH Check pH of final solution CheckPlastic->CheckpH No (Using PP) Action_Switch Switch to Polypropylene CheckPlastic->Action_Switch Yes Action_Buffer Buffer with HEPES/MOPS CheckpH->Action_Buffer Acidic

Figure 2: Decision tree for diagnosing potency issues with Spr741.

References

  • Corbett, D., et al. (2017).[5] "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741." Antimicrobial Agents and Chemotherapy, 61(8).[5]

  • Eckburg, P. B., et al. (2019).[5][6] "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects." Antimicrobial Agents and Chemotherapy, 63(9).[5]

  • LifeTein. (2025).[3] "Handling Peptide TFA Salts and Cytotoxicity." Technical Support FAQ.

  • MedChemExpress. (2024). "SPR741 Product Datasheet and Solubility Guide."

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism.

Sources

Optimization

Optimizing antibiotic partner selection for Spr741 (tfa) synergy

Current Status: Operational Ticket ID: SPR-OPT-2026 Subject: Optimizing Antibiotic Partner Selection & Experimental Protocols for Spr741 Assigned Specialist: Senior Application Scientist, Lead Discovery[1] Core Directive...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SPR-OPT-2026 Subject: Optimizing Antibiotic Partner Selection & Experimental Protocols for Spr741 Assigned Specialist: Senior Application Scientist, Lead Discovery[1]

Core Directive & Scope

Welcome to the Spr741 Technical Support Center. You are likely working with Spr741 (trifluoroacetate salt) , a potentiator molecule derived from Polymyxin B.[1]

Crucial Distinction: Unlike its parent molecule, Spr741 is not designed to kill bacteria directly at clinically relevant concentrations. Its sole function is access . It destabilizes the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane (OM), allowing partner antibiotics—which are normally excluded—to flood the cell.[1]

If you are seeing "no activity" with Spr741 alone, the system is working correctly. Your challenge is selecting the right partner and tuning the assay conditions.

Partner Selection Logic (The "Why")

The most common reason for experimental failure is pairing Spr741 with an antibiotic that doesn't need its help.

Mechanism of Action: The Gatekeeper

Spr741 displaces divalent cations (


 and 

) that bridge LPS molecules.[1] This creates transient fissures in the OM.
  • Ineffective Partners: Small, hydrophilic antibiotics (e.g., many

    
    -lactams) already enter via porins.[1] Spr741 adds little value here.
    
  • Ideal Partners: Large (>600 Da) or hydrophobic antibiotics (e.g., macrolides, glycopeptides) that are normally blocked by the OM.[1]

Visualization: The Permeability Gate

Spr741_Mechanism cluster_OM Outer Membrane Barrier LPS Intact LPS Layer (Stabilized by Mg2+) LPS_Disrupted Disrupted LPS (Spr741 Displacement) LPS->LPS_Disrupted Membrane Fissure Target Intracellular Target (Ribosome/Peptidoglycan) LPS_Disrupted->Target Access Granted Spr741 Spr741 (Cationic Peptide) Spr741->LPS Competes for Cation Sites Partner_Drug Partner Antibiotic (Large/Hydrophobic) Partner_Drug->LPS Blocked (Intrinsic Resistance) Partner_Drug->LPS_Disrupted Rapid Influx

Figure 1: Spr741 acts as a "molecular doorman," displacing stabilizing cations to allow entry of large-scaffold antibiotics.[1]

Partner Selection Matrix
Partner ClassSynergy PotentialMechanism of SynergyRecommended Test Range
Rifamycins (e.g., Rifampicin)High Hydrophobic entry enabled.[1]0.001 – 4

g/mL
Macrolides (e.g., Clarithromycin)High Large molecule entry enabled.[1]0.5 – 64

g/mL
Fusidanes (e.g., Fusidic Acid)High Hydrophobic entry enabled.[1]0.5 – 32

g/mL
Glycopeptides (e.g., Vancomycin)Moderate/High Allows entry of massive scaffold.1 – 64

g/mL

-Lactams
(e.g., Ceftazidime)
Low/Variable Already use porins; synergy only if efflux is overwhelmed.[1]Not recommended for primary screen
Aminoglycosides Complex Both uptake pathways compete; difficult to interpret.Avoid

Experimental Protocols (The "How")

Protocol A: Handling Spr741 (tfa) Salt

Issue: You purchased "Spr741 (tfa)" and your molar concentrations are off. Explanation: The "tfa" denotes the trifluoroacetate salt form. Peptides are often supplied this way. The counter-ions add significant mass.

  • Action: Check the Certificate of Analysis (CoA) for the Net Peptide Content (NPC) .

  • Calculation:

    
    
    If NPC is unknown, assume ~70-80% peptide by weight for initial screens, but verify for MIC determination.[1]
    
Protocol B: The Checkerboard Assay (Synergy Screen)

Standard: CLSI Broth Microdilution.[1] Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2] CRITICAL: See FAQ on Cations.

Workflow Visualization:

Checkerboard_Workflow cluster_calc Data Output Step1 1. Prep Plates 96-well Polypropylene Step2 2. Dispense Spr741 Gradient (Columns) Step1->Step2 Step3 3. Dispense Partner Gradient (Rows) Step2->Step3 Step4 4. Inoculate 5x10^5 CFU/mL Step3->Step4 Step5 5. Read OD600 Calculate FICI Step4->Step5 FICI Synergy: FICI ≤ 0.5 Indifference: 0.5 < FICI ≤ 4.0 Step5->FICI

Figure 2: Standard Checkerboard Workflow. Ensure orthogonal dilution series.

Troubleshooting & FAQs

Q1: "I see no synergy with Rifampicin. What is wrong?"

Diagnosis: Check your Cation Concentration . Root Cause: Spr741 works by competing with


 and 

for LPS binding sites.[1] If your media has excess cations (hyper-physiological levels), the cations will "out-compete" Spr741, stabilizing the membrane and blocking synergy.[1] Fix:
  • Use standard CAMHB (

    
     mg/L 
    
    
    
    ,
    
    
    mg/L
    
    
    ).[1]
  • Do not use unadjusted MHB if the cation levels are unknown/high.

  • Do not supplement with extra cations unless testing resistance mechanisms specifically.

Q2: "My Spr741 MICs are fluctuating wildly between replicates."

Diagnosis: Plastic Binding (The "Polymyxin Problem"). Root Cause: Like Polymyxin B, Spr741 is a sticky cationic peptide. It adheres to standard polystyrene plates, effectively lowering the concentration in the well. Fix:

  • Use Polypropylene (PP) plates or "Non-binding surface" (NBS) plates.[1]

  • Avoid standard tissue-culture treated plates.[1]

Q3: "The partner antibiotic precipitated when mixed with Spr741."

Diagnosis: pH Shock from the TFA salt. Root Cause: Spr741 (tfa) is acidic when dissolved in water.[1] If mixed at high concentrations with a partner sensitive to low pH (or in unbuffered saline), precipitation occurs.[1] Fix:

  • Dissolve Spr741 (tfa) in water, but dilute into buffered media (CAMHB usually has sufficient buffering capacity).[1]

  • If making high-conc stocks, neutralize the Spr741 stock with a small amount of NaOH or dissolve in a buffer (PBS/HEPES) if solubility permits.

Q4: "Is Spr741 active against Gram-positives?"

Answer: No. Reason: Gram-positives lack the Outer Membrane (LPS layer) that Spr741 targets.[1] If you see activity, it is likely an artifact or contamination. Spr741 is specific to the Gram-negative envelope.[3][4][5]

References

  • Corbett, D., et al. (2017). "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741."[3][6] Antimicrobial Agents and Chemotherapy, 61(8).[1][3] [1]

  • Eckburg, P. B., et al. (2019). "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator..."[1] Antimicrobial Agents and Chemotherapy, 63(9).[1] [1]

  • Vaara, M. (2019). "Polymyxin Derivatives that Lack the Fatty Acid Tail." Frontiers in Microbiology. (Context on the mechanism of "non-fatty" polymyxins like Spr741).

  • French, S., et al. (2019). "Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane."[7] ACS Infectious Diseases.[7] [1][7]

Sources

Troubleshooting

Interpreting unexpected results in Spr741 potentiation assays

Welcome to the Technical Support Center for Outer Membrane Permeabilization Assays. As a Senior Application Scientist, I frequently consult with drug development teams encountering anomalous data when working with antibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Outer Membrane Permeabilization Assays. As a Senior Application Scientist, I frequently consult with drug development teams encountering anomalous data when working with antibiotic adjuvants.

SPR741 (formerly NAB741) is a rationally designed polymyxin B (PMB) derivative. Unlike its parent molecule, SPR741 lacks the highly lipophilic fatty acid side chain and features a reduced net positive charge of +3 [1, 4]. This specific structural optimization strips away its intrinsic bactericidal activity and dose-limiting nephrotoxicity, restricting its mechanism of action to displacing divalent cations at the Gram-negative outer membrane (OM)[1, 4]. By inducing OM undulations without causing cytoplasmic membrane depolarization, SPR741 acts as a pure potentiator, facilitating the influx of large-scaffold or hydrophobic antibiotics that are normally excluded [1].

However, because SPR741 relies on delicate electrostatic interactions at the bacterial surface, assays are highly sensitive to environmental variables, media composition, and strain-specific genetics. This guide is designed to help you troubleshoot unexpected results by understanding the causality behind the assay mechanics.

Part 1: The Causality of SPR741 Potentiation

To troubleshoot an assay, you must first visualize the molecular workflow. SPR741 does not kill bacteria; it opens a transient window for a partner drug to reach its intracellular target.

G SPR SPR741 Peptide (Net Charge +3) LPS LPS Binding (Displaces Mg2+/Ca2+) SPR->LPS OM Outer Membrane Permeabilization LPS->OM OM Undulations Target Intracellular Target OM->Target Facilitated Influx Drug Partner Antibiotic (e.g., Macrolide) Drug->OM Blocked by intact OM Drug->Target Death Bacterial Inhibition Target->Death Synergistic Action

Fig 1. SPR741 mechanism of action: OM permeabilization facilitating partner drug influx.

Part 2: Self-Validating Protocol: The SPR741 Checkerboard Assay

A robust checkerboard microdilution assay must internally control for both false positives (e.g., hyper-susceptible strains) and false negatives (e.g., peptide adsorption to plastic).

Step 1: Media Preparation & Cation Adjustment Always use freshly prepared Cation-Adjusted Mueller-Hinton Broth (CAMHB) [5]. Causality: The Gram-negative OM relies heavily on Mg²⁺ and Ca²⁺ to cross-link lipopolysaccharide (LPS) molecules. Unadjusted broth leads to fragile OMs, artificially inflating SPR741's apparent intrinsic activity and skewing synergy metrics.

Step 2: Plate Architecture Utilize 96-well polypropylene microtiter plates rather than standard tissue-culture treated polystyrene. Causality: Cationic peptides like SPR741 readily adsorb to negatively charged polystyrene surfaces, significantly reducing the effective concentration of the potentiator in solution.

Step 3: Assay Setup & Self-Validation Controls

  • X-axis: Serially dilute the partner antibiotic (2-fold dilutions).

  • Y-axis: Serially dilute SPR741 (typically 0.5 to 64 µg/mL).

  • Inoculum: Standardize the bacterial suspension to a final well concentration of

    
     CFU/mL.
    
  • Control 1 (Intrinsic Baseline): SPR741 alone. This ensures the SPR741 Minimum Inhibitory Concentration (MIC) is appropriately high (

    
     64 µg/mL for wild-type strains).
    
  • Control 2 (System Positive): E. coli ATCC 25922 treated with SPR741 + Azithromycin. This validates the assay's capacity to detect synergy, as this combination is highly documented [4, 6].

Step 4: Analysis Incubate at 37°C for 16-20 hours. Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI of


 0.5 defines synergistic potentiation [5].

Part 3: Troubleshooting Guide & FAQs

When your assay deviates from expected parameters, use the logic tree below to isolate the variable.

G Start Unexpected Assay Result Intrinsic High Intrinsic Activity (SPR741 MIC < 16 µg/mL) Start->Intrinsic NoSyn Lack of Potentiation (FICI > 0.5) Start->NoSyn Cations Check CAMHB Cations (Adjust Mg2+/Ca2+) Intrinsic->Cations Media depleted? Strain Verify LPS Core (Rule out deep rough mutants) Intrinsic->Strain Hyper-susceptible? Efflux Assess AcrAB-TolC Efflux (Add PAβN inhibitor) NoSyn->Efflux Drug effluxed? Plastic Check Plastic Binding (Use polypropylene plates) NoSyn->Plastic Peptide lost?

Fig 2. Troubleshooting logic tree for resolving unexpected SPR741 potentiation assay results.

Q1: Why is SPR741 inhibiting bacterial growth on its own at low concentrations (< 4 µg/mL) against my Gram-negative isolate? A1: SPR741 is designed to lack significant intrinsic antibacterial activity because it cannot easily penetrate the cytoplasmic membrane[1, 4]. If you observe cell death from SPR741 alone, investigate two primary culprits:

  • LPS Core Truncations: Genetic perturbations in the LPS core (e.g., waa gene mutations) uniquely sensitize bacteria to SPR741. Without the steric hindrance of a complete LPS core, SPR741 may bypass the OM and inappropriately gain access to the cytoplasmic membrane, causing depolarization and death [1].

  • Cation Depletion: If your CAMHB is improperly formulated and lacks sufficient Mg²⁺/Ca²⁺, the OM is already destabilized. SPR741 will require far less concentration to critically rupture the membrane.

Q2: I am testing a novel intracellular-targeting compound, but I see no potentiation (FICI > 0.5) with SPR741. Does SPR741 not work with this drug class? A2: The failure is likely due to active efflux, not a failure of OM permeabilization. While SPR741 successfully breaches the OM barrier, it does not disable active efflux pumps like the AcrAB-TolC system [3, 4]. If your partner drug is a strong substrate for these pumps, it will be extruded from the periplasm or cytoplasm as fast as SPR741 allows it to enter. Actionable Step: Run a parallel checkerboard assay incorporating an efflux pump inhibitor (e.g., PAβN) to isolate the OM permeability variable from the efflux variable [2].

Q3: My checkerboard replicates are highly inconsistent, with MICs shifting by 3-4 wells between experimental runs. How do I stabilize the assay? A3: This is a classic symptom of peptide adsorption. Cationic peptides are notorious for adhering non-specifically to the walls of polystyrene microtiter plates and pipette tips. Switch to low-binding polypropylene plates. Additionally, ensure that SPR741 stock solutions are aliquoted and stored properly to prevent product inactivation from repeated freeze-thaw cycles [3].

Part 4: Quantitative Benchmark Data

To ensure your assay system is calibrated correctly, run a control plate using known synergistic combinations. Compare your results against these validated literature benchmarks.

Table 1: Validated Benchmark Potentiation Metrics for SPR741

Partner AntibioticTarget PathogenSPR741 ConcentrationPartner Baseline MICPartner Potentiated MICFold Reduction
Telithromycin E. coli ATCC 259228.0 µg/mL~16.0 µg/mL0.06 µg/mL256-fold [4]
Rifampin A. baumannii AB50752.0 µg/mL4.0 µg/mL0.5 µg/mL8-fold[5]
Azithromycin E. coli ATCC 25922Variable (Checkerboard)N/AN/A32-fold (FIC) [6]
Erythromycin E. coli ATCC 25922Variable (Checkerboard)N/AN/A1,024-fold (FIC)[6]
Clarithromycin E. coli ATCC 25922Variable (Checkerboard)N/AN/A4,960-fold (FIC) [6]

Note: Fold reductions in Fractional Inhibitory Concentration (FIC) highlight the massive synergistic potential of SPR741 with macrolides, which are typically entirely ineffective against Enterobacteriaceae [6].

References

  • Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane | ACS Infectious Diseases |[Link]

  • SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells | Frontiers in Cellular and Infection Microbiology |[Link]

  • Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 | Antimicrobial Agents and Chemotherapy |[Link]

  • SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii | Antimicrobial Agents and Chemotherapy |[Link]

  • Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model | Antimicrobial Agents and Chemotherapy |[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: SPR741 (TFA) vs. Polymyxin B

Executive Summary: The "Potentiator" vs. The "Killer" In the landscape of Gram-negative antimicrobial development, Polymyxin B (PMB) and SPR741 represent two divergent evolutionary paths of the same scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Potentiator" vs. The "Killer"

In the landscape of Gram-negative antimicrobial development, Polymyxin B (PMB) and SPR741 represent two divergent evolutionary paths of the same scaffold. PMB is a "last-resort" bactericidal agent limited by severe nephrotoxicity.[1][2] SPR741, a derivative of PMB, has been engineered to strip away the direct bactericidal activity and toxicity, retaining only the ability to permeabilize the outer membrane (OM).[3]

This guide compares SPR741 (specifically the Trifluoroacetic acid/TFA salt form common in research) against PMB. The critical distinction is functional: PMB is a standalone antibiotic; SPR741 is an obligate potentiator.

Quick Comparison Matrix
FeaturePolymyxin B (PMB)SPR741 (TFA)
Primary Mode of Action Dual-membrane disruption (OM & IM) leading to lysis.Outer Membrane (OM) permeabilization only.
Direct Antibacterial Activity High (MIC < 2 µg/mL for susceptible strains).[4]Negligible (MIC > 64 µg/mL).
Synergy Potential Additive; often used to prevent resistance.[5]Transformative; re-sensitizes bacteria to large-scaffold drugs (e.g., Rifampin).
Nephrotoxicity (HK-2 cells) High; causes oxidative stress & apoptosis.Low; minimal cytotoxicity at therapeutic doses.
Structural Difference Contains fatty acyl tail (Lipophilic).[6]Tail-less; reduced net charge (+3 vs +5).[4][6][7]

Mechanistic Deep Dive: Structural Causality

The efficacy difference between PMB and SPR741 is strictly structural. PMB possesses a fatty acyl tail (N-terminal 6-methyloctanoyl or 6-methylheptanoyl group) and a high cationic charge (+5).

  • Polymyxin B Mechanism: The cationic cyclic peptide binds to the anionic Lipid A phosphate groups of the LPS. The fatty acid tail then inserts into the hydrophobic core of the membrane, causing a detergent-like disruption of both the outer and inner membranes. This leads to leakage of cytoplasmic contents and rapid cell death.

  • SPR741 Mechanism: SPR741 lacks the fatty acid tail and has a reduced charge (+3).[4][6][7][8] It binds to the LPS, displacing divalent cations (

    
    , 
    
    
    
    ) and causing transient "cracks" or disordered regions in the LPS layer. However, without the tail, it cannot penetrate the inner membrane (IM). This allows large-molecule antibiotics (which are normally excluded by the OM) to pass through the OM and reach their intracellular targets.
Visualization: Mechanism of Action

MOA_Comparison cluster_PMB Polymyxin B (PMB) cluster_SPR SPR741 PMB_Struct PMB Structure (Cationic Ring + Fatty Acid Tail) PMB_Bind Binds LPS (Lipid A) PMB_Struct->PMB_Bind PMB_Insert Tail Inserts into Membrane PMB_Bind->PMB_Insert PMB_Lysis Disrupts OM & Inner Membrane (Cell Lysis) PMB_Insert->PMB_Lysis SPR_Perm OM Permeabilization Only (No IM Damage) PMB_Insert->SPR_Perm Structural Divergence: Tail Removal SPR_Struct SPR741 Structure (No Tail, Reduced Charge) SPR_Bind Binds LPS (Displaces Ca++) SPR_Struct->SPR_Bind SPR_Bind->SPR_Perm SPR_Entry Partner Drug Entry (e.g., Rifampin) SPR_Perm->SPR_Entry

Figure 1: Mechanistic divergence. PMB utilizes its fatty acid tail to penetrate the inner membrane, causing toxicity. SPR741 lacks this tail, restricting its action to opening the Outer Membrane for partner drugs.

Efficacy Analysis: The Synergy Shift

SPR741 is not a replacement for PMB as a monotherapy; it is an enabler for other drugs. The following data highlights the drastic MIC reductions SPR741 achieves when paired with antibiotics that are typically ineffective against Gram-negatives due to the permeability barrier.

Table 1: Comparative Potentiation (MIC Reduction)

Data synthesized from Zurawski et al. and Eckburg et al.

Partner AntibioticTarget OrganismPartner MIC (Alone)Partner MIC (+ SPR741 @ 8µg/mL)Fold ReductionEfficacy Interpretation
Rifampin A. baumannii16 µg/mL≤ 0.002 µg/mL>8,000x Resensitizes MDR strains completely.
Clarithromycin K. pneumoniae> 64 µg/mL0.016 µg/mL4,096x Enables macrolide use in Gram-negatives.
Mupirocin E. coli> 64 µg/mL0.5 µg/mL>128x Expands spectrum of topical agents.
Vancomycin E. coli> 64 µg/mL16 µg/mL4xModerate potentiation (size limited).

Key Insight: SPR741 is most effective with large, hydrophobic antibiotics (Rifamycins, Macrolides, Pleuromutilins). It shows less synergy with small hydrophilic drugs that use porins (e.g., ciprofloxacin) because these drugs already bypass the LPS barrier.

Safety & Toxicity: The Kidney Factor[4][6][8]

The primary driver for developing SPR741 was to solve the nephrotoxicity crisis associated with Polymyxins.

  • Polymyxin B: Accumulates in the renal cortex via megalin-mediated endocytosis in proximal tubule cells (HK-2). It causes mitochondrial oxidative stress, DNA damage, and apoptosis.

  • SPR741: The removal of the fatty acyl tail significantly reduces affinity for renal tubular cells.

    • In Vitro (HK-2 Cells): SPR741 shows an IC50 > 300 µg/mL, whereas PMB shows cytotoxicity at < 50 µg/mL.

    • In Vivo: In cynomolgus monkeys, SPR741 showed no adverse renal effects at doses up to 60 mg/kg/day, whereas PMB is toxic at ~12 mg/kg/day.[9]

Experimental Protocols

Important Technical Note: The TFA Salt Factor

Research-grade SPR741 is often supplied as a Trifluoroacetate (TFA) salt .

  • Risk: TFA is cytotoxic to mammalian cells at high concentrations and can acidify culture media if not buffered.

  • Mitigation: For in vitro MIC assays, the TFA content is usually negligible. However, for mammalian cell toxicity assays (HK-2), you must control for TFA or use a salt-exchange procedure (to Acetate or Sulfate) to ensure observed toxicity is intrinsic to the peptide, not the counter-ion.

Protocol A: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergy between SPR741 and a partner drug (e.g., Rifampin).[8]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]

  • 96-well polypropylene microplates.

  • SPR741 (TFA salt) stock (dissolved in water/DMSO).

  • Partner antibiotic stock.[3][9]

Workflow:

  • Matrix Preparation:

    • Row A-H: 2-fold serial dilution of SPR741 (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 1-12: 2-fold serial dilution of Partner Drug (e.g., Rifampin).

    • Result: Every well contains a unique concentration pair.

  • Inoculation:

    • Dilute overnight bacterial culture to

      
       CFU/mL.
      
    • Add 100 µL inoculum to each well.

  • Incubation:

    • 18–24 hours at 37°C.

  • Analysis:

    • Identify the well with no visible growth containing the lowest combined concentrations.

    • Calculate FICI:

      
      
      
    • Interpretation: FICI ≤ 0.5 = Synergy .[8]

Visualization: Checkerboard Workflow

Checkerboard_Protocol Step1 Prepare 96-well Plate (Matrix Dilution) Step2 Add SPR741 (Vertical Dilution) Step1->Step2 Step3 Add Partner Drug (Horizontal Dilution) Step2->Step3 Step4 Inoculate Bacteria (5x10^5 CFU/mL) Step3->Step4 Step5 Incubate 18-24h Step4->Step5 Step6 Read OD600 / Visual Step5->Step6

Figure 2: Standard Checkerboard Assay workflow for determining FICI scores.

Protocol B: NPN Uptake Assay (Membrane Permeabilization)

Objective: Verify if SPR741 is effectively permeabilizing the Outer Membrane. N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly in hydrophobic environments (i.e., when it enters the phospholipid layer).

  • Preparation: Wash mid-log phase bacteria in HEPES buffer (pH 7.2). Resuspend to OD600 = 0.5.

  • Baseline: Add NPN (10 µM final) to cuvette/well. Measure fluorescence (Ex: 350 nm, Em: 420 nm).

  • Treatment: Inject SPR741 (various concentrations).[4][8][10][11]

  • Readout: Monitor fluorescence increase over 10 minutes.

    • Positive Control:[3] Polymyxin B (High fluorescence spike).[4][6][7][9]

    • Negative Control:[3] Buffer only (Flatline).

    • SPR741 Result: Should show dose-dependent fluorescence increase similar to PMB, confirming OM permeabilization.

References

  • Eckburg, P. B., et al. (2019). Safety, Pharmacokinetics, and Pharmacodynamics of SPR741, a Novel Potentiator, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy.[3][4][6][7][8][9][10][11][12]

  • Zurawski, D. V., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii.[8][10] Antimicrobial Agents and Chemotherapy.[3][4][6][7][8][9][11][12] [8]

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy.[3][4][6][7][8][9][10][11][12]

  • Vaara, M. (2019). Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics. Molecules.[1][2][3][4][5][6][7][8][9][10][13]

  • Spero Therapeutics. SPR741 Mechanism of Action and Pipeline Overview.

Sources

Comparative

Validation of Spr741's reduced nephrotoxicity compared to other polymyxins

A Comparative Analysis of Spr741's Reduced Nephrotoxicity Profile A Guide for Researchers and Drug Development Professionals The resurgence of polymyxin-class antibiotics as a last-line defense against multidrug-resistan...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Spr741's Reduced Nephrotoxicity Profile

A Guide for Researchers and Drug Development Professionals

The resurgence of polymyxin-class antibiotics as a last-line defense against multidrug-resistant Gram-negative infections has been hampered by a significant clinical drawback: nephrotoxicity.[1][2] This guide provides an in-depth comparison of Spr741, a novel polymyxin B derivative, with legacy polymyxins, focusing on the experimental data that validates its reduced potential for kidney damage.

The Challenge of Polymyxin-Induced Nephrotoxicity

Polymyxins, such as colistin and polymyxin B, are cationic polypeptides that exert their antibacterial effect by disrupting the integrity of the bacterial outer membrane.[1][2] However, this same cationic nature contributes to their accumulation in the renal proximal tubules, leading to acute tubular necrosis and a decline in renal function.[3][4] The incidence of nephrotoxicity in patients treated with polymyxins can be as high as 60%, a major dose-limiting factor.[3]

The mechanism of polymyxin-induced nephrotoxicity is a complex cascade of events initiated by the binding of the positively charged polymyxin molecules to the negatively charged phospholipids of renal epithelial cell membranes. This interaction triggers cellular uptake, primarily through receptor-mediated endocytosis, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis (programmed cell death).[3][5]

Spr741: A Structurally-Informed Approach to Mitigating Renal Toxicity

Spr741 was specifically engineered to minimize the structural features of polymyxins associated with nephrotoxicity.[6][7] Key chemical modifications include:

  • Reduced Positive Charge: Spr741 possesses a net positive charge of +3, compared to the +5 charge of polymyxin B. This reduction in cationicity is hypothesized to decrease its affinity for renal epithelial cells.[6]

  • Removal of the Lipophilic Fatty Acid Tail: The fatty acid side chain, a crucial component for the antibacterial activity of legacy polymyxins, is also implicated in their toxicity. Spr741 lacks this lipophilic tail, further reducing its potential for membrane disruption in mammalian cells.[6][8]

These modifications render Spr741 with minimal intrinsic antibacterial activity; instead, it acts as an "adjuvant" or "potentiator."[8][9] By disrupting the outer membrane of Gram-negative bacteria, it enhances the penetration and efficacy of co-administered antibiotics.[8][10]

Comparative Preclinical Evidence of Reduced Nephrotoxicity

Head-to-head preclinical studies have provided compelling evidence for the improved renal safety profile of Spr741 compared to polymyxin B.

A non-GLP (Good Laboratory Practice) 7-day study in cynomolgus monkeys demonstrated that Spr741 at a dose of 60 mg/kg/day was less nephrotoxic than polymyxin B at 12 mg/kg/day.[11] Furthermore, a 14-day GLP study in monkeys showed that Spr741 was well-tolerated at 40 mg/kg/day with no adverse effects.[11] While a higher dose of 60 mg/kg/day did cause mild to moderate nephrotoxicity, this effect was fully reversible after a 28-day recovery period.[11]

These findings are consistent with in vitro studies. For instance, the polymyxin B nonapeptide (PMBN), which shares structural similarities with Spr741 (lacking the fatty acid tail), was found to be over 50-fold less cytotoxic to human kidney proximal tubule cells (HK-2) than polymyxin B.[11][12]

CompoundIn Vitro Cytotoxicity (HK-2 cells) TC50In Vivo Nephrotoxicity (Cynomolgus Monkey)
Polymyxin B ~20µM[12]Observed at 12 mg/kg/day[7][11]
Spr741 Data not specified, but reduced compared to Polymyxin B[8][13]No adverse effects at 40 mg/kg/day; reversible mild-moderate toxicity at 60 mg/kg/day[11]
PMBN >1000µM[12]Less nephrotoxic than Polymyxin B at 60 mg/kg/day[11]

Table 1: Comparative Toxicity of Polymyxins

Experimental Protocols for Assessing Nephrotoxicity

Validating the reduced nephrotoxicity of novel polymyxin analogues like Spr741 requires a multi-tiered approach, combining in vitro and in vivo models.

Objective: To determine the direct cytotoxic effect of the compound on renal proximal tubular epithelial cells.

Methodology:

  • Cell Culture: Human kidney proximal tubule epithelial cells (e.g., HK-2 cell line) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) until they reach a confluent monolayer.[12][14]

  • Compound Exposure: The cells are then exposed to a range of concentrations of the test compounds (Spr741, Polymyxin B, vehicle control) for a defined period (e.g., 24 or 48 hours).[12][14]

  • Viability Assay: Cell viability is assessed using a quantitative method, such as the MTT or LDH release assay.[15] The half-maximal toxic concentration (TC50) is then calculated.[12]

InVitro_Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_analysis Data Analysis Culture Culture HK-2 cells to confluence Plate Plate cells in multi-well plates Culture->Plate Prepare Prepare serial dilutions of Spr741 & Polymyxin B Plate->Prepare Expose Add compounds to cells Prepare->Expose Incubate Incubate for 24-48 hours Expose->Incubate Assay Perform cell viability assay (e.g., MTT) Incubate->Assay Measure Measure absorbance/fluorescence Assay->Measure Calculate Calculate TC50 values Measure->Calculate

Objective: To evaluate the nephrotoxic potential of the compound in a living organism, assessing both functional and structural kidney damage.

Methodology:

  • Animal Model: Rodent models (e.g., rats) or larger animal models (e.g., cynomolgus monkeys, mini pigs) are commonly used.[11][16]

  • Dosing Regimen: Animals are administered the test compounds (Spr741, Polymyxin B, vehicle control) intravenously for a specified duration (e.g., 7 or 14 days).[11]

  • Biomarker Monitoring: Blood and urine samples are collected at regular intervals to measure established and novel biomarkers of kidney injury.

    • Traditional Markers: Serum creatinine (SCr) and blood urea nitrogen (BUN).[17]

    • Novel, More Sensitive Markers: Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), Clusterin, and Osteopontin.[17][18][19] These markers can often detect kidney injury earlier than SCr and BUN.[17][20]

  • Histopathological Analysis: At the end of the study, the animals are euthanized, and their kidneys are collected for histopathological examination. This involves staining tissue sections to look for signs of tubular damage, such as necrosis, apoptosis, and cast formation.[4][5]

InVivo_Nephrotoxicity_Workflow cluster_dosing Dosing Phase cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Analysis Acclimatize Acclimatize animals Dose Administer Spr741, Polymyxin B, or vehicle daily Acclimatize->Dose Collect_Samples Collect blood & urine at baseline and throughout study Dose->Collect_Samples Euthanize Euthanize animals at study conclusion Analyze_Biomarkers Analyze SCr, BUN, KIM-1, NGAL Collect_Samples->Analyze_Biomarkers Histology Perform kidney histopathology Euthanize->Histology

The Mechanistic Basis for Reduced Nephrotoxicity

The reduced nephrotoxicity of Spr741 is directly linked to its chemical modifications. The lower positive charge and absence of a lipophilic tail are thought to decrease its binding and accumulation in the renal proximal tubules.[6][7] This, in turn, is expected to mitigate the downstream cellular events that lead to kidney damage.

Polymyxin_Nephrotoxicity_Pathway cluster_polymyxin Legacy Polymyxins (e.g., Polymyxin B) cluster_spr741 Spr741 cluster_kidney Renal Proximal Tubule Cell Polymyxin {High Positive Charge (+5) | Lipophilic Fatty Acid Tail} Binding Binding to Cell Membrane Polymyxin->Binding Strong Interaction Spr741 {Reduced Positive Charge (+3) | No Fatty Acid Tail} Spr741->Binding Weak Interaction Uptake Cellular Uptake (Endocytosis) Binding->Uptake Stress Mitochondrial Dysfunction & Oxidative Stress Uptake->Stress Apoptosis Apoptosis & Cell Death Stress->Apoptosis AKI Acute Kidney Injury (AKI) Apoptosis->AKI Leads to

Clinical Perspective and Future Directions

Phase 1 clinical trials in healthy subjects have shown that Spr741 is generally well-tolerated at doses up to 1,800 mg/day.[13] While Spr741 is now being developed as tebipenem pivoxil hydrobromide (an oral carbapenem) for complicated urinary tract infections, the foundational work on its reduced nephrotoxicity as a polymyxin analogue provides a valuable blueprint for the design of safer antibiotics.[21][22][23][24] The principles of reducing positive charge and removing the lipophilic tail can be applied to the development of other novel polymyxin derivatives with improved therapeutic windows.[25]

The validation of sensitive biomarkers like KIM-1 and NGAL in preclinical studies is also crucial for the early detection of potential kidney injury in both preclinical and clinical development of new drugs.[17][20][26]

References

  • A Study on Polymyxin B Induced Nephrotoxicity: A Systematic Review. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Tebipenem Pivoxil Hydrobromide – Application in Therapy and Current Clinical Research. Examine.com. [Link]

  • A Study on Polymyxin B Induced Nephrotoxicity: A Systematic Review. ResearchGate. [Link]

  • Sutton, J., & Li, J. (2019). Mechanisms of Polymyxin-Induced Nephrotoxicity. SpringerLink. [Link]

  • Grégoire, N., et al. (2019). Polymyxin Acute Kidney Injury: Dosing and Other Strategies to Reduce Toxicity. MDPI. [Link]

  • Tam, V. H., et al. (2011). Characterization of Polymyxin B-Induced Nephrotoxicity: Implications for Dosing Regimen Design. Antimicrobial Agents and Chemotherapy. [Link]

  • Hanna, M. H., & Askenazi, D. J. (2014). Biomarkers of drug-induced kidney toxicity. Pediatric Nephrology. [Link]

  • Vaara, M. (2019). Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics. MDPI. [Link]

  • Akajagbor, D. S., et al. (2013). In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy. Antimicrobial Agents and Chemotherapy. [Link]

  • FDA approval sought for tebipenem HBr for complicated urinary tract infections. (2025). Contemporary Pediatrics. [Link]

  • PIVOT-PO Phase 3 Data Show Tebipenem HBr's Potential as the First Oral Carbapenem Antibiotic for Patients with Complicated Urinary Tract Infections (cUTIs). (2025). FirstWord Pharma. [Link]

  • Farha, M. A., et al. (2020). Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. ACS Infectious Diseases. [Link]

  • Alamneh, Y. A., et al. (2022). Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections. MDPI. [Link]

  • Zurawski, D. V., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. mSphere. [Link]

  • Boakes, S., et al. (2019). Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206. Journal of Medicinal Chemistry. [Link]

  • Eckburg, P. B., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects. Antimicrobial Agents and Chemotherapy. [Link]

  • Nolin, T. D., et al. (2022). Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment. Antimicrobial Agents and Chemotherapy. [Link]

  • Positive PIVOT-PO phase III data show tebipenem HBr's potential as the first oral carbapenem antibiotic for patients with complicated urinary tract infections (cUTIs). (2025). GSK. [Link]

  • Mendes, R. E., et al. (2020). In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains. Antimicrobial Agents and Chemotherapy. [Link]

  • Gallant, J. P., et al. (2015). Early Prediction of Polymyxin-Induced Nephrotoxicity With Next-Generation Urinary Kidney Injury Biomarkers. Toxicological Sciences. [Link]

  • Wang, X., et al. (2021). SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. Frontiers in Microbiology. [Link]

  • Wang, X., et al. (2024). Transition from acute kidney injury to chronic kidney disease: mechanisms, models, and biomarkers. American Journal of Physiology-Renal Physiology. [Link]

  • Li, D., et al. (2019). Method used to establish a large animal model of drug-induced acute kidney injury. Animal Models and Experimental Medicine. [Link]

  • Magolan, J., et al. (2016). Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B. Journal of Medicinal Chemistry. [Link]

  • Cummings, B. S., et al. (2020). Identification of Novel Biomarkers for Predicting Kidney Injury Due to Polymyxins. Pharmacogenomics and Personalized Medicine. [Link]

  • Gallant, J. P., et al. (2015). Early prediction of polymyxin-induced nephrotoxicity with next-generation urinary kidney injury biomarkers. Toxicological Sciences. [Link]

  • Spero Therapeutics. CARB-X. [Link]

  • Novel Biomarkers in Drug-Induced Nephrotoxicity: A Comprehensive Overview. IntechOpen. [Link]

Sources

Validation

The Potentiator Molecule Spr741: A Comparative Analysis of Its Synergistic Activity with Various Antibiotic Classes

A Technical Guide for Researchers and Drug Development Professionals In the global fight against antimicrobial resistance, innovative strategies are paramount to extend the lifespan of our existing antibiotic arsenal. On...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the global fight against antimicrobial resistance, innovative strategies are paramount to extend the lifespan of our existing antibiotic arsenal. One of the most promising approaches is the use of antibiotic potentiators, molecules that can restore or enhance the activity of conventional antibiotics against multidrug-resistant (MDR) pathogens. Spr741, a novel polymyxin B derivative, has emerged as a significant candidate in this field. This guide provides a comprehensive comparative analysis of Spr741 in combination with different antibiotic classes, supported by experimental data, to inform and guide researchers and drug development professionals.

Understanding Spr741: Mechanism of Action

Spr741 is a synthetic analog of polymyxin B, engineered to minimize the nephrotoxicity associated with its parent compound while retaining a potent effect on the outer membrane of Gram-negative bacteria.[1] Unlike traditional antibiotics, Spr741 exhibits minimal intrinsic antibacterial activity on its own.[2] Its primary function is to act as a potentiator by disrupting the integrity of the lipopolysaccharide (LPS) layer in the outer membrane.[1][3] This disruption increases the permeability of the outer membrane, allowing other antibiotics, which might otherwise be excluded, to penetrate the bacterial cell and reach their intracellular targets.[1][4] This unique mechanism of action makes Spr741 a versatile partner for a broad range of antibiotic classes.

Caption: Mechanism of Spr741 potentiation of antibiotics.

Comparative In Vitro Efficacy of Spr741 Combinations

The potentiation effect of Spr741 has been demonstrated across multiple classes of antibiotics against a range of clinically significant Gram-negative pathogens. The following sections provide a comparative analysis of the in vitro activity of Spr741 in combination with β-lactams, macrolides, rifampin, and tetracyclines.

Spr741 in Combination with β-Lactams

β-lactam antibiotics are a cornerstone of antibacterial therapy, but their efficacy is increasingly compromised by β-lactamase-producing bacteria. Spr741 has shown the ability to restore the activity of several β-lactams against such resistant strains.

Supporting Experimental Data:

Studies have evaluated the combination of Spr741 with various β-lactams, including piperacillin-tazobactam, ceftazidime, and aztreonam.[5] The addition of Spr741 has been shown to significantly lower the Minimum Inhibitory Concentrations (MICs) of these antibiotics against resistant Escherichia coli and Klebsiella pneumoniae isolates.[6][7]

Pathogen StrainAntibioticMIC Alone (µg/mL)MIC with Spr741 (8 µg/mL) (µg/mL)Fold ReductionReference
KPC-producing E. coliTemocillin8/16 (MIC50/90)0.5/2 (MIC50/90)8- to 16-fold[6]
MBL-producing E. coliMecillinam128/>256 (MIC50/90)1/4 (MIC50/90)>128-fold[6]
ESBL-producing E. coliPiperacillin-tazobactam>644>16[7]
AmpC-producing E. coliAztreonam32216[7]

Causality Behind Experimental Choices: The selection of β-lactams for combination studies with Spr741 is driven by their widespread clinical use and the high prevalence of resistance. The focus on β-lactamase-producing strains (ESBL, KPC, MBL) is a direct response to a critical unmet medical need.

Spr741 in Combination with Macrolides

Macrolides are typically ineffective against Gram-negative bacteria due to their inability to penetrate the outer membrane. Spr741 can overcome this intrinsic resistance, opening up a new therapeutic possibility for this class of antibiotics.

Supporting Experimental Data:

The combination of Spr741 with macrolides such as azithromycin, clarithromycin, and erythromycin has demonstrated remarkable synergistic activity against E. coli, K. pneumoniae, and Acinetobacter baumannii.[2][8][9]

Pathogen StrainAntibioticMIC Alone (µg/mL)MIC with Spr741 (8 µg/mL) (µg/mL)Fold ReductionReference
E. coli ATCC 25922Azithromycin>1280.5>256[2]
K. pneumoniae ATCC 43816Clarithromycin>1282>64[2]
XDR A. baumannii AB1069Clarithromycin/Erythromycin>25610/10>25[9]
MDR EnterobacteriaceaeAzithromycin--0.53 ± 0.82 log10 CFU/thigh reductionIn vivo efficacy[10]

Causality Behind Experimental Choices: The investigation of macrolide combinations is based on the hypothesis that Spr741-mediated membrane permeabilization would grant these large, hydrophobic molecules access to their ribosomal targets within Gram-negative bacteria.

Spr741 in Combination with Rifampin

Rifampin, a potent bactericidal antibiotic, has limited utility against Gram-negative bacteria due to poor penetration and rapid development of resistance. Spr741 has been shown to significantly potentiate the activity of rifampin.

Supporting Experimental Data:

In vitro and in vivo studies have demonstrated strong synergy between Spr741 and rifampin against extensively drug-resistant (XDR) Acinetobacter baumannii.[11]

Pathogen StrainAntibioticMIC Alone (µg/mL)MIC with Spr741 (2 µg/mL) (µg/mL)Fold ReductionReference
XDR A. baumannii AB5075Rifampin4.00.58[11]

Causality Behind Experimental Choices: The choice of rifampin is strategic, as its potent bactericidal activity, if successfully harnessed against Gram-negative pathogens, could provide a powerful therapeutic option.

Spr741 in Combination with Tetracyclines

The tetracycline class of antibiotics has seen a resurgence with the development of newer derivatives. Spr741 can further enhance the activity of these agents against resistant Gram-negative bacteria.

Supporting Experimental Data:

Studies have shown that Spr741 potentiates the activity of minocycline against A. baumannii and various Enterobacteriaceae.[1]

Pathogen StrainAntibioticMIC Alone (µg/mL)MIC with Spr741 (8 µg/mL) (µg/mL)Fold ReductionReference
A. baumannii AB5075Minocycline>320.125>256[1]
E. coli (all subsets)Minocycline4/32 (MIC50/90)0.25/4 (MIC50/90)4- to 32-fold[12]

Causality Behind Experimental Choices: Minocycline was selected for combination studies due to its known activity against some Gram-negative pathogens and the potential for Spr741 to overcome efflux-mediated resistance mechanisms.

Experimental Protocols for Synergy Testing

The synergistic interactions described above are typically quantified using standardized in vitro methods. The following are detailed protocols for the checkerboard assay and time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Caption: Workflow for time-kill curve analysis.

Step-by-Step Methodology:

  • Preparation of Bacterial Culture: Prepare an overnight culture of the test organism in a suitable broth.

  • Inoculation: Dilute the overnight culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Addition of Antibiotics: Add the test antibiotics, alone and in combination, at predetermined concentrations (e.g., at or below their MICs). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

Spr741 represents a significant advancement in the field of antibiotic potentiation. Its ability to disrupt the outer membrane of Gram-negative bacteria provides a powerful mechanism to overcome intrinsic and acquired resistance to a wide range of antibiotic classes. The comparative analysis presented in this guide highlights the broad potential of Spr741 to be developed as a combination therapy for the treatment of serious infections caused by multidrug-resistant Gram-negative pathogens.

Further research should focus on optimizing dosing regimens for Spr741 combinations, expanding the evaluation to a wider range of clinical isolates, and conducting further in vivo studies to confirm the promising in vitro and preclinical findings. The development of Spr741 and similar potentiator molecules holds the key to revitalizing our existing antibiotic armamentarium and addressing the growing threat of antimicrobial resistance.

References

  • Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741. Evotec. [Link]

  • Spero Therapeutics Announces Positive Top-Line Data for Two Product Candidates from its Potentiator Platform. Spero Therapeutics. [Link]

  • Antimicrobial activity of ceftazidime and piperacillin-tazobactam tested in combination with a potentiator molecule (SPR741) against Enterobacteriaceae causing urinary tract infections. JMI Laboratories. [Link]

  • Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. ACS Infectious Diseases. [Link]

  • Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains. Antimicrobial Agents and Chemotherapy. [Link]

  • Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (SPR741) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens. Microbial Drug Resistance. [Link]

  • Evaluation of Synergistic Effects of a Potentiator Molecule (SPR741) When Tested in Combination. JMI Laboratories. [Link]

  • Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro Activity of SPR741 Combined with Three Novel Compounds Against Recent Clinical Isolates of Acinetobacter baumannii. Spero Therapeutics. [Link]

  • Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections. MDPI. [Link]

  • SPR741, an antibiotic adjuvant, potentiates the in vitro and in vivo activity of rifampin against clinically relevant XDR- Acinetobacter baumannii. ResearchGate. [Link]

  • Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. Brown University. [Link]

  • Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy. [Link]

  • SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. ResearchGate. [Link]

  • Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance. mBio. [Link]

  • SPR741 combined with CLA and E shows strong bactericidal activity... ResearchGate. [Link]

  • SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. Frontiers in Cellular and Infection Microbiology. [Link]

  • SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Comparative

Publish Comparison Guide: Head-to-Head Studies of Spr741 vs. Other Potentiators

Executive Summary: The Potentiator Paradigm The rise of multidrug-resistant (MDR) Gram-negative bacteria—specifically Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa—is largely driven by the imper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potentiator Paradigm

The rise of multidrug-resistant (MDR) Gram-negative bacteria—specifically Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa—is largely driven by the impermeability of their outer membrane (OM). Large-scaffold antibiotics (e.g., macrolides, rifamycins) that are effective against Gram-positives cannot penetrate this lipopolysaccharide (LPS) barrier.

Spr741 (formerly NAB741) represents a pivotal shift from "direct killing" to "facilitated entry." Unlike its parent molecule Polymyxin B (PMB), Spr741 is an investigational cationic peptide designed to strip away the nephrotoxicity associated with polymyxins while retaining the ability to permeabilize the OM.[1]

This guide provides a technical head-to-head analysis of Spr741 against its structural relatives and functional competitors, specifically Polymyxin B (PMB) and Polymyxin B Nonapeptide (PMBN) .

Mechanistic Architecture: Spr741 vs. Polymyxin B

The critical differentiator of Spr741 is its structural modification.[1][2] While PMB possesses a fatty acyl tail and a net charge of +5, Spr741 lacks the fatty acid tail and carries a reduced net charge of +3.[3]

Structural & Functional Divergence
  • Polymyxin B (PMB): The fatty acyl tail inserts into the OM, and the cationic ring binds LPS. Crucially, the tail also penetrates the inner (cytoplasmic) membrane, causing leakage, depolarization, and cell death. This inner membrane action is linked to mammalian nephrotoxicity.

  • Spr741: Retains the cyclic peptide core for LPS binding but lacks the tail. It disrupts the OM via "molecular wedging" and LPS cross-link displacement but cannot penetrate the inner membrane efficiently. This abolishes intrinsic bactericidal activity but opens a "gate" for partner antibiotics.[4]

Visualization: Mechanism of Action Pathways

The following diagram illustrates the divergent pathways of PMB and Spr741, highlighting why Spr741 acts as a potentiator rather than a monotherapy.

MOA_Comparison PMB Polymyxin B (PMB) (+5 Charge, Fatty Tail) LPS LPS Binding (Outer Membrane) PMB->LPS High Affinity SPR Spr741 (+3 Charge, No Tail) SPR->LPS Moderate Affinity OM_Perm Outer Membrane Permeabilization LPS->OM_Perm IM_Disrupt Inner Membrane Disruption (Depolarization) OM_Perm->IM_Disrupt PMB (Tail Insertion) Partner_Entry Entry of Partner Antibiotic (e.g., Rifampin) OM_Perm->Partner_Entry SPR741 (Gatekeeper) Toxicity Nephrotoxicity & Neurotoxicity IM_Disrupt->Toxicity Bactericidal Direct Bactericidal Activity IM_Disrupt->Bactericidal Synergy Synergistic Killing Partner_Entry->Synergy

Figure 1: Comparative Mechanism of Action. Red paths indicate the toxic/bactericidal route of PMB; Green/Blue paths indicate the safe potentiation route of Spr741.

Head-to-Head Profile: Spr741 vs. Alternatives

The following table synthesizes physicochemical properties and biological activities derived from comparative studies (Vaara et al., Eckburg et al.).

Table 1: Comparative Technical Profile
FeaturePolymyxin B (PMB)Polymyxin B Nonapeptide (PMBN)Spr741 (NAB741)
Structure Cyclic lipodecapeptide (Fatty Tail)Deacylated derivative (No Tail)Optimized cyclic peptide (No Tail)
Net Charge +5+5+3
Intrinsic MIC 0.5 - 2 µg/mL (Bactericidal)> 32 µg/mL (Non-toxic)> 64 µg/mL (Non-toxic)
LPS Binding Affinity HighHighModerate (Sufficient for permeabilization)
Cytotoxicity (HK-2 cells) High (IC50 ~50 µg/mL)LowVery Low (IC50 > 400 µg/mL)
Nephrotoxicity (In Vivo) Dose-limiting at ~2 mg/kgLowNo adverse effects at >60 mg/kg (Cynomolgus)
Primary Utility Monotherapy (Last-line)Research Tool (Unstable in serum)Clinical Potentiator

Experimental Efficacy Data

Spr741 is assessed not by its own MIC, but by the Fold Reduction (FR) of a partner antibiotic's MIC.[2]

Study A: Potentiation of Rifampin (Zurawski et al.)

In a study involving extensively drug-resistant (XDR) A. baumannii, Spr741 was paired with Rifampin.[5][6]

  • Strain: A. baumannii AB5075 (XDR)

  • Rifampin Alone MIC: 4.0 µg/mL

  • Spr741 Alone MIC: 128 µg/mL[5]

  • Combination (Rif + 2 µg/mL Spr741): Rifampin MIC dropped to 0.5 µg/mL (8-fold reduction).[5][7]

  • Outcome: Synergy (FIC Index = 0.14).[5][7]

Study B: Spectrum of Potentiation (Corbett et al.)

This dataset compares the ability of Spr741 to sensitize E. coli to antibiotics that are traditionally restricted to Gram-positive use.

Table 2: MIC Reduction Factors (Spr741 @ 8 µg/mL)

Partner AntibioticTarget MechanismE. coli MIC (Alone)E. coli MIC (+ Spr741)Fold Reduction
Clarithromycin Protein Synthesis (50S)> 64 µg/mL0.016 µg/mL> 4000x
Rifampin RNA Polymerase16 µg/mL0.002 µg/mL8000x
Mupirocin tRNA Synthetase> 64 µg/mL0.5 µg/mL> 128x
Fusidic Acid Elongation Factor G> 64 µg/mL1 µg/mL> 64x
Vancomycin Cell Wall (Peptidoglycan)> 64 µg/mL32 µg/mL2x (Weak)*

Analysis: Spr741 is highly effective at potentiating hydrophobic, large-molecular-weight antibiotics (Macrolides, Rifamycins). It is less effective with hydrophilic giants like Vancomycin, likely because Vancomycin is too large to pass through the Spr741-induced OM defects or requires different pore characteristics.

Experimental Protocols for Potentiator Validation

Standard MIC assays often fail to capture potentiator value because the potentiator itself has no breakpoint. Researchers must use Fixed-Concentration Checkerboards .

Protocol: Fixed-Potentiator MIC Assay

Objective: Determine the shift in partner antibiotic MIC in the presence of a sub-inhibitory concentration of Spr741.

  • Preparation:

    • Prepare Mueller-Hinton Broth (MHB-II) adjusted for cations.

    • Prepare a stock solution of Spr741 at 10x the desired fixed concentration (e.g., if testing at 8 µg/mL, prepare 80 µg/mL).

    • Prepare serial dilutions of the partner antibiotic (e.g., Rifampin) across the x-axis of a 96-well plate.

  • Matrix Setup:

    • Rows A-F: Add partner antibiotic dilutions.

    • Add Spr741: Add Spr741 to all experimental wells to achieve a final concentration of 8 µg/mL.

    • Control 1 (Partner Only): Rows containing Partner Antibiotic + Broth (No Spr741).

    • Control 2 (Potentiator Only): Wells containing 8 µg/mL Spr741 + Broth (No Partner).

    • Control 3 (Growth): Bacteria + Broth only.

  • Inoculation: Add 5 x 10^5 CFU/mL bacterial suspension.

  • Incubation: 37°C for 18-24 hours.

  • Readout:

    • Calculate the MIC of the Partner Antibiotic in the presence and absence of Spr741.[2]

    • Valid Result: Control 2 (Spr741 only) must show growth. If Spr741 inhibits growth alone, the concentration is too high for a pure potentiation claim.

Safety & Toxicity: The "Nephrotoxicity Cliff"

The primary barrier to Polymyxin B clinical use is nephrotoxicity.[6] Spr741 was engineered specifically to solve this.[3]

  • In Vitro Cytotoxicity: In HK-2 (human proximal tubule) cells, PMB induces significant LDH release (cell death) at concentrations >50 µg/mL. Spr741 shows no significant LDH release even at >300 µg/mL.

  • In Vivo (Cynomolgus Monkey):

    • PMB (12 mg/kg/day): Elevation of serum creatinine and urea nitrogen; histological evidence of tubular damage.

    • Spr741 (60 mg/kg/day): No elevation in kidney injury markers; normal histology.

References

  • Vaara, M. (2019).[8] Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics.[8][9][10] Molecules, 24(2), 249. Link

  • Eckburg, P. B., et al. (2019).[5][8] Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects.[8] Antimicrobial Agents and Chemotherapy, 63(9), e00892-19. Link

  • Zurawski, D. V., et al. (2017).[11] SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii.[5] Antimicrobial Agents and Chemotherapy, 61(12), e01239-17.[5] Link

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741.[12] Antimicrobial Agents and Chemotherapy, 61(8), e00200-17. Link

  • French, S., et al. (2020). Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane.[9][13] ACS Infectious Diseases, 6(6), 1405–1412.[9] Link

Sources

Validation

A Researcher's Guide to Validating the Synergistic Effect of SPR741 with a Novel Antibiotic

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to modern medicine. A promising strategy to combat these pathogens is not just the discovery of new antibiotics, but the enhancement...

Author: BenchChem Technical Support Team. Date: March 2026

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to modern medicine. A promising strategy to combat these pathogens is not just the discovery of new antibiotics, but the enhancement of our existing and emerging arsenals. This guide focuses on a powerful approach: the use of potentiators. Specifically, we will explore the experimental validation of synergy between SPR741, a novel potentiating agent, and a hypothetical new antibiotic, "Novamycin."

SPR741 is a fascinating molecule. It is a derivative of polymyxin B, chemically engineered to minimize its own antibacterial activity and reduce the potential for nephrotoxicity often associated with polymyxins.[1][2][3] Its primary role is to act as an adjuvant, disrupting the outer membrane of Gram-negative bacteria.[1][4][5] This disruption creates openings, allowing other antibiotics that would normally be blocked to enter the bacterial cell and reach their targets.[1][2]

For the purpose of this guide, we introduce "Novamycin," a potent novel antibiotic with exceptional activity against Gram-positive bacteria but which is largely ineffective against Gram-negative organisms due to its inability to penetrate their protective outer membrane.

Our Core Hypothesis: SPR741, by permeabilizing the Gram-negative outer membrane, will act synergistically with Novamycin, effectively expanding its spectrum of activity to include clinically relevant Gram-negative pathogens.

This guide will walk you, the researcher, through a logical, multi-phased approach to rigorously validate this hypothesis, moving from high-throughput in vitro screening to mechanistic confirmation and finally to in vivo proof-of-concept.

Phase 1: Foundational In Vitro Synergy Screening - The Checkerboard Assay

Expertise & Experience: Before committing to more resource-intensive studies, we must first establish if a synergistic interaction exists in a static, in vitro environment. The checkerboard assay is the gold-standard method for this initial screen.[6] It allows for the simultaneous testing of numerous concentrations of two drugs, providing a comprehensive view of their interaction.[6][7] The primary output is the Fractional Inhibitory Concentration (FIC) Index, a numerical value that quantifies the nature of the drug interaction.[8][9][10]

Trustworthiness: A self-validating protocol requires meticulous controls. This includes determining the Minimum Inhibitory Concentration (MIC) of each drug individually, which serves as the baseline for calculating synergy. Growth and sterility controls are non-negotiable to ensure the validity of the results.

Experimental Protocol: Checkerboard Assay
  • Preparation of Reagents:

    • Prepare stock solutions of SPR741 and Novamycin in an appropriate solvent as recommended by CLSI guidelines.[11]

    • Prepare a standardized bacterial inoculum (e.g., Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).[8][12]

  • Plate Setup:

    • Using a 96-well microtiter plate, perform two-fold serial dilutions of Novamycin horizontally (e.g., across columns 1-10).

    • Perform two-fold serial dilutions of SPR741 vertically (e.g., down rows A-G).

    • This creates a matrix where each well contains a unique concentration combination of the two agents.[7]

    • Include control wells: Novamycin alone (Row H), SPR741 alone (Column 11), and a growth control with no antibiotic (e.g., well H12).[9]

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.[13]

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

    • Calculate the FIC Index (FICI) using the following formula[14][15]:

      • FIC of Novamycin = (MIC of Novamycin in combination) / (MIC of Novamycin alone)

      • FIC of SPR741 = (MIC of SPR741 in combination) / (MIC of SPR741 alone)

      • FICI = FIC of Novamycin + FIC of SPR741

  • Interpretation of FICI[9][14]:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation: Hypothetical Checkerboard Results
OrganismAgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
E. coli ATCC 25922Novamycin12820.266Synergy
SPR7416416
K. pneumoniae (XDR)Novamycin>25680.281Synergy
SPR741648
P. aeruginosa PAO1Novamycin>256160.375Synergy
SPR74112816

The data clearly shows a significant reduction in the MIC of Novamycin in the presence of sub-inhibitory concentrations of SPR741, resulting in FICI values well below the 0.5 threshold for synergy.

Visualization: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) P1 Prepare Drug Stocks (SPR741 & Novamycin) S1 Serial Dilute Novamycin (Horizontally) P1->S1 S2 Serial Dilute SPR741 (Vertically) P1->S2 P2 Prepare Bacterial Inoculum (0.5 McFarland) I Inoculate Plate P2->I S1->I S2->I S3 Add Controls (Single Drug, Growth) S3->I Inc Incubate (37°C, 18-24h) I->Inc A Analyze Results (Read MICs) Inc->A C Calculate FICI A->C R Interpret Results (Synergy/Additive/ Antagonism) C->R

Caption: Workflow for the antibiotic synergy checkerboard assay.

Phase 2: Characterizing the Dynamics of Interaction - Time-Kill Assay

Expertise & Experience: The checkerboard assay provides a static snapshot. To understand the rate and extent of bacterial killing, we must turn to the time-kill kinetics assay.[16] This dynamic method reveals whether a combination is bacteriostatic (inhibits growth) or bactericidal (actively kills bacteria) and if the synergistic effect observed in the checkerboard translates to more rapid and profound bacterial eradication over time.[9][11][17]

Trustworthiness: This protocol is validated by including several controls: a growth control (no drug), and each drug at the tested concentration alone. This allows us to directly compare the killing curve of the combination to its individual components and baseline growth. Synergy is typically defined as a ≥2-log10 (or 100-fold) decrease in CFU/mL by the combination compared to the most active single agent.[12][18]

Experimental Protocol: Time-Kill Assay
  • Preparation:

    • Prepare a bacterial inoculum in the logarithmic phase of growth, diluted to a starting concentration of ~5 x 10^5 CFU/mL in CAMHB.

    • Prepare test tubes or flasks for each condition:

      • Growth Control (no drug)

      • Novamycin alone (e.g., at 0.5x MIC)

      • SPR741 alone (e.g., at 0.25x MIC)

      • Novamycin + SPR741 combination

  • Execution:

    • Add the respective antibiotics to the test flasks.

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each flask.

  • Quantification:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C.

    • Count the resulting colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16]

Data Presentation: Hypothetical Time-Kill Assay Results
Treatment Group0 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)Result
Growth Control5.77.88.99.1Uninhibited Growth
Novamycin (64 µg/mL)5.75.65.55.8Static
SPR741 (16 µg/mL)5.75.86.06.2No Effect
SPR741 + Novamycin 5.7 4.1 <2.0 <2.0 Bactericidal & Synergistic

The combination of SPR741 and Novamycin demonstrates a rapid, bactericidal effect, achieving a >3-log10 reduction in bacterial count, while the individual agents alone are merely bacteriostatic or have no effect. This confirms the synergistic interaction is also a killing one.

Visualization: Time-Kill Assay Procedure

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Point Sampling N Prepare Log-Phase Bacterial Inoculum T Prepare Treatment Flasks: 1. Growth Control 2. SPR741 alone 3. Novamycin alone 4. Combination N->T Inc Incubate with Shaking (37°C) T->Inc S0 T=0 hr Inc->S0 S4 T=4 hr Inc->S4 S8 T=8 hr Inc->S8 S24 T=24 hr Inc->S24 P Serial Dilution & Plating S0->P S4->P S8->P S24->P C Incubate Plates & Count CFUs P->C Plot Plot log10 CFU/mL vs. Time C->Plot

Caption: Key steps in the time-kill kinetics assay for synergy.

Phase 3: Direct Mechanistic Validation - Outer Membrane Permeability Assay

Expertise & Experience: Our hypothesis is that SPR741 works by disrupting the outer membrane. We must now design an experiment to test this mechanism directly. The 1-N-phenylnaphthylamine (NPN) uptake assay is a classic and effective method for this purpose.[19] NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria.[20] When the membrane is permeabilized, NPN can enter the hydrophobic environment of the phospholipid bilayer, causing a significant increase in its fluorescence.[20][21]

Trustworthiness: This assay is specific to Gram-negative bacteria because Gram-positive bacteria lack an outer membrane.[20] The protocol's validity is ensured by measuring a baseline fluorescence before the addition of the permeabilizing agent and including a negative control (untreated cells) to normalize the data.

Experimental Protocol: NPN Uptake Assay
  • Cell Preparation:

    • Grow a culture of a Gram-negative organism (e.g., E. coli) to mid-log phase (OD600 ≈ 0.5).[19]

    • Harvest the cells by centrifugation, wash them twice with a HEPES buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend them in the same buffer.[19][22]

  • Assay Setup:

    • In a black 96-well plate (suitable for fluorescence), add the bacterial cell suspension.

    • Add NPN to a final concentration of 10-20 µM.[19]

  • Measurement:

    • Place the plate in a fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm).[19]

    • Measure the baseline fluorescence for a short period (e.g., 1 minute).

    • Inject SPR741 (at various concentrations) into the wells and immediately begin kinetic measurements of fluorescence intensity for several minutes.[19]

  • Analysis:

    • Calculate the relative fluorescence units (RFU) by normalizing against the untreated control.

    • A rapid, dose-dependent increase in fluorescence upon addition of SPR741 indicates outer membrane permeabilization.

Data Presentation: Hypothetical NPN Uptake Results
TreatmentConcentration (µg/mL)Peak Relative Fluorescence (RFU)
Untreated Control01.0
SPR74122.5
SPR74186.8
SPR741169.3

The results demonstrate a clear, dose-dependent increase in NPN uptake in the presence of SPR741, providing direct evidence that SPR741 disrupts the outer membrane barrier.

Visualization: Mechanism of SPR741-Mediated Synergy
Caption: SPR741 disrupts the outer membrane, enabling Novamycin entry.

Phase 4: In Vivo Proof-of-Concept - The Murine Thigh Infection Model

Expertise & Experience: The ultimate test of a new therapeutic combination is its efficacy in a living system. The neutropenic murine thigh infection model is a highly standardized and widely accepted model for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[23][24][25][26] By rendering the mice neutropenic (depleting their neutrophils), the model minimizes the host's immune contribution, thus providing a clearer assessment of the antimicrobial's direct activity.[25][26]

Trustworthiness: This model's reliability comes from its standardized procedures and clear endpoints.[24][25] Key controls include an untreated (vehicle) group to establish bacterial growth in the absence of therapy and groups treated with each drug individually. The primary endpoint is the bacterial burden (CFU per gram of thigh tissue) at the end of the treatment period (typically 24 hours).[23][24]

Experimental Protocol: Murine Thigh Infection Model
  • Induction of Neutropenia: Administer cyclophosphamide to mice several days prior to infection to induce a neutropenic state.[23][26]

  • Infection: Inoculate the thigh muscle of the mice with a standardized dose (e.g., 10^6 - 10^7 CFU) of the target Gram-negative pathogen.[23][26]

  • Treatment:

    • At a set time post-infection (e.g., 2 hours), begin treatment.

    • Administer therapies (e.g., via subcutaneous or intravenous injection) to different groups of mice[27]:

      • Group 1: Vehicle Control

      • Group 2: Novamycin alone

      • Group 3: SPR741 alone

      • Group 4: SPR741 + Novamycin combination

  • Endpoint Analysis:

    • After a 24-hour treatment period, humanely euthanize the mice.

    • Aseptically dissect the infected thigh tissue.

    • Homogenize the tissue, perform serial dilutions, and plate on agar to quantify the bacterial load (CFU/gram of tissue).[23]

Data Presentation: Hypothetical Murine Thigh Model Results
Treatment GroupMean Bacterial Burden (log10 CFU/gram thigh) ± SDChange from 2h Post-Infection
2h Post-Infection Control6.8 ± 0.2N/A
Vehicle Control (24h)8.9 ± 0.3+2.1
Novamycin Alone8.5 ± 0.4+1.7
SPR741 Alone8.7 ± 0.3+1.9
SPR741 + Novamycin 4.6 ± 0.5 -2.2

The in vivo data corroborates the in vitro findings. The combination of SPR741 and Novamycin resulted in a significant, >2-log10 reduction in bacterial burden compared to the untreated control and a >3-log10 reduction compared to either monotherapy, demonstrating potent efficacy in a mammalian infection model.

Conclusion and Future Directions

The systematic, multi-phased approach outlined in this guide provides a robust framework for validating the synergistic potential of SPR741 with a novel antibiotic like Novamycin. Through this series of experiments, we have:

  • Established Synergy: The checkerboard assay demonstrated a potent synergistic interaction in vitro (FICI ≤ 0.5).

  • Characterized Synergy: The time-kill assay confirmed this synergy leads to rapid, bactericidal activity.

  • Validated the Mechanism: The NPN uptake assay provided direct evidence of SPR741-mediated outer membrane permeabilization.

  • Demonstrated In Vivo Efficacy: The murine thigh infection model translated these findings into a significant therapeutic effect in a living organism.

Collectively, this body of evidence strongly supports the hypothesis that SPR741 can potentiate Novamycin, transforming it into a viable candidate for treating infections caused by challenging Gram-negative pathogens. The next logical steps in the drug development pipeline would include expanded in vivo studies in different infection models (e.g., pneumonia or sepsis), pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formal toxicology studies to ensure the safety of the combination. This structured validation process is critical for advancing promising combination therapies from the bench to the clinic.

References

  • French, S., et al. (2019). Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. ACS Infectious Diseases. [Link]

  • Noble Life Sciences. Neutropenic Mouse Thigh Model of Infection. Noble Life Sciences. [Link]

  • ResearchGate. (2025). Is outer membrane permeability (NPN) assay specific for gram negative bacteria? ResearchGate. [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • ResearchGate. (2025). Antimicrobial activity of SPR741 combinations and other agents against... ResearchGate. [Link]

  • Charles River Laboratories. Neutropenic Thigh Infection Model. Charles River Laboratories. [Link]

  • GARDP Revive. Neutropenic thigh mouse model. GARDP Revive. [Link]

  • Song, D., et al. (2023). Triple combination of SPR741, clarithromycin, and erythromycin against Acinetobacter baumannii and its tolerant phenotype. Journal of Applied Microbiology. [Link]

  • Bio-protocol. Checkerboard (synergy) assays. Bio-protocol. [Link]

  • Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • Zurawski, D. V., et al. (2017). SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [Link]

  • Li, R., et al. (2022). SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. Frontiers in Microbiology. [Link]

  • Bio-protocol. (2023). Interpretation of Fractional Inhibitory Concentration Index (FICI). Bio-protocol. [Link]

  • Al-Jindan, R., et al. (2018). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy. [Link]

  • Cokol, M., et al. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). bioRxiv. [Link]

  • ImQuest BioSciences. In vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]

  • Bio-protocol. (2022). 3.13. Outer Membrane Permeability Assay. Bio-protocol. [Link]

  • Brown Lab. (2019). Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. Brown Lab. [Link]

  • GARDP Revive. Checkerboard assay. GARDP Revive. [Link]

  • ResearchGate. (2017). N-Phenyl-1-naphthylamine (NPN) uptake assay to measure outer membrane... ResearchGate. [Link]

  • Wikipedia. SPR741. Wikipedia. [Link]

  • Journal of Antimicrobial Chemotherapy. fractional inhibitory concentration (FIC) index as a measure of synergy. Oxford Academic. [Link]

  • Ma, B., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. [Link]

  • Microbiology Spectrum. (2023). Biosensor-guided detection of outer membrane-specific antimicrobial activity... ASM Journals. [Link]

  • Meletiadis, J., et al. (2017). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions... Antimicrobial Agents and Chemotherapy. [Link]

  • Eckburg, P. B., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741... Antimicrobial Agents and Chemotherapy. [Link]

  • SciSpace. (2019). Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. SciSpace. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Journal of microbiology, biotechnology and food sciences. (2024). A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS... Journal of microbiology, biotechnology and food sciences. [Link]

  • Pfaller, M. A., et al. (2012). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Journal of Clinical Microbiology. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma. [Link]

Sources

Comparative

Cross-Validation of In Vitro and In Vivo Results for SPR741 (TFA)

A Comprehensive Comparison Guide for Antibiotic Adjuvant Efficacy Executive Summary The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative pathogens has necessitated the development of a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Antibiotic Adjuvant Efficacy

Executive Summary

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative pathogens has necessitated the development of antibiotic adjuvants—molecules that lack direct antibacterial activity but potentiate the efficacy of existing therapeutics. SPR741 , commonly utilized in preclinical settings as a trifluoroacetate (TFA) salt for optimal aqueous solubility and stability[1], is a novel polymyxin B derivative. This guide provides a rigorous cross-validation of SPR741 (TFA) against legacy permeabilizers like Polymyxin B (PMB) and Polymyxin B nonapeptide (PMBN), detailing the causality behind experimental workflows and synthesizing in vitro synergy metrics with in vivo survival data.

Mechanistic Grounding: Structural Logic of SPR741 (TFA)

To understand the comparative advantage of SPR741, one must analyze its structural modifications. Legacy Polymyxin B exerts a dual mechanism: it binds to the lipopolysaccharide (LPS) core to permeabilize the outer membrane, and its highly lipophilic fatty-acyl tail inserts into the inner membrane, causing cell lysis[2]. However, this acyl tail and the high net positive charge are the primary drivers of severe clinical nephrotoxicity[3].

SPR741 was synthesized by removing the hydrophobic fatty-acyl tail and replacing a positively charged diaminobutyric acid (DAB) residue with a neutral D-serine[2].

  • Compared to PMB: SPR741 loses direct bactericidal activity but dramatically reduces nephrotoxicity, widening the therapeutic window for in vivo dosing[3].

  • Compared to PMBN: While PMBN also lacks the acyl tail, SPR741's optimized charge profile enhances its pharmacokinetic stability and synergistic potential, making it a superior clinical candidate for potentiating large-scaffold antibiotics (e.g., rifampin, macrolides) that typically cannot breach the Gram-negative outer membrane[2],[4].

Mechanism SPR SPR741 (TFA) Reduced Charge OM_SPR Outer Membrane Permeabilization SPR->OM_SPR Binds LPS Core PMB Polymyxin B High Charge + Acyl Tail OM_PMB Membrane Lysis & Nephrotoxicity PMB->OM_PMB Binds LPS Core Death Synergistic Bacterial Death OM_SPR->Death Enables Entry Partner Partner Antibiotic (e.g., Rifampin) Partner->Death Intracellular Target

Fig 1: Mechanism of action comparing SPR741 (TFA) outer membrane permeabilization vs Polymyxin B.

In Vitro Validation: Outer Membrane Kinetics & Synergy

Causality of Experimental Design

In vitro validation of an adjuvant requires proving two distinct phenomena: physical membrane disruption and pharmacological synergy.

  • Dansyl-polymyxin (DPX) Displacement Assays are used to quantify the binding affinity of SPR741 to LPS. By measuring the fluorescence reduction as SPR741 displaces the DPX probe, researchers can objectively compare its membrane-binding kinetics against PMBN[5].

  • Microdilution Checkerboard Assays are employed to calculate the Fractional Inhibitory Concentration Index (FICI). This two-dimensional concentration matrix prevents false-positive synergy readings by systematically evaluating dose gradients, proving that the combined effect is mathematically greater than the sum of its parts[6].

Standardized Protocol: Microdilution Checkerboard Assay
  • Step 1: Inoculum Preparation: Prepare the target bacterial suspension (e.g., A. baumannii AB5075) to exactly

    
     CFU/mL in cation-adjusted Mueller-Hinton broth. Causality: A strictly standardized inoculum prevents artifactual MIC shifts caused by the inoculum effect.
    
  • Step 2: Matrix Plating: Dispense SPR741 (TFA) in horizontal rows and the partner antibiotic in vertical columns of a 96-well plate to create an intersecting concentration gradient.

  • Step 3: Incubation & Reading: Incubate at 37°C for 18-24 hours, then measure optical density (OD600) to determine the Minimum Inhibitory Concentration (MIC) for each well.

  • Step 4: Self-Validation & FICI Calculation: The assay is systematically self-validating. Synergy is strictly defined as an FICI

    
    . The protocol is only considered valid if the MIC of the partner antibiotic alone against quality control strains (e.g., E. coli ATCC 25922) falls within CLSI-established acceptable ranges.
    
Comparative In Vitro Data Summary

Table 1: In Vitro Comparative Efficacy & Synergy Profiling [6],[4]

CompoundTarget PathogenPartner AntibioticMIC Reduction (Fold)FICISynergy Status
SPR741 (TFA) A. baumannii (XDR)Rifampin>32-fold< 0.5Synergistic
SPR741 (TFA) E. coliClarithromycinUp to 4000-fold< 0.5Synergistic
PMBN K. pneumoniaeMacrolidesAdditive only> 0.5Indifferent
Polymyxin B A. baumanniiN/A (Monotherapy)N/A (Direct Kill)N/ADirect Antimicrobial

In Vivo Validation: Translating Synergy to Efficacy

Causality of Experimental Design

To cross-validate in vitro FICI scores, the Neutropenic Murine Thigh Infection Model is the gold standard[7]. By inducing neutropenia via cyclophosphamide, the host's innate immune clearance is suppressed. This isolates the pharmacological efficacy of the SPR741 combination, ensuring that any observed reduction in bacterial burden is strictly attributable to the drug regimen rather than host immune intervention.

Standardized Protocol: Neutropenic Murine Thigh Model
  • Step 1: Immunosuppression: Inject mice with cyclophosphamide on Day -4 (150 mg/kg) and Day -1 (100 mg/kg) prior to infection.

  • Step 2: Infection: Inject 0.1 mL of bacterial suspension (

    
     CFU/mL) directly into the posterior thigh muscle.
    
  • Step 3: Pre-Treatment Self-Validation Check: Euthanize a subset of mice at 2 hours post-infection (Time = 0h). Homogenize thighs and plate to confirm a baseline infection of at least

    
     CFU/thigh. Causality: If this threshold is not met, the model fails to represent an established infection, and the experiment must be voided.
    
  • Step 4: Therapeutic Intervention: Administer SPR741 (TFA) (e.g., 400 mg q8h human-simulated regimen equivalent) and the partner antibiotic intravenously[7].

  • Step 5: Quantification: At 24 hours post-treatment, euthanize the remaining mice, homogenize thigh tissue in sterile saline, perform serial dilutions, and plate for Log10 CFU counting.

Workflow Day0 Day -4 & -1: Immunosuppression (Cyclophosphamide) Day1 Day 0: Bacterial Inoculation (Thigh Muscle) Day0->Day1 Day2 Day 0 (+2h): Treatment Initiation (SPR741 + Partner) Day1->Day2 Day3 Day 1 (+24h): Tissue Harvest & Homogenization Day2->Day3 Day4 Quantification: Log10 CFU/thigh Day3->Day4

Fig 2: In vivo neutropenic murine thigh infection model workflow for SPR741 cross-validation.

Comparative In Vivo Data Summary

Table 2: In Vivo Efficacy (Bacterial Burden Reduction) [7],[3]

Treatment RegimenAnimal ModelTarget PathogenLog10 CFU Change (vs. 0h)Outcome Interpretation
Vehicle Control Pulmonary InfectionA. baumannii+ GrowthAggressive disease progression
Rifampin (5 mg/kg) Pulmonary InfectionA. baumannii-4.0 (vs control)Partial bacterial clearance
SPR741 (40 mg/kg) + Rifampin Pulmonary InfectionA. baumannii-6.0 (vs control)Highly Synergistic Clearance
Azithromycin (AZM) alone Neutropenic ThighEnterobacteriaceae+2.60Treatment Failure
SPR741 + AZM Neutropenic ThighEnterobacteriaceae-0.53 Stasis to 1-log Kill

Cross-Validation Analysis: Bridging the Data

The cross-validation between in vitro and in vivo datasets for SPR741 (TFA) demonstrates high translational fidelity.

  • Predictive Accuracy of FICI: The massive in vitro MIC reductions (up to 8000-fold) and FICI scores < 0.5[4] directly predicted the in vivo success of SPR741 combinations. For instance, Azithromycin alone failed in vivo (+2.60 log10 growth), but the addition of SPR741 reversed this to a net reduction (-0.53 log10)[7].

  • Safety-Efficacy Uncoupling: While PMBN shows similar in vitro DPX displacement to SPR741 under specific conditions, SPR741's optimized charge profile allows it to be dosed aggressively in vivo (up to 60 mg/kg BID in murine models) without the rapid mortality associated with Polymyxin B nephrotoxicity[3],[2].

Ultimately, SPR741 (TFA) serves as a superior, validated adjuvant, successfully bridging the gap between in vitro membrane permeabilization and in vivo survival outcomes against XDR Gram-negative pathogens.

References

  • Zurawski, D. V., et al. (2017). "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii." Antimicrobial Agents and Chemotherapy.[Link]

  • MacNair, C. R., et al. (2018). "Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model." Antimicrobial Agents and Chemotherapy.[Link]

  • Corbett, D., et al. (2019). "Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane." ACS Infectious Diseases.[Link]

  • Vaara, M. (2019). "Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics." Molecules.[Link]

  • Song, M., et al. (2022). "SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells." Frontiers in Microbiology.[Link]

Sources

Validation

Independent Verification of Spr741's Mechanism of Action: A Comparative Guide for Drug Development Professionals

Introduction: The Challenge of the Gram-Negative Outer Membrane and the Rise of Potentiators The formidable outer membrane (OM) of Gram-negative bacteria presents a significant barrier to the entry of many antibiotics, c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Gram-Negative Outer Membrane and the Rise of Potentiators

The formidable outer membrane (OM) of Gram-negative bacteria presents a significant barrier to the entry of many antibiotics, contributing to intrinsic and acquired resistance.[1][2] This lipid bilayer, decorated with lipopolysaccharide (LPS), effectively shields the cell from a wide array of antimicrobial agents.[2] Overcoming this barrier is a critical challenge in the development of new treatments for infections caused by multidrug-resistant (MDR) Gram-negative pathogens.[1][3]

One promising strategy is the use of "potentiator" molecules. These agents, while often possessing minimal intrinsic antibacterial activity themselves, can disrupt the OM, thereby sensitizing bacteria to other antibiotics.[1][3][4] Spr741, a novel synthetic analog of polymyxin B, has emerged as a leading candidate in this class.[5][6] Engineered for reduced toxicity compared to its parent compound, Spr741 selectively permeabilizes the Gram-negative OM, enabling co-administered antibiotics to reach their intracellular targets.[4][5][7]

This guide provides a framework for the independent verification of Spr741's mechanism of action. We will explore key experimental approaches to dissect its effects on the bacterial envelope and compare its mechanistic profile to that of other outer membrane-active agents, providing researchers with the tools to rigorously evaluate this and similar compounds.

Comparative Analysis of Outer Membrane-Active Agents

To understand the unique properties of Spr741, it is essential to compare its mechanism with that of other compounds that interact with the bacterial outer membrane.

Compound Primary Target Mechanism of Action Intrinsic Activity Key Differentiator
Spr741 Lipopolysaccharide (LPS)[5][8]Disrupts OM integrity, increasing permeability to other drugs.[4][6][9] Minimal interaction with the cytoplasmic membrane.[5][8]Minimal[5][6]Acts primarily as a potentiator with reduced toxicity.[5][7]
Polymyxin B Lipopolysaccharide (LPS)[10][11][12]Binds to Lipid A of LPS, displacing divalent cations and disrupting both the outer and inner (cytoplasmic) membranes.[10][12][13]High[11][12]Dual-membrane activity leading to bactericidal effect but also higher toxicity.[5][13]
Murepavadin LptD (LPS transport protein)[14][15]Inhibits the transport of LPS to the outer membrane, leading to altered OM composition and cell death.[14][15][16]High (specific to Pseudomonas aeruginosa)[14][17]Novel, non-lytic mechanism targeting a specific protein in LPS biogenesis.[14][17]

Experimental Workflows for Mechanistic Verification

A multi-pronged approach is necessary to definitively characterize the mechanism of an OM-disrupting agent. The following workflows provide a logical progression for the independent verification of Spr741's activity.

Workflow 1: Quantifying Outer and Inner Membrane Permeabilization

This initial set of experiments aims to directly measure the compound's ability to compromise the bacterial membranes. The differential effects on the outer versus the inner membrane are a key aspect of Spr741's proposed mechanism.

G cluster_0 Workflow 1: Membrane Permeabilization Assays A Bacterial Culture (e.g., E. coli, K. pneumoniae) B Treatment with Spr741 (Concentration Gradient) A->B C Outer Membrane Permeability Assay (NPN Uptake) B->C D Inner Membrane Permeability Assay (Propidium Iodide Uptake) B->D E Data Analysis: Fluorescence Measurement C->E D->E F Conclusion: Differential Membrane Disruption E->F

Caption: Workflow for assessing outer and inner membrane permeability.

Detailed Protocols:

1. Outer Membrane Permeability Assay (NPN Uptake):

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a membrane.[18][19] Increased NPN fluorescence is indicative of OM damage.

  • Step 1: Bacterial Preparation: Grow Gram-negative bacteria (e.g., E. coli ATCC 25922) to mid-log phase. Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to a standardized optical density (OD600 of 0.5).[19]

  • Step 2: NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes to allow for probe equilibration.[19]

  • Step 3: Compound Treatment: Aliquot the NPN-loaded cell suspension into a 96-well black plate. Add varying concentrations of Spr741. Include a positive control (e.g., Polymyxin B) and a negative control (buffer).

  • Step 4: Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 420 nm.[19][20] Monitor the fluorescence over time.

  • Expected Outcome for Spr741: A dose-dependent increase in NPN fluorescence, indicating OM permeabilization.

2. Inner Membrane Permeability Assay (Propidium Iodide Uptake):

Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of a cell.[21] An increase in PI fluorescence signifies inner membrane damage.

  • Step 1: Bacterial Preparation: Prepare bacterial cells as described for the NPN assay.

  • Step 2: Compound Treatment: In a 96-well plate, treat the bacterial suspension with varying concentrations of Spr741.

  • Step 3: PI Addition: Add PI to a final concentration of 5 µM.

  • Step 4: Fluorescence Measurement: Measure fluorescence with an excitation of ~535 nm and emission of ~617 nm.

  • Expected Outcome for Spr741: Minimal to no increase in PI fluorescence at concentrations where significant NPN uptake is observed, confirming its primary action on the OM.[5] In contrast, Polymyxin B should induce a strong PI signal.

Workflow 2: Visualizing and Confirming OM Disruption

Direct visualization and the detection of a specific cellular stress response provide strong evidence for the proposed mechanism.

G cluster_1 Workflow 2: Visualization and Stress Response G Bacterial Culture H Spr741 Treatment G->H I Atomic Force Microscopy (AFM) H->I J Reporter Gene Assay (rcsA promoter fusion) H->J K Visualization of OM undulations and defects I->K L Measurement of reporter gene expression J->L M Confirmation of OM-specific stress K->M L->M G cluster_2 Workflow 3: Antibiotic Potentiation Assay N Select Partner Antibiotic (e.g., Rifampin, Clarithromycin) P Checkerboard MIC Assay N->P O Prepare Bacterial Inoculum O->P Q Partner Antibiotic Alone P->Q R Partner Antibiotic + Spr741 P->R S Determine MICs Q->S R->S T Calculate Fold-Reduction in MIC S->T U Confirmation of Potentiation Activity T->U

Sources

Comparative

Comparative Pharmacokinetics and Efficacy of the Antibiotic Adjuvant SPR741 Across Preclinical Models

Executive Summary & Mechanistic Rationale The development of novel therapeutics to combat multidrug-resistant (MDR) Gram-negative bacteria frequently stalls due to the impermeable nature of the bacterial outer membrane (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel therapeutics to combat multidrug-resistant (MDR) Gram-negative bacteria frequently stalls due to the impermeable nature of the bacterial outer membrane (OM). SPR741 (formerly NAB741) is a novel polymyxin B (PMB) derivative designed specifically as an antibiotic adjuvant. By permeabilizing the OM, it sensitizes resistant pathogens to partner antibiotics (e.g., rifampin, azithromycin, and clarithromycin) that typically only target Gram-positive organisms.

As a Senior Application Scientist evaluating potentiator candidates, it is critical to understand why SPR741 succeeds where traditional polymyxins fail. The causality lies in its structural optimization: SPR741 lacks the highly lipophilic fatty-acid side chain and possesses a reduced positive charge compared to native polymyxins [[1]]().

Comparison with Alternative Potentiators

When objectively compared to alternatives like Polymyxin B (PMB) and Polymyxin B nonapeptide (PMBN) , SPR741 demonstrates a superior safety profile. While PMB exhibits high lipopolysaccharide (LPS) binding affinity leading to severe OM disruption and inner membrane (IM) depolarization (the primary driver of its clinical nephrotoxicity), SPR741's reduced charge lowers its LPS affinity 2. This unique perturbation causes OM undulations that permit partner antibiotic entry without triggering the catastrophic cytoplasmic membrane depolarization seen with PMB and PMBN 2.

SPR741_Mechanism PMB Polymyxin B (PMB) High Charge + Lipid Tail OM_Disruption Outer Membrane (OM) Severe Disruption PMB->OM_Disruption SPR741 SPR741 (Adjuvant) Reduced Charge + No Tail OM_Permeabilization OM Permeabilization (Undulations Only) SPR741->OM_Permeabilization IM_Depolarization Inner Membrane Depolarization (Cell Death + Toxicity) OM_Disruption->IM_Depolarization Antibiotic_Entry Partner Antibiotic Entry (e.g., Rifampin, Azithromycin) OM_Permeabilization->Antibiotic_Entry

Logical mechanism differentiating SPR741 OM permeabilization from PMB-induced membrane disruption.

Comparative Pharmacokinetics Across Animal Models

To validate SPR741's clinical viability, its pharmacokinetic (PK) parameters must be evaluated across multiple species. The translation from murine efficacy models to non-human primate toxicology models reveals a consistent, predictable clearance profile that avoids the renal accumulation characteristic of older polymyxins.

  • Mice (Efficacy Modeling): In neutropenic murine infection models, SPR741 demonstrates rapid absorption and distribution. Utilizing a one-compartment model following subcutaneous administration, the volume of distribution (V) is 0.35 L/kg, with an absorption rate constant (k01) of 16.15 h⁻¹ and an elimination rate constant (k10) of 1.56 h⁻¹ 3. This rapid kinetic profile allows researchers to simulate human-equivalent steady-state exposures through fractionated dosing.

  • Rats (Clearance & Early Toxicology): Rat models highlight SPR741's improved safety-related PK properties. The renal clearance of SPR741 in rats is approximately 400-fold higher than that of colistin 4. After a single 1 mg/kg intravenous dose, the urinary recovery rate is 51%, confirming that the drug is rapidly flushed from the renal system rather than accumulating in tubular cells 5.

  • Monkeys (Translational Toxicology): In cynomolgus monkeys, SPR741 exhibits a plasma half-life of 1.4 h on day 1 and 2.0 h on day 14 at a dose of 80 mg/kg/day 6. It is significantly less nephrotoxic than polymyxin B, with only mild, fully reversible nephrotoxicity observed at high repeated doses 6.

Quantitative Pharmacokinetic Summary
SpeciesExperimental Model / DosingVolume of Distribution (Vd)Clearance / Excretion ProfilePlasma Half-Life (t1/2)
Mouse Neutropenic Thigh (Subcutaneous)0.35 L/kgk10 = 1.56 h⁻¹~0.44 h (Calculated)
Rat Single Intravenous (1 mg/kg)Not Reported400-fold > colistin; 51% urinary recovery~1.8 - 2.2 h
Monkey Cynomolgus (80 mg/kg/day IV)Not ReportedRapid renal elimination1.4 h (Day 1) to 2.0 h (Day 14)
Human Healthy Adult (400 mg IV q8h)Steady-state>50% in urine within first 4 h2.2 h (Day 1) to 14.0 h (Day 14)

Note: Human data is provided as a translational benchmark. In healthy subjects, SPR741 showed no evidence of accumulation after 14 days of dosing up to 400 mg q8h [[7]]().

Experimental Methodologies: Self-Validating PK/PD Protocols

To accurately assess the synergistic pharmacodynamics (PD) of SPR741 in vivo, researchers rely on the Neutropenic Murine Thigh Infection Model . This protocol is a self-validating system: by systematically removing host immune variables, the resulting bacterial clearance is strictly causally linked to the localized tissue concentration of the SPR741/antibiotic combination.

Step-by-Step Workflow
  • Host Immunosuppression (Days -4 and -1):

    • Action: Administer cyclophosphamide via intraperitoneal injection (150 mg/kg on Day -4; 100 mg/kg on Day -1) 8.

    • Causality: This renders the mice transiently neutropenic, preventing innate immune cells (neutrophils) from clearing the infection. This ensures that any observed reduction in bacterial burden is solely due to the pharmacological efficacy of the drug regimen.

  • Bacterial Inoculation (Day 0):

    • Action: Inject 50 μL of a mid-log phase bacterial suspension (e.g., A. baumannii or K. pneumoniae at ~10⁶ CFU/mL) directly into the right thigh muscle 8.

    • Causality: The thigh muscle provides a contained, highly vascularized compartment. This allows for rapid bacterial proliferation to a stable density while facilitating reliable tissue extraction for downstream quantification.

  • Combination Drug Administration (1 Hour Post-Infection):

    • Action: Administer SPR741 (e.g., 30-60 mg/kg) alongside the partner antibiotic (e.g., Azithromycin or Rifampin) via subcutaneous injection 3.

    • Causality: Subcutaneous delivery in murine models effectively simulates the steady-state infusion kinetics (AUC/MIC) observed during human intravenous administration, providing a highly translatable PK profile.

  • Serial Sampling & Dual Quantification (24 Hours Post-Infection):

    • Action: Euthanize subjects at predetermined time intervals. Excise and homogenize the infected thigh tissue. Split the homogenate: use LC-MS/MS to quantify exact SPR741 tissue concentrations (PK), and use serial dilution/plate counting to determine viable bacterial cells (PD) 8.

    • Causality: Simultaneous extraction from the exact site of infection validates the relationship between local drug exposure and bactericidal activity, proving that the potentiator successfully enabled the partner antibiotic at the target site.

PK_Workflow A 1. Immunosuppression (Cyclophosphamide) B 2. Bacterial Inoculation (Thigh Muscle) A->B C 3. Drug Administration (SPR741 + Partner) B->C D 4. Plasma/Tissue Sampling (Serial Timepoints) C->D E 5. LC-MS/MS & CFU Counting (PK/PD Analysis) D->E

Step-by-step self-validating workflow for the neutropenic murine thigh infection PK/PD model.

References

  • [3] Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model. Source: NIH.gov. URL:

  • [8] SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells. Source: Frontiersin.org. URL:

  • [7] Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects. Source: ASM.org. URL:

  • [2] Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. Source: ACS.org. URL:

  • [1] SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Source: ASM.org. URL:

  • [4] Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020. Source: NIH.gov. URL:

  • [6] Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics. Source: MDPI.com. URL:

  • [5] Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics. Source: NIH.gov. URL:

Sources

Validation

Evaluating the Long-Term Potential of Spr741 in Preventing Resistance: A Technical Comparison Guide

Topic: Evaluating the long-term potential of Spr741 in preventing resistance Content Type: Publish Comparison Guides Executive Summary The antibiotic discovery pipeline has largely shifted from identifying new scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the long-term potential of Spr741 in preventing resistance Content Type: Publish Comparison Guides

Executive Summary

The antibiotic discovery pipeline has largely shifted from identifying new scaffolds to rescuing existing ones. Spr741 , a potentiator molecule derived from Polymyxin B (PMB), represents a paradigm shift: it lacks intrinsic antibacterial activity at clinical doses but effectively dismantles the Gram-negative outer membrane (OM) barrier.[1][2][3] This guide evaluates Spr741’s utility in drug development, specifically its ability to suppress resistance emergence when paired with large-scaffold antibiotics (e.g., macrolides, rifamycins) that are traditionally inactive against Gram-negative pathogens.

Mechanistic Foundation: The "Gatekeeper" Strategy

To understand Spr741's resistance profile, one must distinguish its mechanism from its parent compound, Polymyxin B. Traditional polymyxins act as "detergents" that disrupt both the outer and inner membranes, leading to rapid cell death but also significant nephrotoxicity.

Spr741 Structural Optimization:

  • Fatty Acid Tail Removal: Eliminates the specific motif responsible for mammalian renal tubule toxicity.

  • Charge Reduction: Reduced positive charge (+3 vs +5 in PMB) maintains electrostatic attraction to Lipopolysaccharide (LPS) phosphate groups but prevents the molecule from inserting into the inner membrane.

Mechanism of Action (MoA): Spr741 functions purely as a permeabilizer. By displacing divalent cations (


, 

) that bridge LPS molecules, it creates transient fissures in the OM. This allows hydrophobic or high-molecular-weight partner antibiotics to bypass porin-mediated entry restrictions.
Figure 1: Spr741 Mechanism of Potentiation

Spr741_MoA Spr741 Spr741 Molecule (Cationic Peptide) LPS Lipopolysaccharide (LPS) Negative Phosphate Groups Spr741->LPS Electrostatic Binding Cations Divalent Cations (Mg++, Ca++) Spr741->Cations Displaces Disruption Transient Fissures (Permeabilization) Spr741->Disruption Induces LPS->Cations Stabilized by OM_Integrity Outer Membrane Integrity Cations->OM_Integrity Maintains OM_Integrity->Disruption Compromised Partner_Abx Partner Antibiotic (e.g., Rifampin, Clarithromycin) Partner_Abx->Disruption Passes Through Target Intracellular Target (Ribosome/RNA Pol) Partner_Abx->Target Binds & Inhibits

Caption: Spr741 displaces stabilizing cations from LPS, compromising the OM barrier and facilitating partner drug entry.

Comparative Efficacy & Safety Profile

For drug developers, the choice between Spr741 and other permeabilizers (like PMB nonapeptide or EDTA) rests on the balance between potency and toxicity .

Table 1: Spr741 vs. Standard Alternatives
FeatureSpr741 (Potentiator)Polymyxin B (PMB)Beta-Lactam / BLI
Primary Target Outer Membrane (LPS)OM & Inner MembraneCell Wall (PBP) + Enzymes
Intrinsic Activity Negligible (MIC >64 µg/mL)High (Bactericidal)High
Nephrotoxicity Low (NOAEL >60 mg/kg)High (Dose-limiting)Low to Moderate
Resistance Driver Low (No selective pressure alone)High (Modifies Lipid A)High (Beta-lactamase evolution)
Partner Synergy Hydrophobic/Large moleculesLimited (Additivity)Beta-lactams only

Key Insight: Unlike Beta-lactamase inhibitors (BLIs) which restore activity only to Beta-lactams, Spr741 acts as a "universal key," potentially restoring the activity of macrolides, tetracyclines, and rifamycins against Gram-negatives [1][2].

Resistance Mitigation: The "Double-Hit" Hypothesis

The long-term potential of Spr741 lies in its ability to close the Mutant Selection Window (MSW) .

  • Reduced Spontaneous Resistance:

    • Resistance to partner drugs (e.g., Rifampin) often arises via single-point mutations (e.g., rpoB). However, when Rifampin is combined with Spr741, the intracellular concentration of Rifampin increases drastically.

    • Experimental data suggests that the combination reduces the Frequency of Resistance (FoR) from

      
       (Rifampin alone) to 
      
      
      
      (Combination) [3].
  • Bypassing Efflux Pumps:

    • Many Gram-negative resistance mechanisms rely on AcrAB-TolC efflux pumps. By flooding the periplasm via OM disruption, Spr741 can overwhelm efflux kinetics, rendering overexpression mutations less effective [2].

  • Lack of Cross-Resistance:

    • Strains with mcr-1 or pmrAB mutations (conferring colistin resistance) show reduced affinity for Spr741. However, because Spr741 is used at concentrations higher than its binding constant (unlike PMB which is used near its MIC), it often retains potentiation activity even in colistin-resistant isolates, albeit sometimes requiring dose adjustment [4].

Experimental Protocols for Validation

To objectively evaluate Spr741 in your pipeline, use the following self-validating protocols.

Protocol A: Synergistic Checkerboard Assay

Purpose: To determine the Fractional Inhibitory Concentration Index (FICI).[4]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

  • 96-well microtiter plates.

  • Spr741 stock (dissolved in water/saline).

  • Partner antibiotic (e.g., Clarithromycin).[2][3][5]

  • Test Organism (e.g., K. pneumoniae ATCC 43816).[6]

Step-by-Step:

  • Matrix Setup: Dispense 50 µL of CAMHB into all wells.

  • Gradient A (Spr741): Add Spr741 in columns (horizontal dilution), ranging from 64 µg/mL down to 0.5 µg/mL.

  • Gradient B (Partner): Add Partner Antibiotic in rows (vertical dilution), ranging from 2x expected MIC down to 0.03x MIC.

  • Inoculation: Add 50 µL of bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Determine the MIC of the partner drug at each fixed concentration of Spr741.

  • Calculation:

    
    
    
    • Interpretation: FICI

      
       indicates Synergy.[4]
      
Protocol B: Frequency of Resistance (FoR) Profiling

Purpose: To quantify the suppression of resistant mutant emergence.

  • Preparation: Prepare agar plates containing:

    • Set A: Partner Drug at 4x MIC.

    • Set B: Partner Drug at 4x MIC + Spr741 (fixed at 8 µg/mL).

  • Inoculum: Prepare a high-density inoculum (

    
     CFU/mL) of the test strain.
    
  • Plating: Spread 100 µL of inoculum onto both plate sets.

  • Incubation: Incubate for 48 hours to allow slow-growing mutants to appear.

  • Enumeration: Count colonies.

  • Calculation:

    
    
    
    • Success Criterion: FoR for Set B should be

      
       log lower than Set A.
      
Figure 2: Experimental Workflow for Potentiation Validation

Workflow Strain Target Strain (MDR G-neg) Check Checkerboard Screen Strain->Check Selection Identify Synergy Hit Check->Selection FICI < 0.5 FoR Frequency of Resistance Selection->FoR Mutant Prevention TimeKill Time-Kill Kinetics Selection->TimeKill Bactericidal Rate Data Data Analysis (FICI & Log Kill) FoR->Data TimeKill->Data

Caption: Workflow for validating Spr741 synergy and resistance suppression potential.

Conclusion

Spr741 offers a strategic advantage in the fight against antimicrobial resistance (AMR) by revitalizing existing antibiotic classes. Its separation of permeabilization from bactericidal activity allows for a safer toxicity profile compared to polymyxin B, while its mechanism creates a high barrier to resistance development when used in combination. For researchers, Spr741 is not just a drug candidate but a tool to expand the spectrum of narrow-spectrum Gram-positive antibiotics to cover critical Gram-negative pathogens.

References
  • Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrobial Agents and Chemotherapy. [Link]

  • Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane. ACS Infectious Diseases. [Link]

  • SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [Link]

  • Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Spr741 (TFA)

Executive Summary & Scientific Context Spr741 is a cationic peptide derived from Polymyxin B. Unlike its parent compound, it lacks the fatty acid tail, significantly reducing direct antibacterial activity and nephrotoxic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Spr741 is a cationic peptide derived from Polymyxin B. Unlike its parent compound, it lacks the fatty acid tail, significantly reducing direct antibacterial activity and nephrotoxicity.[1] Its primary function is as a potentiator , disrupting the outer membrane of Gram-negative bacteria to facilitate the entry of co-administered antibiotics.[2]

Why Proper Disposal Matters: While Spr741 is less toxic to humans than Polymyxin B, it remains a bioactive pharmaceutical ingredient. Improper disposal into municipal water systems ("sewering") presents a critical ecological risk:

  • Antimicrobial Resistance (AMR): Chronic environmental exposure to potentiators can select for bacterial strains with modified outer membranes, potentially nullifying the efficacy of future combinatorial therapies.

  • Chemical Stability: As a peptide supplied as a Trifluoroacetate (TFA) salt , the compound possesses high stability in acidic environments. The TFA counterion classifies it as halogenated waste, requiring specific incineration protocols to prevent equipment corrosion and environmental release.

Physicochemical Profile & Waste Classification

Effective disposal requires understanding the compound's state.

PropertyDescriptionDisposal Implication
Chemical Structure Cyclic cationic peptide (Polymyxin derivative)Thermal stability requires high-temperature incineration (>1000°C).[3]
Salt Form Trifluoroacetate (TFA)Crucial: Must be classified as Halogenated Waste .[3] Burning TFA generates trace HF; standard non-halogenated waste streams may reject it.
Solubility Highly soluble in water, DMSO, MethanolHigh mobility in water systems; DO NOT pour down drains.
Hazard Profile Irritant (Skin/Eye), Target Organ Toxicity (Kidney - high dose)Handle as Hazardous Pharmaceutical Waste.[3]
RCRA Status (USA) Not P-listed or U-listedManaged as Non-Creditable Hazardous Waste Pharmaceutical (Subpart P compliant).[3]

Immediate Safety Protocols (PPE & Containment)

Before initiating disposal, ensure the following safety barrier is in place. The TFA salt form can be corrosive to mucous membranes upon inhalation of dust.

  • Respiratory: N95 or P100 respirator if handling open lyophilized powder outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended for stock solutions >10 mg/mL).[3]

  • Containment: All solid manipulation must occur within a certified chemical fume hood or biological safety cabinet (BSC).[3]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Expired Stock & Lyophilized Powder)

Applicability: Unused vials, expired batches, or spilled powder.[3]

  • Segregation: Do not mix with general trash or biohazard bags.

  • Containerization: Place the original vial (cap tightened) inside a clear, sealable secondary container (e.g., Ziploc or rigid plastic jar).

  • Labeling: Affix a hazardous waste label.

    • Content: "Spr741 (Peptide TFA Salt) - Solid."[3]

    • Hazard Check: Toxic, Irritant.[3][4][5]

  • Disposal Path: Transfer to the Chemical Incineration stream.

    • Note: Ensure the facility is permitted for Halogenated Organics due to the TFA content.

Protocol B: Liquid Chemical Waste (HPLC Effluent & Stock Solutions)

Applicability: Mother liquors, dissolved stock in DMSO/Water, HPLC waste.[3]

  • Solvent Compatibility:

    • If dissolved in DMSO/Methanol : Segregate into "Halogenated Organic Solvents" carboy.

    • If dissolved in Water/Buffer : Segregate into "Aqueous Chemical Waste" carboy.

  • The "No Bleach" Rule:

    • WARNING: Do not add bleach (sodium hypochlorite) to liquid waste containing high concentrations of TFA salts or organic solvents (DMSO).[3] This can cause exothermic reactions or gas evolution.

  • pH Check: If the solution is highly acidic due to TFA, neutralize to pH 6-8 using Sodium Bicarbonate (

    
    ) only if required by your local EHS before adding to the main waste carboy.
    
  • Disposal Path: High-temperature incineration.

Protocol C: Biological Experimental Waste

Applicability: Petri dishes, culture media, or animal tissue treated with Spr741.[3]

  • Deactivation:

    • Liquids (Media): Add bleach to a final concentration of 10% (0.5% Hypochlorite). Allow 30 minutes contact time. Note: The trace TFA here is too dilute to cause issues with bleach.

    • Solids (Agar/Tissue): Collect in Red Biohazard Bags.

  • Processing:

    • Autoclave: Standard cycle (121°C, 15 psi, 30-60 mins) is sufficient to denature the peptide structure and kill bacteria.[3]

    • Incineration: Pathological waste (animal tissue) must be incinerated, not autoclaved.[3]

Visualized Decision Tree (Workflow)

The following diagram outlines the logical flow for determining the correct waste stream for Spr741.

Spr741_Disposal Start Start: Identify Waste Type TypeCheck What is the physical state? Start->TypeCheck Solid Solid / Pure Powder (Vials, Spills) TypeCheck->Solid LiquidChem Liquid Chemical (Stock, HPLC, DMSO) TypeCheck->LiquidChem BioWaste Biological Waste (Cells, Media, Tissue) TypeCheck->BioWaste LabelHalogen Label: 'Halogenated Organic Waste' (Due to TFA Salt) Solid->LabelHalogen NoBleach WARNING: Do NOT Bleach (Avoid DMSO/Acid reaction) LiquidChem->NoBleach BleachAuto Treat: 10% Bleach or Autoclave (121°C, 30 min) BioWaste->BleachAuto Disposal Final Disposal: High-Temp Incineration LabelHalogen->Disposal NoBleach->LabelHalogen BioDisposal Final Disposal: Biohazard Stream BleachAuto->BioDisposal

Caption: Operational decision matrix for segregating Spr741 waste streams based on physical state and biological contamination.

Emergency Procedures (Spills)

In the event of a powder spill outside a containment hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don N95 respirator, safety goggles, and double gloves.[3]

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust generation).

  • Neutralization: If the spill is large (>1g), apply a weak base (Sodium Carbonate solution) to neutralize the TFA acidity.

  • Cleanup: Scoop material into a hazardous waste container. Wash the surface with soap and water three times. Do not use bleach on the concentrated powder.

References

  • Eckburg, P. B., et al. (2019).[3][6][7] "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741." Antimicrobial Agents and Chemotherapy.[4][7][8] Available at: [Link][3]

  • Zurawski, D. V., et al. (2017).[1][3][7] "SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin."[1][7] Antimicrobial Agents and Chemotherapy.[4][7][8] Available at: [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2019).[3][9] "Management Standards for Hazardous Waste Pharmaceuticals (Subpart P)." Available at: [Link][3]

Sources

Handling

Personal protective equipment for handling Spr741 (tfa)

Executive Summary & Substance Profile Spr741 (TFA) is a cationic peptide derived from Polymyxin B. Unlike its parent compound, it lacks the fatty acid tail, significantly reducing its intrinsic antibacterial activity and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Profile

Spr741 (TFA) is a cationic peptide derived from Polymyxin B. Unlike its parent compound, it lacks the fatty acid tail, significantly reducing its intrinsic antibacterial activity and nephrotoxicity. It functions as a potentiator , disrupting the outer membrane of Gram-negative bacteria to facilitate the entry of co-administered antibiotics [1, 2].[1][2][3][4]

While clinical data suggests Spr741 has a favorable safety profile compared to Polymyxin B [3], laboratory handling presents unique risks distinct from clinical administration. The trifluoroacetate (TFA) counter-ion renders the solid hygroscopic and potentially acidic upon reconstitution. Furthermore, as a bioactive peptide, it poses a risk of respiratory sensitization upon inhalation of dust.

Core Safety Directive: Treat Spr741 not just as a chemical irritant, but as a bioactive sensitizer . The primary goal is to prevent inhalation of lyophilized powder and accidental environmental release.

Risk Assessment & Hazard Identification

The following matrix identifies the specific hazards associated with the physical form of the substance.

Hazard CategorySourceMechanism of Injury/Risk
Respiratory Lyophilized PowderSensitization: Inhalation of peptide dust may trigger immune responses or asthma-like symptoms in susceptible individuals.
Chemical TFA Counter-ionIrritation: Residual trifluoroacetic acid can cause mild to moderate skin and eye irritation (H315, H319) [4].
Physical HygroscopicityStability: Absorbs atmospheric moisture rapidly, altering weighing accuracy and potentially degrading the peptide.
Environmental BioactivityResistance: Improper disposal into water systems contributes to antimicrobial resistance (AMR) pressure.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational phase.[5]

Phase 1: Solid Handling (High Risk)

Activity: Weighing, aliquoting, transferring lyophilized powder.

ComponentSpecificationRationale
Respiratory N95/FFP3 Mask (Minimum) or PAPREssential if working outside a biosafety cabinet. Prevents inhalation of bioactive particulates.[5][6]
Hand Protection Double Nitrile Gloves (0.11mm min)The TFA salt can permeate thin latex. Double gloving allows outer glove removal if contaminated without exposing skin.
Eye Protection Chemical Splash Goggles Preferred over safety glasses to seal against airborne dust and potential acidic splashes.[5]
Body Tyvek® Sleeves or Lab Coat with CuffsCovers wrist gap between glove and coat; prevents powder accumulation on personal clothing.
Phase 2: Solution Handling (Moderate Risk)

Activity: Pipetting, cell treatment, HPLC analysis.

ComponentSpecificationRationale
Respiratory Standard Lab VentilationOnce dissolved, inhalation risk drops significantly. Surgical mask is sufficient for product protection.
Hand Protection Single Nitrile GlovesStandard chemical resistance is sufficient for the diluted peptide solution.
Eye Protection Safety Glasses with Side ShieldsProtects against splashes.

Operational Protocols

A. The "Static Cling" Weighing Protocol

Peptide TFA salts are notorious for static charge, causing powder to "jump" and disperse.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Class II Biosafety Cabinet .

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.

  • The "Drop" Technique: Do not tap the spatula against the weigh boat. Hold the spatula over the boat and rotate it gently to allow gravity to release the powder.

  • Decontamination: Immediately wipe the balance area with 10% bleach followed by 70% ethanol to denature any stray peptide residues.

B. Reconstitution (Avoiding the Foam)

Spr741 is a surfactant-like molecule. Vigorous shaking will create a stable foam, making accurate dosing impossible.

  • Solvent Choice: Use sterile water or saline. (Note: TFA salts are acidic; if pH sensitive, buffer with PBS after initial dissolution).

  • Addition: Pipette solvent slowly down the side of the vial.

  • Mixing: Do NOT Vortex. Use the "Swirl and Tilt" method or a rolling mixer for 5–10 minutes.

  • Visual Check: Ensure the solution is clear. If hazy, the peptide may have aggregated; sonicate briefly (5-10 seconds) if necessary.

Visualization of Safety Logic

The following diagrams illustrate the decision-making process for safety controls and the operational workflow.

Diagram 1: Hierarchy of Controls for Spr741

Caption: Prioritizing engineering controls (isolation) over PPE for handling bioactive peptide powders.

Hierarchy Elimination Elimination (Not possible for required reagent) Engineering Engineering Controls (Fume Hood / Biosafety Cabinet) Elimination->Engineering Primary Barrier Admin Admin Controls (SOPs, Training, Access Restriction) Engineering->Admin Process Support PPE PPE (Gloves, Goggles, N95) Admin->PPE Last Line of Defense Hazard Hazard: Spr741 (TFA) Dust Hazard->Elimination

Diagram 2: Operational Workflow & Waste Stream

Caption: Step-by-step workflow ensuring segregation of chemical and biological waste streams.

Workflow Start Lyophilized Spr741 Weigh Weighing (Anti-static precautions) Start->Weigh Dissolve Reconstitution (Swirl, Don't Vortex) Weigh->Dissolve Waste_Solid Solid Waste (Biohazard Stream) Weigh->Waste_Solid Gloves/Weigh Boats Exp Experiment (In vitro/In vivo) Dissolve->Exp Waste_Liq Liquid Waste (Chemical Stream) Exp->Waste_Liq Supernatant/Media Exp->Waste_Solid Tips/Tubes

Disposal & Environmental Stewardship

Because Spr741 is an antibiotic potentiator, it must never be disposed of down the drain. Even if it has low intrinsic activity, it can select for resistance mechanisms in environmental bacteria.

  • Liquid Waste: Collect in a dedicated container labeled "Bioactive Chemical Waste." Incineration is the preferred destruction method.

  • Solid Waste: Pipette tips, weigh boats, and gloves should be treated as Biohazardous Waste (autoclave or incineration) to ensure thermal destruction of the peptide structure.

Emergency Procedures

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. The TFA component is water-soluble.[7]

  • Eye Contact: Flush with eye-wash station for 15 minutes. Seek medical attention if irritation persists.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to prevent aerosolization), then wipe up. Clean area with 10% bleach.

References

  • Eckburg, P. B., et al. (2019).[8][9] "Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator..." Antimicrobial Agents and Chemotherapy.[4][8][10][11][12] Available at: [Link]

  • Corbett, D., et al. (2017).[8][11] "Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741." Antimicrobial Agents and Chemotherapy.[4][8][10][11][12] Available at: [Link]

  • Vaara, M. (2019).[9] "Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics." Molecules. Available at: [Link]

Sources

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